Isorhamnetin
Description
This compound has been reported in Caragana frutex, Camellia sinensis, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQSVPBOUDKVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197379 | |
| Record name | 3-Methylquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isorhamnetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-19-3 | |
| Record name | Isorhamnetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylquercetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isorhamnetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16767 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Methylquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISORHAMNETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07X3IB4R4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isorhamnetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
311 - 314 °C | |
| Record name | Isorhamnetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isorhamnetin: A Comprehensive Technical Guide to its Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin, a methylated flavonoid, has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its prevalence in various dietary and medicinal plants. Furthermore, this document presents a comprehensive analysis of the diverse methodologies employed for its extraction and purification, with a focus on providing detailed experimental protocols. Quantitative data on this compound content and extraction yields are summarized in structured tables for comparative analysis. Additionally, key signaling pathways modulated by this compound are illustrated using detailed diagrams to provide a deeper understanding of its molecular mechanisms of action.
Natural Sources of this compound
This compound is widely distributed throughout the plant kingdom, often found in its glycosidic forms. Its presence has been identified in a variety of fruits, vegetables, and medicinal herbs.
Dietary Sources
Common dietary sources of this compound include onions (both yellow and red), pears, almonds, and olive oil.[1][2] While present in these sources, the concentration of this compound can vary significantly depending on the cultivar, growing conditions, and part of the plant consumed. Almond skins, for instance, are a particularly rich source of this compound glycosides.[1]
Medicinal Plants
Several medicinal plants are known to contain high concentrations of this compound and its derivatives, making them valuable sources for extraction and pharmaceutical applications. Notable examples include:
-
Hippophae rhamnoides (Sea Buckthorn): The berries and leaves of sea buckthorn are exceptionally rich in this compound glycosides.[3]
-
Ginkgo biloba : The leaves of the Ginkgo biloba tree are another significant source of this flavonoid.
-
Opuntia ficus-indica (Prickly Pear Cactus): The cladodes, pulp, and peel of the prickly pear cactus contain substantial amounts of this compound glycosides.[3]
-
Calendula officinalis (Marigold): The flowers of the pot marigold are a source of various this compound derivatives.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound and its glycosides in various natural sources is a critical factor for both dietary assessment and the feasibility of commercial extraction. The following tables summarize the quantitative data reported in the literature.
Table 1: this compound Content in Common Dietary Sources
| Food Source | Plant Part | Form | Concentration (mg/100g) | Reference |
| Yellow Onion | Bulb | Aglycone | 9.31 | [2] |
| Red Onion | Bulb | Aglycone | 1.51 | [2] |
| Almond | Skin | Glycosides | >10 | [1] |
| Pear | Whole Fruit | Glycoside | 0.45 (this compound 3-O-glucoside) |
Table 2: this compound and this compound Glycoside Content in Medicinal Plants
| Plant Source | Plant Part | Form | Concentration (mg/100g Dry Weight) | Reference |
| Hippophae rhamnoides | Berries | This compound-3-O-rutinoside | 96.4 - 228 | [3] |
| Hippophae rhamnoides | Berries | This compound-3-O-glucoside | 62.0 - 217.0 | [3] |
| Opuntia ficus-indica | Cladodes | This compound-3-O-rutinoside | 703.33 | [4] |
| Opuntia ficus-indica | Cladodes | This compound-3-O-glucoside | 149.71 | [4] |
| Ginkgo biloba | Leaves | This compound-3-O-rutinoside | 30 - 80 | [5] |
| Calendula officinalis | Florets | Narcissin (this compound-3-O-rutinoside) | 210 - 852 | [5] |
Extraction and Purification Methodologies
The efficient extraction and subsequent purification of this compound from its natural sources are paramount for its use in research and drug development. A variety of techniques, ranging from conventional solvent-based methods to modern, greener technologies, have been developed.
Conventional Solvent Extraction
This traditional method involves the use of organic solvents to extract this compound from the plant matrix.
Experimental Protocol: Solvent Extraction from Stigma maydis
-
Sample Preparation: 100g of dried and ground Stigma maydis is used as the starting material.
-
Extraction: The powdered plant material is refluxed twice with 800ml of 80% ethanol for 3 hours for each cycle.
-
Solvent Partitioning: The resulting ethanol extract is then partitioned with ethyl acetate.
-
Concentration: The ethyl acetate fraction is concentrated to dryness under reduced pressure to yield the crude extract containing this compound.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to disrupt cell walls and enhance the mass transfer of the target compound into the solvent, often resulting in higher yields and shorter extraction times.
Experimental Protocol: Ultrasound-Assisted Extraction from Flos Sophorae Immaturus
-
Sample Preparation: Powdered Flos Sophorae Immaturus is used as the plant material.
-
Solvent System: A 70% ethanol solution is used as the extraction solvent.
-
Extraction Parameters:
-
Liquid-to-Solid Ratio: 15.30 mL/g
-
Ultrasonic Time: 30 minutes
-
Ultrasonic Temperature: 61 °C
-
-
Post-Extraction: The extract is filtered and the solvent is evaporated to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid extraction process.
Experimental Protocol: Microwave-Assisted Extraction from Onion
-
Sample Preparation: 0.2 g of homogenized onion sample is weighed into a microwave extraction vessel.
-
Solvent System: A solution of 93.8% methanol in water at pH 2 is used as the extraction solvent.
-
Extraction Parameters:
-
Sample-to-Solvent Ratio: 0.2 g : 17.9 mL
-
Microwave Temperature: 50 °C
-
Extraction Time: 5 minutes
-
-
Post-Extraction: The extract is centrifuged at 1702× g for 5 minutes, and the supernatant is collected.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. This method is considered a green technology due to the non-toxic and easily removable nature of CO2.
Experimental Protocol: Supercritical Fluid Extraction from Opuntia ficus-indica
-
Sample Preparation: Dried and powdered Opuntia ficus-indica is used.
-
Enzymatic Pretreatment: The plant material is pretreated with enzymes under supercritical CO2 conditions to enhance the release of this compound conjugates.
-
Extraction Parameters:
-
Pressure: 30 MPa
-
Temperature: 50 °C
-
CO2 Flow Rate: Specific to the system, but optimized for maximum recovery.
-
-
Collection: The extracted compounds are depressurized and collected.
Purification Techniques
Following crude extraction, purification is necessary to isolate this compound from other co-extracted compounds.
2.5.1. Column Chromatography
This is a widely used technique for the separation of compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Column Chromatography of Argemone mexicana Extract
-
Stationary Phase: Silica gel is used as the adsorbent.
-
Mobile Phase: A gradient of solvents with increasing polarity is used for elution, typically starting with non-polar solvents like benzene and progressively moving to more polar solvents like n-butanol and acetone.
-
Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Pooling and Crystallization: Fractions with similar Rf values corresponding to this compound are pooled, concentrated, and crystallized to obtain the pure compound.
2.5.2. High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the target compound.
Experimental Protocol: Two-Stage HSCCC Purification from Stigma maydis Crude Extract
-
Stage 1:
-
Solvent System: A two-phase system of n-hexane-ethyl acetate-methanol-water (5:5:5:5, v/v/v/v) is used.
-
Objective: To achieve a preliminary purification of this compound.
-
-
Stage 2:
-
Solvent System: A slightly less polar two-phase system of n-hexane-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v) is employed.
-
Objective: To further purify the this compound-enriched fraction from Stage 1 to achieve high purity.
-
Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these molecular interactions is crucial for the development of targeted therapies.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in various cancer cells, leading to the suppression of tumor growth.[1][2][4][6]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. This compound can modulate this pathway, often leading to the induction of apoptosis in cancer cells.[1][2]
Caption: this compound modulates the MAPK signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and immune responses. This compound has demonstrated anti-inflammatory effects by inhibiting the activation of this pathway.[1][7]
Caption: this compound inhibits the NF-κB signaling pathway.
Conclusion
This compound represents a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources, offering quantitative data to aid in the selection of starting materials for extraction. The detailed experimental protocols for various extraction and purification techniques serve as a valuable resource for researchers seeking to isolate this compound. Furthermore, the elucidation of the signaling pathways modulated by this compound offers a foundation for understanding its mechanisms of action and for the rational design of future drug development studies. Further research is warranted to optimize extraction processes for industrial scale-up and to fully explore the clinical applications of this versatile flavonoid.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Bioinformatic Analysis and Molecular Docking Identify this compound Is a Candidate Compound in the Treatment of Pulmonary Artery Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of the NF-κB signaling pathway in the renoprotective effects of this compound in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
Isorhamnetin chemical structure and properties
An In-depth Technical Guide to Isorhamnetin: Chemical Structure, Properties, and Experimental Protocols
Introduction
This compound is a naturally occurring flavonoid, specifically an O-methylated flavonol, that has garnered significant attention from the scientific community.[1][2] As a derivative of quercetin, it is found in a variety of plants, fruits, and vegetables, including onions, pears, olive oil, and medicinal herbs like Hippophae rhamnoides (sea buckthorn) and Ginkgo biloba.[1][3][4] this compound and its glycosides exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects.[5][6] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and biological properties, mechanisms of action, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is structurally defined as a 3'-O-methylated derivative of quercetin.[1] Its chemical name is 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one.[7] This structure, featuring a C15 skeleton with two aromatic rings (A and B) linked by a heterocyclic pyran ring (C), is fundamental to its biological activity.[1]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation development.
| Property | Value | Reference(s) |
| IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | [7] |
| Synonyms | 3'-Methylquercetin, 3'-O-Methylquercetin, Quercetin 3'-methyl ether | [7][8] |
| Molecular Formula | C₁₆H₁₂O₇ | [1][2] |
| Molecular Weight | 316.26 g/mol | [1][7] |
| CAS Number | 480-19-3 | [2] |
| Appearance | Yellowish acicular crystal | [2] |
| Melting Point | 311 - 314 °C | [7] |
| Solubility | Slightly soluble in water and methanol; Soluble in a mixed solvent of methanol and chloroform. | [2] |
| pKa (Strongest Acidic) | 6.38 | [8] |
| logP | 1.96 - 2.3 | [8] |
Pharmacological Properties
This compound has been extensively studied for its diverse biological activities. Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, making it a promising candidate for the development of novel therapeutics.
| Pharmacological Effect | Experimental Model | Key Findings & Mechanism | Reference(s) |
| Anticancer | Various cancer cell lines (breast, lung, colon, etc.) and in vivo models | Induces apoptosis and cell cycle arrest; Suppresses proliferation, metastasis, and angiogenesis by modulating PI3K/Akt, MAPK, and NF-κB pathways. | [1][9][10] |
| Anti-inflammatory | In vitro and in vivo models of inflammation | Inhibits NF-κB activation and COX-2 expression; Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [1][11] |
| Antioxidant | Cellular and cell-free assays (DPPH, ABTS) | Scavenges reactive oxygen species (ROS); Upregulates antioxidant enzymes via the Nrf2 signaling pathway. | [1][11] |
| Cardioprotective | Rat models of cardiotoxicity and ischemia-reperfusion | Protects against doxorubicin-induced cardiotoxicity; Reduces oxidative stress and apoptosis in cardiomyocytes. | [1][12][13] |
| Neuroprotective | Models of neurodegenerative diseases | Enhances cholinergic signal transduction; Protects neurons from oxidative stress and neuroinflammation. | [6][13] |
| Anti-diabetic | In vitro and in vivo models of diabetes | Improves glucose uptake; Protects pancreatic β-cells; Modulates insulin resistance signaling pathways. | [11] |
| Organ Protection | Models of liver, kidney, and lung injury | Exerts protective effects by reducing inflammation, oxidative stress, and apoptosis. | [1][11] |
| Antimicrobial | Various bacterial and fungal strains | Exhibits antibacterial and antifungal activities. | [14] |
Mechanism of Action and Signaling Pathways
This compound exerts its pleiotropic effects by targeting multiple key signaling cascades involved in cell survival, proliferation, inflammation, and oxidative stress.
Key Signaling Pathways
The anticancer effects of this compound are particularly well-documented and involve the modulation of several critical pathways. It can inhibit tumor cell proliferation, induce programmed cell death (apoptosis), and prevent metastasis by interfering with signals that drive cancer progression.[1][15]
Caption: General signaling pathways modulated by this compound.
In breast cancer, this compound has been shown to specifically inhibit the Akt/mTOR and MEK/ERK signaling cascades, leading to apoptosis.[9] This dual inhibition highlights its potential as a multi-targeted therapeutic agent.
Caption: this compound's mechanism in breast cancer cells.[9]
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and biological evaluation of this compound.
Extraction and Purification from Plant Material
This compound can be extracted from various plant sources. The following is a general protocol for its extraction and purification, often employing methods like countercurrent chromatography for high purity.[16][17]
Caption: Workflow for this compound extraction and purification.[16]
Methodology:
-
Sample Preparation : Air-dry the plant material (e.g., Stigma maydis) and grind it into a fine powder.[16]
-
Extraction : Extract the powder by refluxing with an 80% ethanol solution for several hours. Repeat the extraction to ensure maximum yield.[16]
-
Concentration : Combine the ethanolic extracts and concentrate them to dryness under reduced pressure to obtain the crude extract.[16]
-
Purification : A two-step high-speed countercurrent chromatography (HSCCC) process is effective for purification.[16]
-
Step 1 : The crude extract is separated using a two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water at a 5:5:5:5 volume ratio) to yield a fraction enriched with this compound.[16]
-
Step 2 : The enriched fraction is further purified using a second, slightly different solvent system (e.g., n-hexane-ethyl acetate-methanol-water at 5:5:6:4) to isolate this compound at a high purity (>98%).[16]
-
-
Identification : Confirm the chemical structure of the purified compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17]
Quantification in Biological Samples by LC-MS/MS
A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for pharmacokinetic studies.[18]
Methodology:
-
Sample Preparation (Plasma) :
-
To 100 µL of rat plasma, add an internal standard (e.g., baicalein).[18]
-
Add β-glucuronidase/sulfatase solution to hydrolyze conjugated metabolites of this compound. Incubate as required.[18]
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the sample.
-
Separate the organic layer, evaporate to dryness, and reconstitute the residue in the mobile phase for analysis.[18]
-
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), typically in negative or positive mode.
-
Detection : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Validation : Validate the method for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines. The lower limit of quantification (LLOQ) is typically in the low ng/mL range.[18]
In Vitro Anticancer Activity Assessment
Methodology:
-
Cell Culture : Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[9][12]
-
Cell Viability Assay (CCK-8 or MTT) :
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.[10]
-
Add CCK-8 or MTT reagent to each well and incubate.[9]
-
Measure the absorbance using a microplate reader to determine cell viability and calculate the IC₅₀ value.
-
-
Apoptosis Assay (Annexin V/PI Staining) :
-
Treat cells with this compound as described above.
-
Harvest the cells, wash with PBS, and resuspend in binding buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[9]
-
-
Western Blot Analysis :
-
Treat cells with this compound and prepare total cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., total and phosphorylated Akt, ERK, mTOR) and apoptosis markers (e.g., Bcl-2, Bax, cleaved caspase-3).[9]
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Pharmacokinetic (PK) Study
A typical PK study in rodents helps determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Caption: Workflow for an in vivo pharmacokinetic study.[18]
Methodology:
-
Animal Model : Use adult male or female rats (e.g., Wistar rats), acclimatized for at least one week.[18]
-
Dosing : Administer a single oral dose of this compound, formulated in a suitable vehicle, via gavage. Multiple dose groups can be included.[18]
-
Blood Sampling : Collect blood samples (e.g., via the tail vein) at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 60 hours).[18]
-
Plasma Preparation : Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis : Quantify the concentration of this compound in the plasma samples using the validated LC-MS/MS method described in section 5.2.
-
Pharmacokinetic Analysis : Use the plasma concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using non-compartmental analysis software.[18]
Conclusion
This compound is a phytochemical with a robust and multifaceted pharmacological profile. Its well-defined chemical structure and properties, combined with its demonstrated efficacy in various preclinical models, underscore its significant therapeutic potential. The compound's ability to modulate critical cellular signaling pathways, such as PI3K/Akt and MAPK, makes it a compelling candidate for drug development, particularly in oncology and inflammatory diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the mechanisms of action and translational applications of this promising natural product. Future research should focus on clinical trials to validate its safety and efficacy in humans and on the development of advanced drug delivery systems to enhance its bioavailability.
References
- 1. This compound: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery [mdpi.com]
- 2. This compound: what is the in vitro evidence for its antitumor potential and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-a-review-of-pharmacological-effects - Ask this paper | Bohrium [bohrium.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. This compound | C16H12O7 | CID 5281654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. foodb.ca [foodb.ca]
- 9. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of this compound on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PREPARATIVE ISOLATION OF this compound FROM STIGMA MAYDIS USING HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation and purification of this compound 3-sulphate from Flaveria bidentis (L.) Kuntze by counter-current chromatography comparing two kinds of solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative determination of this compound, quercetin and kaempferol in rat plasma by liquid chromatography with electrospray ionization tandem mass spectrometry and its application to the pharmacokinetic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isorhamnetin Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin, a 3'-O-methylated flavonol, is a plant secondary metabolite of significant interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. As a derivative of quercetin, its biosynthesis is deeply integrated within the general flavonoid pathway. Understanding the enzymatic steps and regulatory networks that govern its production is critical for metabolic engineering efforts in plants and microbial systems, aimed at enhancing its yield for pharmaceutical applications. This technical guide provides a detailed overview of the core this compound biosynthesis pathway, quantitative data on key enzymatic reactions and metabolite concentrations, detailed experimental protocols for its study, and visualizations of the involved biochemical and logical workflows.
The Core Biosynthesis Pathway of this compound
The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and flavonol biosynthesis sub-pathways. The final, defining step is the regiospecific methylation of the precursor, quercetin.
The pathway initiates with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce p-coumaroyl-CoA. This molecule serves as a key entry point into flavonoid biosynthesis. Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, which is then isomerized by chalcone isomerase (CHI) to yield the flavanone naringenin.
From naringenin, the pathway proceeds as follows:
-
Hydroxylation to Dihydroflavonols : Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (DHK).
-
B-ring Hydroxylation : The crucial B-ring hydroxylation pattern is determined by Flavonoid 3'-hydroxylase (F3'H), a cytochrome P450-dependent monooxygenase. F3'H hydroxylates DHK at the 3' position to form dihydroquercetin (DHQ).
-
Formation of Flavonols : Flavonol synthase (FLS), a 2-oxoglutarate-dependent dioxygenase (2-ODD), introduces a double bond into the C-ring of DHQ to synthesize the flavonol quercetin.
-
Methylation to this compound : The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of quercetin. This reaction is catalyzed by a specific O-methyltransferase (OMT), often referred to as Quercetin 3-O-methyltransferase or Flavonoid 3'-O-methyltransferase.
This core pathway is often followed by glycosylation events, where various sugar moieties are attached to the this compound backbone by UDP-dependent glycosyltransferases (UGTs), enhancing its solubility and stability within the plant cell.
Caption: The core biosynthetic pathway leading to this compound and its glycosides.
Quantitative Data Presentation
The efficiency and substrate preference of the enzymes involved, as well as the resulting concentrations of intermediates and final products, are crucial for understanding and manipulating this pathway.
Table 1: Kinetic Parameters of Key Biosynthesis Enzymes
This table summarizes the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) for key enzymes from various plant sources. Lower Km values indicate higher substrate affinity.
| Enzyme | Plant Source | Substrate | Km (µM) | kcat/Km (M-1s-1) | Citation |
| Flavonoid 3'-hydroxylase (F3'H) | Malus x domestica (MdF3'HII) | Dihydrokaempferol | 0.53 ± 0.05 | - | [1] |
| Malus x domestica (MdF3'HII) | Naringenin | 0.43 ± 0.05 | - | [1] | |
| Malus x domestica (MdF3'HII) | Kaempferol | 0.16 ± 0.02 | - | [1] | |
| Flavonol Synthase (FLS) | Citrus unshiu | Dihydrokaempferol | 45 | - | [2] |
| Citrus unshiu | Dihydroquercetin | 272 | - | [2] | |
| Zea mays (ZmFLS1) | Dihydrokaempferol | 58 | - | [2] | |
| Zea mays (ZmFLS1) | Dihydroquercetin | 151 | - | [2] | |
| O-Methyltransferase (OMT) | Citrus reticulata (CrOMT2) | Quercetin | 21.8 ± 1.1 | 1004.1 | [3] |
| Citrus reticulata (CrOMT2) | Luteolin | 7.6 ± 0.5 | 2707.9 | [3] | |
| Perilla frutescens (PfOMT3) | Naringenin | 13.40 ± 1.29 | 2.632 x 10³ | [4] | |
| Perilla frutescens (PfOMT3) | Kaempferol | 20.37 ± 1.54 | 1.121 x 10³ | [4] |
Note: '-' indicates data not provided in the cited source.
Table 2: Concentration of this compound and Precursors in Various Plant Tissues
The accumulation of this compound and its direct precursors, quercetin and kaempferol, varies significantly across different plant species and tissues.
| Plant Species | Tissue | Kaempferol (mg/100g DW) | Quercetin (mg/100g DW) | This compound Glycosides (mg/100g DW) | Citation |
| Scutellaria baicalensis | Roots | 97 | 81 | - | [5] |
| Scutellaria baicalensis | Leaves | 62 | 126 | - | [5] |
| Allium fistulosum (Onion Leaves) | Leaves | 83.2 | 149.75 | Present | [6] |
| Carica papaya (Papaya Shoots) | Shoots | 45.3 | 81.1 | - | [7] |
| Hippophae rhamnoides (Sea Buckthorn) | Berries | - | - | 62.0 - 217.0 (as 3-O-glucoside) | [8] |
| Hippophae rhamnoides (Sea Buckthorn) | Berries | - | - | 96.4 - 228.0 (as 3-O-rutinoside) | [8] |
| Opuntia ficus-indica (Prickly Pear) | Cladodes | - | - | 149.71 (as 3-O-glucoside) | [8] |
| Opuntia ficus-indica (Prickly Pear) | Cladodes | - | - | 703.33 (as 3-O-rutinoside) | [8] |
Note: DW = Dry Weight. Concentrations can vary based on cultivar, growing conditions, and developmental stage.
Experimental Protocols
Detailed and validated methodologies are essential for the accurate study of the this compound pathway. Below are representative protocols for enzyme activity assays and metabolite quantification.
Protocol 1: In Vitro Flavonoid 3'-O-Methyltransferase (OMT) Activity Assay
This protocol describes a method to determine the activity of a purified recombinant OMT that converts quercetin to this compound.
A. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM DTT.
-
Substrate Stock: 10 mM Quercetin in DMSO.
-
Methyl Donor: 1 mM S-adenosyl-L-methionine (SAM) in water (prepare fresh).
-
Enzyme: Purified recombinant OMT protein in an appropriate storage buffer.
-
Stop Solution: 2 M HCl.
-
Extraction Solvent: Ethyl acetate.
B. Procedure:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 100 µL:
-
78 µL Assay Buffer
-
1 µL Substrate Stock (final concentration: 100 µM Quercetin)
-
10 µL SAM solution (final concentration: 100 µM)
-
1-10 µL of purified enzyme solution (amount to be optimized to ensure linearity).
-
Adjust to 100 µL with Assay Buffer if necessary.
-
-
Initiation and Incubation: Start the reaction by adding the enzyme. Vortex briefly and incubate at 30°C for 30 minutes in a water bath or thermomixer.
-
Reaction Termination: Stop the reaction by adding 20 µL of 2 M HCl.
-
Product Extraction: Add 200 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 14,000 x g for 5 minutes.
-
Sample Preparation for Analysis: Carefully transfer the upper ethyl acetate layer to a new tube. Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Analysis: Re-dissolve the dried residue in 50-100 µL of methanol. Analyze the sample using HPLC or LC-MS (see Protocol 2) to quantify the this compound produced.
-
Controls: Run parallel reactions without enzyme (negative control) and without substrate (background control) to ensure product formation is enzyme-dependent.
Caption: A generalized experimental workflow for an in vitro OMT enzyme assay.
Protocol 2: HPLC-UV Quantification of Quercetin and this compound
This protocol provides a method for separating and quantifying quercetin and this compound from plant extracts or enzyme assays.
A. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
B. Reagents and Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid (or Phosphoric Acid to pH 2.0-3.0).
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Standards: High-purity quercetin and this compound for calibration curves.
C. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 370 nm (optimal for flavonols).
-
Gradient Elution (Example):
-
0-5 min: 10-30% B
-
5-20 min: 30-60% B
-
20-25 min: 60-10% B
-
25-30 min: 10% B (re-equilibration) (Note: The gradient must be optimized based on the specific column and sample matrix).
-
D. Procedure:
-
Sample Preparation:
-
For plant extracts: Extract ground plant tissue with 80% methanol, sonicate, and centrifuge. Filter the supernatant through a 0.22 µm syringe filter.
-
For enzyme assays: Use the re-dissolved sample from Protocol 1.
-
-
Calibration Curve: Prepare a series of standard solutions of quercetin and this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol. Inject each standard and record the peak area. Plot peak area versus concentration to generate a linear regression curve for each compound.
-
Sample Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Identify the peaks for quercetin and this compound based on their retention times compared to the standards. Calculate the concentration in the sample using the peak area and the calibration curve equation.
Further Diversification: Glycosylation of this compound
In planta, the this compound aglycone rarely accumulates to high levels. It is typically subject to further modification, most commonly glycosylation, which is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar moiety (e.g., glucose, rhamnose, galactose) from a UDP-sugar donor to a hydroxyl group on the this compound molecule. This process increases the compound's stability and water solubility, affecting its transport and storage within the plant. The position and type of sugar attachment lead to a wide diversity of this compound glycosides found in nature, such as this compound-3-O-glucoside and Narcissin (this compound-3-O-rutinoside).
Caption: Glycosylation of the this compound aglycone by UGTs creates diverse derivatives.
Conclusion and Future Outlook
The biosynthesis of this compound is a well-defined extension of the core flavonoid pathway, culminating in a specific methylation event catalyzed by an OMT. The key enzymes—F3'H, FLS, and OMT—represent critical control points that determine the flux towards this compound production. Quantitative analysis reveals a wide variation in enzyme efficiencies and metabolite accumulation across the plant kingdom, offering numerous targets for bioengineering. The protocols provided herein serve as a foundation for researchers to characterize novel enzymes and quantify metabolites from diverse sources. Future research will likely focus on elucidating the transcriptional regulation of this pathway, discovering novel OMTs with enhanced catalytic properties, and applying synthetic biology approaches to develop high-yield production platforms for this compound and its valuable derivatives for the pharmaceutical industry.
References
- 1. Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification and functional characterization of a flavonol synthase gene from sweet potato [Ipomoea batatas (L.) Lam.] [frontiersin.org]
- 3. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning and Characterization of a Flavonol Synthase Gene from Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. velovita.com [velovita.com]
- 7. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of this compound Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
Isorhamnetin: A Comprehensive Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin, a naturally occurring O-methylated flavonol, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Found in various medicinal plants and dietary sources such as sea buckthorn (Hippophae rhamnoides L.) and Ginkgo biloba, this bioactive compound has demonstrated a wide spectrum of therapeutic potential. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and elucidation of its mechanisms of action through key signaling pathways.
Antioxidant Properties
This compound exhibits robust antioxidant activity by scavenging free radicals and modulating endogenous antioxidant defense systems. Its capacity to neutralize reactive oxygen species (ROS) is a cornerstone of its protective effects against various pathologies.
Quantitative Data: Antioxidant Activity
| Assay | IC50 Value (µM) | Source |
| DPPH Radical Scavenging | 24.61 | [1] |
| ABTS Radical Scavenging | 14.54 | [1] |
| Inhibition of Lipid Peroxidation | 6.67 | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate or cuvettes, mix the this compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[2][3][4]
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
Quantitative Data: Anti-inflammatory Activity
| Target/Assay | Effect | Concentration/Dose | Cell/Animal Model | Source |
| Nitric Oxide (NO) Production | Inhibition | IC50: 4.88 µg/mL (n-hexane fraction) | LPS-stimulated RAW 264.7 macrophages | [5] |
| TNF-α, IL-1β, IL-6 Production | Significant reduction | 10 mg/kg | High-Fat Diet/Streptozotocin-induced diabetic mice | [1][6] |
| TNF-α, IL-1β, IL-6 Expression | Significant decrease | Not specified | Lipopolysaccharide-stimulated RAW264.7 cells and mouse model | [7] |
| IL-6 Secretion | Attenuated increase | 10 µM | Aβ-activated HMC3 microglial cells | [8] |
| IL-1β, IL-6, IL-8, CXCL10 Expression | Significant decrease | 20 and 40 µM | TNF-α-induced BEAS-2B human bronchial epithelial cells | [9] |
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages
Objective: To assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Cell culture medium and supplements
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.
-
The IC50 value for the inhibition of NO production is calculated from the dose-response curve.[5][10]
Anticancer Activity
This compound has been shown to inhibit the proliferation of various cancer cell types, induce apoptosis, and suppress metastasis through the modulation of multiple signaling pathways.
Quantitative Data: Anticancer Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Source |
| MCF7 | Breast Cancer | ~10 | [11] |
| T47D | Breast Cancer | ~10 | [11] |
| BT474 | Breast Cancer | ~10 | [11] |
| BT-549 | Breast Cancer | ~10 | [11] |
| MDA-MB-231 | Breast Cancer | ~10 | [11] |
| MDA-MB-468 | Breast Cancer | ~10 | [11] |
| MCF10A (normal) | Breast Epithelial | 38 | [11] |
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway in cancer cells.
Materials:
-
This compound
-
Cancer cell line (e.g., GBC-SD, NOZ)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-PI3K, anti-p-PI3K)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cancer cells with various concentrations of this compound for a specified time.
-
Lyse the cells using RIPA buffer to extract total proteins.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[12][13][14]
Cardiovascular-Protective Effects
This compound confers protection to the cardiovascular system through its antioxidant, anti-inflammatory, and anti-apoptotic properties, particularly in the context of myocardial ischemia-reperfusion (I/R) injury.
Quantitative Data: Cardioprotective Effects
| Parameter | Effect | Concentration/Dose | Animal Model | Source |
| Myocardial Infarct Size | Marked reduction | 5, 10, and 20 µg/mL | Isolated rat heart (Langendorff) | [15][16][17] |
| LDH and CK Release | Significant decrease | 5, 10, and 20 µg/mL | Isolated rat heart (Langendorff) | [15][16][17] |
| LVDP, +dp/dtmax, CF | Improved hemodynamic parameters | 5, 10, and 20 µg/mL | Isolated rat heart (Langendorff) | [15][16][17] |
| MDA Level | Decreased | 5, 10, and 20 µg/mL | Isolated rat heart (Langendorff) | [17] |
| SOD, CAT, GSH-Px Activities | Increased | 5, 10, and 20 µg/mL | Isolated rat heart (Langendorff) | [17] |
Experimental Protocol: Langendorff Isolated Perfused Rat Heart Model of I/R Injury
Objective: To evaluate the cardioprotective effects of this compound against ischemia-reperfusion injury in an ex vivo model.
Materials:
-
This compound
-
Male Sprague-Dawley rats
-
Langendorff perfusion system
-
Krebs-Henseleit (K-H) buffer
-
Triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthetize the rat and rapidly excise the heart.
-
Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated K-H buffer at a constant pressure.
-
Allow the heart to stabilize for a period (e.g., 20 minutes).
-
Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).
-
Initiate reperfusion with either K-H buffer alone (control) or K-H buffer containing this compound at various concentrations for a specified period (e.g., 120 minutes).
-
Monitor cardiac function (e.g., LVDP, heart rate, coronary flow) throughout the experiment.
-
At the end of reperfusion, freeze the heart and slice it for TTC staining to determine the infarct size. The viable tissue stains red, while the infarcted tissue remains pale.
-
Collect the coronary effluent to measure the release of cardiac injury markers like lactate dehydrogenase (LDH) and creatine kinase (CK).[15][16][17][18][19]
Neuroprotective Effects
This compound has demonstrated neuroprotective potential by mitigating oxidative stress, inflammation, and apoptosis in the brain, particularly in models of ischemic stroke.
Quantitative Data: Neuroprotective Effects
| Parameter | Effect | Dose | Animal Model | Source |
| Infarct Volume | Reduced | Not specified | Middle Cerebral Artery Occlusion (MCAO) in mice | [20] |
| Caspase-3 Activity | Reduced | Not specified | MCAO in mice | [20] |
| Neurological Function | Improved recovery | Not specified | MCAO in mice | [20] |
| MPO Activity (Neutrophil infiltration) | Suppressed | Not specified | MCAO in mice | [20] |
| IL-1β, IL-6, TNF-α Protein Levels | Reduced | Not specified | MCAO in mice | [20] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Mice
Objective: To assess the neuroprotective effects of this compound in a mouse model of focal cerebral ischemia.
Materials:
-
This compound
-
Male C57BL/6 mice
-
Nylon monofilament
-
Anesthesia
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthetize the mouse and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary ligature around the CCA.
-
Insert a nylon monofilament coated with silicone into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
Administer this compound or vehicle at the onset of reperfusion.
-
After a survival period (e.g., 24 hours), assess neurological deficits using a standardized scoring system.
-
Sacrifice the mouse, remove the brain, and slice it into coronal sections.
-
Stain the brain slices with TTC to visualize the infarct area (pale) versus the viable tissue (red).
-
Calculate the infarct volume as a percentage of the total brain volume.[20][21][22][23][24]
Antidiabetic Effects
This compound has shown promise in the management of diabetes by improving glucose homeostasis, reducing insulin resistance, and alleviating diabetes-associated complications through its antioxidant and anti-inflammatory actions.
Quantitative Data: Antidiabetic Effects
| Parameter | Effect | Dose | Animal Model | Source |
| Serum Glucose | Significantly reduced | 10 mg/kg | High-Fat Diet/Streptozotocin (HFD/STZ)-induced diabetic mice | [1][6][25] |
| Serum Insulin | Normalized | 10 mg/kg | HFD/STZ-induced diabetic mice | [1][6][25] |
| HOMA-IR | Decreased | 10 mg/kg | HFD/STZ-induced diabetic mice | [1][9][25] |
| Blood Glucose Levels | Reduced | 10 mg/kg/day for 12 weeks | STZ-induced diabetic rats | [18] |
| Body Weight | Increased | 10 mg/kg/day for 12 weeks | STZ-induced diabetic rats | [18] |
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model
Objective: To evaluate the antidiabetic effects of this compound in a rat model of type 1 diabetes.
Materials:
-
This compound
-
Male Wistar rats
-
Streptozotocin (STZ)
-
Citrate buffer
-
Glucometer
Procedure:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer.
-
Confirm diabetes by measuring blood glucose levels from the tail vein after 72 hours. Rats with blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Divide the diabetic rats into groups and administer this compound or vehicle daily for a specified period (e.g., 12 weeks).
-
Monitor body weight and blood glucose levels regularly throughout the study.
-
At the end of the treatment period, collect blood samples to measure serum insulin and other biochemical parameters.
-
Tissues such as the pancreas, kidney, and liver can be collected for histopathological examination and further molecular analysis.[18][20][26][27][28]
Signaling Pathway Modulation
This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt pathway, which is often aberrantly activated in cancer and inflammatory conditions. This inhibition leads to decreased cell proliferation, survival, and inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and stress responses. This compound has been observed to modulate this pathway, contributing to its anticancer and anti-inflammatory effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response. This compound's anti-inflammatory effects are, in part, mediated by its inhibition of NF-κB activation.
Conclusion
This compound is a promising pleiotropic molecule with well-documented antioxidant, anti-inflammatory, anticancer, cardiovascular-protective, neuroprotective, and antidiabetic properties. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on clinical trials to translate these preclinical findings into effective therapeutic strategies for a range of human diseases.
References
- 1. This compound Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits cholangiocarcinoma proliferation and metastasis via PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cardioprotective effect of this compound against myocardial ischemia reperfusion (I/R) injury in isolated rat heart through attenuation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardioprotective effect of this compound against myocardial ischemia reperfusion (I/R) injury in isolated rat heart through attenuation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound exerts neuroprotective effects in STZ-induced diabetic rats via attenuation of oxidative stress, inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Treatment with this compound Protects the Brain Against Ischemic Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | this compound: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. m.youtube.com [m.youtube.com]
- 24. This compound Induces Melanoma Cell Apoptosis via the PI3K/Akt and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubcompare.ai [pubcompare.ai]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
The Anti-inflammatory Effects of Isorhamnetin: A Technical Guide for Researchers
Abstract
Isorhamnetin, a 3'-O-methylated metabolite of quercetin, has emerged as a promising natural flavonoid with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, intended for researchers, scientists, and professionals in drug development. We delve into its modulatory actions on key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and the NLRP3 inflammasome. This document summarizes quantitative data from pertinent studies, outlines detailed experimental protocols for key assays, and presents visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation is a key driver of various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] this compound, a flavonoid found in plants like Hippophae rhamnoides L. (sea buckthorn) and Ginkgo biloba, has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer activities in numerous preclinical studies.[1][2] This guide aims to consolidate the current scientific knowledge on the anti-inflammatory mechanisms of this compound, providing a technical resource for the scientific community.
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] this compound has been shown to potently inhibit NF-κB activation.[4][5] The primary mechanism involves the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent initiation of pro-inflammatory gene transcription.[6]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes cascades like ERK, JNK, and p38, is another critical regulator of inflammation.[7] this compound has been demonstrated to suppress the phosphorylation of key proteins in the MAPK pathway, including p38 and JNK, in response to inflammatory stimuli.[8] By inhibiting these kinases, this compound can downregulate the expression of various inflammatory mediators.
Regulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is primarily known for its role in cell survival and proliferation, but it also cross-talks with inflammatory pathways. This compound has been shown to modulate this pathway, although its effects can be context-dependent. In some inflammatory models, this compound activates the PI3K/Akt pathway, which can lead to the induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1), contributing to its anti-inflammatory and cytoprotective effects.[1][9] Conversely, in some cancer models, it has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis.[10]
Inhibition of the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to selectively inhibit the activation of the NLRP3 inflammasome.[9][11] This inhibition appears to occur without affecting the transcription of cytokine genes, suggesting a direct effect on the inflammasome assembly or activation.[9] By suppressing NLRP3 inflammasome activity, this compound can significantly reduce the release of potent pro-inflammatory cytokines.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize quantitative data from various studies investigating the anti-inflammatory effects of this compound.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 0.25, 0.5, 1 nM | TNF-α, IL-1β, IL-6 | Significant dose-dependent decrease | [11] |
| THP-1 derived Macrophages | ox-LDL | Not specified | Reactive Oxygen Species (ROS) | Significant decrease | [9] |
| Human Bronchial Epithelial Cells (BEAS-2B) | TNF-α | 20, 40 µM | Cell Proliferation | Significant reduction | [3] |
| Human Bronchial Epithelial Cells (BEAS-2B) | TNF-α | Not specified | IL-1β, IL-6, IL-8, CXCL10 | Significant decrease | [3] |
| Gastric Cancer Cells (AGS, SNU-16) | - | 0-60 µM | Cell Viability (IC50) | AGS: ~50 µM, SNU-16: ~50 µM (at 48h) | [12] |
| Colon Adenocarcinoma HT-29 Cells | - | 100, 150 µM | Mitochondrial Activity | Significant reduction | [1] |
| Colon Adenocarcinoma HT-29 Cells | Zymosan | Not specified | IL-8 Production | Significant decrease | [1] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Measured Parameter | Result | Reference |
| Mice | Dextran Sulfate Sodium (DSS)-induced Colitis | 20 mg/kg | MPO activity, TNF-α, IL-6 | Significant reduction | [13] |
| Mice | High-Fat Diet/Streptozotocin-induced Diabetes | 10 mg/kg | Serum IL-6, MDA | Significant reduction | |
| Rats | Carrageenan-induced Paw Edema | Not specified | Paw swelling, inflammatory cell infiltration | Marked inhibition | |
| Mice | Escherichia coli-induced Sepsis | Not specified | Serum and lung TNF-α, IL-6 | Significant reduction | |
| ApoE-/- Mice | Atherosclerosis | Not specified | Atherosclerotic plaque size | Significant reduction | [9] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.
In Vitro Assays
-
Cell Lines: RAW 264.7 (murine macrophages), THP-1 (human monocytes, differentiated into macrophages), BEAS-2B (human bronchial epithelial cells), HT-29 (human colon adenocarcinoma cells).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (from E. coli) or TNF-α.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound and/or an inflammatory stimulus for the desired time period (e.g., 24 or 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[4][7][13]
-
Collect cell culture supernatants after treatment.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (culture supernatants) to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm. The cytokine concentration is determined by comparison to a standard curve.
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, IκBα) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Grow cells on coverslips in a multi-well plate and treat as required.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., BSA in PBS).
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. The translocation of p65 from the cytoplasm to the nucleus is then quantified.
In Vivo Models
-
Administer DSS (typically 2-5% w/v) in the drinking water of mice for a period of 5-7 days to induce acute colitis.
-
Treat mice with this compound (e.g., 20 mg/kg) orally or via intraperitoneal injection daily.
-
Monitor disease activity by recording body weight, stool consistency, and the presence of blood in the stool.
-
At the end of the experiment, sacrifice the mice and collect the colon for measurement of length, histological analysis (H&E staining), and myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
Colon tissue can also be homogenized to measure cytokine levels by ELISA or for protein expression analysis by Western blotting.[13]
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory potential by targeting multiple, critical signaling pathways involved in the inflammatory cascade. Its ability to inhibit NF-κB and MAPK signaling, modulate the PI3K/Akt pathway, and suppress NLRP3 inflammasome activation underscores its pleiotropic effects. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its efficacy in various inflammatory models.
For drug development professionals, this compound represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Future research should focus on:
-
Clinical Trials: Translating the promising preclinical findings into human clinical trials to evaluate the safety and efficacy of this compound in inflammatory diseases.
-
Bioavailability and Formulation: Optimizing the bioavailability of this compound through novel drug delivery systems.
-
JAK-STAT Pathway: Further elucidating the potential role of this compound in modulating the JAK-STAT signaling pathway in inflammatory contexts.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with existing anti-inflammatory drugs.
This technical guide provides a solid foundation for researchers to further explore and harness the therapeutic potential of this compound in the fight against inflammatory diseases.
References
- 1. This compound attenuates atherosclerosis by inhibiting macrophage apoptosis via PI3K/AKT activation and HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Inflammation-Induced Crosstalk between Kynurenine Pathway and Gut Microbiota in Depressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mechanistic-insights-into-isorhamnetin-targeting-mapk-and-nf-b-pathways-to-mitigate-lps-induced-inflammation - Ask this paper | Bohrium [bohrium.com]
- 5. This compound Attenuates Atherosclerosis by Inhibiting Macrophage Apoptosis via PI3K/AKT Activation and HO-1 Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | SOCS Proteins as Regulators of Inflammatory Responses Induced by Bacterial Infections: A Review [frontiersin.org]
- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Item - SOCS Proteins in Immunity, Inflammatory Diseases, and Immune-Related Cancer - Deakin University - Figshare [dro.deakin.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. This compound ameliorates LPS-induced inflammatory response through downregulation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Potential of Isorhamnetin and Its Derivatives: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Overview of Isorhamnetin's Antioxidant Activity, Experimental Protocols, and Cellular Mechanisms for Drug Discovery and Development Professionals.
This technical guide provides an in-depth analysis of the antioxidant properties of this compound, a naturally occurring 3'-O-methylated flavonol, and its various derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this flavonoid. The guide summarizes quantitative data on antioxidant activity, details key experimental methodologies, and visualizes the underlying cellular signaling pathways.
Introduction to this compound's Antioxidant Activity
This compound, a metabolite of quercetin, is found in a variety of plants, including sea buckthorn, ginkgo biloba, and onions. It exhibits a wide range of pharmacological effects, with its antioxidant activity being a key contributor to its therapeutic potential.[1] this compound and its derivatives, particularly its glycosidic forms, are effective scavengers of reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2] The antioxidant capacity of this compound is attributed to its chemical structure, which allows it to donate hydrogen atoms and stabilize free radicals.
Quantitative Antioxidant Activity of this compound and Its Derivatives
The antioxidant efficacy of this compound and its derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of free radicals. A lower IC50 value indicates a higher antioxidant activity. The following tables summarize the reported IC50 values for this compound and some of its key derivatives in common antioxidant assays.
Table 1: In Vitro Antioxidant Activity (IC50 Values) of this compound and its Derivatives
| Compound | DPPH Assay (µM) | ABTS Assay (µM) | Lipid Peroxidation Inhibition (µM) | Reference |
| This compound | 24.61 | 14.54 | 6.67 | [3] |
| This compound-3-O-glucoside | 11.76 | - | - | |
| Narcissin (this compound-3-O-rutinoside) | 9.01 | - | - | |
| This compound 3-O-galactoside | - | - | - | |
| This compound-3-O-β-D-Glucoside | 3.16 µg/ml | 44.93 µg/ml | - |
Table 2: Cellular Antioxidant Activity (CAA) of this compound Derivatives
| Compound | Assay | IC50 (mg/ml) | Reference |
| This compound 3-o-robinobioside | Cellular Antioxidant Activity (K562 cells) | 0.225 |
Detailed Experimental Protocols
Accurate assessment of antioxidant activity relies on standardized and well-defined experimental protocols. This section provides detailed methodologies for the most commonly employed in vitro and cell-based antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compound (this compound or its derivative) at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Solvent (Methanol or ethanol)
-
-
Procedure:
-
Prepare a working solution of DPPH in the chosen solvent.
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution at different concentrations.
-
Add the DPPH working solution to each well/cuvette.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The ABTS•+ has a characteristic blue-green color, which diminishes in the presence of an antioxidant. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.
-
Reagents:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compound at various concentrations
-
Positive control (e.g., Trolox)
-
Phosphate-buffered saline (PBS) or ethanol
-
-
Procedure:
-
Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound at different concentrations to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Principle: A peroxyl radical generator (e.g., AAPH) induces the decay of a fluorescent probe (e.g., fluorescein). Antioxidants protect the probe from degradation, and the fluorescence decay curve is monitored over time. The antioxidant capacity is quantified by the area under the curve (AUC).
-
Reagents:
-
Fluorescein sodium salt solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution
-
Test compound at various concentrations
-
Positive control (Trolox)
-
Phosphate buffer (pH 7.4)
-
-
Procedure:
-
In a black 96-well plate, add the test compound, positive control, and a blank (buffer).
-
Add the fluorescein solution to all wells and incubate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over a period of time (e.g., 60-90 minutes).
-
Calculate the net AUC for each sample by subtracting the AUC of the blank.
-
The ORAC value is typically expressed as Trolox equivalents (TE).
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity of compounds within a biologically relevant system.
-
Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants inhibit this oxidation, leading to a reduction in fluorescence.
-
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell lines
-
DCFH-DA solution
-
AAPH solution (peroxyl radical generator)
-
Test compound at various concentrations
-
Positive control (e.g., Quercetin)
-
Cell culture medium and phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and grow to confluence.
-
Wash the cells with PBS and then incubate them with the DCFH-DA solution.
-
Remove the DCFH-DA solution, wash the cells again, and then treat them with the test compound or positive control at various concentrations.
-
After an incubation period, add the AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm over time.
-
Calculate the CAA value, often expressed as quercetin equivalents (QE).
-
Signaling Pathways Modulated by this compound
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response.
The Nrf2-KEAP1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.
-
Mechanism of Action: Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, KEAP1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Caption: this compound-mediated activation of the Nrf2-KEAP1 pathway.
The NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses, which are often linked to oxidative stress.
-
Mechanism of Action: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, including ROS, can lead to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2). This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for assessing the antioxidant activity of this compound and its derivatives, from initial in vitro screening to cell-based assays.
References
Isorhamnetin Glycosides: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin glycosides, a class of flavonoid compounds widely distributed in the plant kingdom, have garnered significant scientific interest due to their diverse and potent biological activities. These naturally occurring molecules exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antidiabetic properties. This technical guide provides an in-depth overview of the current state of research on this compound glycosides, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate their effects. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their therapeutic potential.
Introduction
This compound, a 3'-O-methylated metabolite of quercetin, and its various glycosidic forms are predominantly found in a variety of plants, including sea buckthorn (Hippophae rhamnoides), ginkgo biloba, and onions. The attachment of sugar moieties to the this compound aglycone influences their bioavailability and metabolic fate, often enhancing their solubility and altering their biological activity. This guide will explore the key therapeutic areas where this compound glycosides have shown promise, supported by quantitative data and detailed experimental methodologies.
Anti-inflammatory Activity
This compound glycosides have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
2.1. Quantitative Data
| This compound Glycoside | Model | Assay | Result | Reference |
| This compound-3-O-glucosyl-rhamnoside (IGR) | In vivo (mice) | Croton oil-induced ear edema | 77.4 ± 5.7% inhibition | [1] |
| This compound-3-O-glucoside-pentoside (IGP) | In vivo (mice) | Croton oil-induced ear edema | 65.3 ± 5.9% inhibition | [1] |
| This compound-3-O-glucosyl-rhamnosyl-rhamnoside (IGRR) | In vivo (mice) | Croton oil-induced ear edema | 44.7 ± 8.2% inhibition | [1] |
| This compound-glucosyl-rhamnoside (IGR) | In vitro (RAW 264.7 cells) | Nitric Oxide (NO) Production | 68.7 ± 5.0% suppression at 125 ng/mL | [1] |
| This compound | In vivo (diabetic rats) | IL-6 levels in serum | Significant reduction with 10 mg/kg treatment | [2][3] |
2.2. Signaling Pathway: NF-κB and MAPK Inhibition
This compound and its glycosides exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
2.3. Experimental Protocol: Croton Oil-Induced Ear Edema in Mice
This in vivo model is widely used to assess the topical anti-inflammatory activity of compounds.
-
Animals: Male Swiss mice (20-25 g) are used.
-
Induction of Inflammation: A solution of croton oil (e.g., 1% in a suitable solvent like acetone) is topically applied to the inner surface of the right ear of each mouse. The left ear serves as a control.
-
Treatment: The test compound (this compound glycoside) or a standard anti-inflammatory drug (e.g., indomethacin) is applied topically to the right ear, typically shortly before or after the croton oil application.
-
Measurement of Edema: After a specific time (e.g., 4-6 hours), the mice are euthanized, and a standardized circular section is punched out from both ears. The weight of the ear punch from the right ear is compared to that of the left ear.
-
Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Weight of right ear punch of control group - Weight of left ear punch of control group) - (Weight of right ear punch of treated group - Weight of left ear punch of treated group)] / (Weight of right ear punch of control group - Weight of left ear punch of control group) x 100.
Antioxidant Activity
This compound glycosides are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.
3.1. Quantitative Data
| This compound/Glycoside | Assay | IC50 Value | Reference |
| This compound | DPPH radical scavenging | 24.61 µmol/L | [4] |
| This compound | ABTS radical scavenging | 14.54 µmol/L | [4] |
| This compound | Lipid peroxidation inhibition | 6.67 µmol/L | [4] |
| Narcissin (this compound-3-O-rutinoside) | DPPH radical scavenging | Exhibited obvious activity | [5] |
| This compound 3-O-rutinoside-7-O-glucoside | DPPH radical scavenging | Exhibited obvious activity | [5] |
3.2. Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (e.g., 0.1 mM).
-
Test compound (this compound glycoside) dissolved in a suitable solvent at various concentrations.
-
Positive control (e.g., ascorbic acid or Trolox).
-
-
Procedure:
-
In a 96-well plate or test tubes, add a specific volume of the test compound solution.
-
Add the DPPH solution to each well/tube and mix.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a dose-response curve.
Anticancer Activity
This compound and its glycosides have shown promising anticancer effects in various cancer cell lines through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
4.1. Quantitative Data
| This compound/Glycoside | Cell Line | Assay | IC50 Value | Reference |
| This compound | MCF7 (Breast cancer) | Cell proliferation | ~10 µM | |
| This compound | T47D (Breast cancer) | Cell proliferation | ~10 µM | |
| This compound | BT474 (Breast cancer) | Cell proliferation | ~10 µM | |
| This compound | BT-549 (Breast cancer) | Cell proliferation | ~10 µM | |
| This compound | MDA-MB-231 (Breast cancer) | Cell proliferation | ~10 µM | |
| This compound | MDA-MB-468 (Breast cancer) | Cell proliferation | ~10 µM | |
| This compound | A549 (Lung cancer) | Cell proliferation | Dose-dependent inhibition | [6] |
4.2. Signaling Pathway: PI3K/Akt and MAPK Inhibition in Cancer
The anticancer activity of this compound often involves the modulation of the PI3K/Akt and MAPK signaling pathways, which are critical for cancer cell survival, proliferation, and metastasis.
4.3. Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound glycoside for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value is determined from the dose-response curve.
Neuroprotective Effects
This compound and its glycosides have shown potential in protecting neurons from damage and have been studied in models of neurodegenerative diseases.
5.1. In Vivo Data
A study on streptozotocin (STZ)-induced diabetic rats demonstrated that this compound (10 mg/kg body weight, intraperitoneally for 12 weeks) exerted neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in the brain.[7] It also improved memory and cognitive function in mice with scopolamine-induced amnesia.[8]
5.2. Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model for Neuroprotection Studies
This model is used to induce a state of hyperglycemia that can lead to neurological complications, providing a platform to study neuroprotective agents.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in a cold citrate buffer (pH 4.5) is administered to the rats.
-
Confirmation of Diabetes: Blood glucose levels are monitored. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Treatment: Diabetic rats are treated with this compound glycoside or vehicle for a specified period.
-
Assessment of Neuroprotection: At the end of the treatment period, various neurological parameters can be assessed, including:
-
Behavioral tests: To evaluate cognitive function (e.g., Morris water maze, passive avoidance test).
-
Biochemical assays: To measure markers of oxidative stress (e.g., MDA, SOD, GSH), inflammation (e.g., TNF-α, IL-6), and apoptosis (e.g., caspase-3 activity) in brain tissue.
-
Histopathological analysis: To examine neuronal damage and apoptosis in specific brain regions (e.g., hippocampus).
-
Antidiabetic Activity
This compound glycosides have been investigated for their potential to manage diabetes, primarily through the inhibition of carbohydrate-digesting enzymes.
6.1. Quantitative Data
| This compound/Glycoside | Enzyme | IC50 Value | Reference |
| This compound-containing sample | α-amylase | 54.42 µg/ml | [5] |
| This compound-containing sample | α-glucosidase | 15.97 µg/ml | [5] |
| This compound-3-O-rutinoside | α-glucosidase | Reported as a perfect inhibitor with low IC50 | [9] |
6.2. Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates in the intestine.
-
Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Phosphate buffer (e.g., pH 6.8).
-
Test compound (this compound glycoside) at various concentrations.
-
Acarbose as a positive control.
-
-
Procedure:
-
In a 96-well plate, pre-incubate the α-glucosidase enzyme with the test compound or control for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the mixture at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding a solution like sodium carbonate.
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm.
-
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Conclusion
This compound glycosides represent a promising class of natural compounds with a wide array of therapeutic properties. Their anti-inflammatory, antioxidant, anticancer, neuroprotective, and antidiabetic activities are well-documented in both in vitro and in vivo studies. The mechanisms underlying these effects often involve the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the pharmacological potential of these compounds. Future research should focus on clinical trials to validate the efficacy and safety of this compound glycosides in humans, paving the way for their potential development as novel therapeutic agents for a variety of diseases.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. pubcompare.ai [pubcompare.ai]
Isorhamnetin from Hippophae rhamnoides: A Technical Guide to Its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Isorhamnetin, a flavonoid predominantly found in the medicinal plant Hippophae rhamnoides (sea buckthorn), has garnered significant attention for its wide range of pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the discovery and isolation of this compound from Hippophae rhamnoides, complete with detailed experimental protocols, quantitative data, and visualizations of its molecular interactions. This compound is recognized for its anti-inflammatory, antioxidant, and anti-tumor properties, making it a compound of interest for therapeutic development.[2][4]
Discovery and Distribution in Hippophae rhamnoides
This compound is a flavonol, a class of flavonoids, and is a metabolite of quercetin.[2] It is found in various parts of the sea buckthorn plant, including the berries, leaves, and seeds.[5] The concentration of this compound and its glycosides can vary significantly depending on the subspecies, cultivation, and part of the plant being analyzed. For instance, the leaves of Hippophae rhamnoides have been found to contain a higher total flavonoid content compared to the berries and seeds.[6]
Quantitative Analysis of this compound and its Glycosides
The following tables summarize the quantitative data on the content of this compound and its derivatives found in various parts of Hippophae rhamnoides.
Table 1: Content of this compound Glycosides in Hippophae rhamnoides Berries
| Compound | Content (mg/100g Dry Weight) | Reference |
| This compound-3-hexoside | 75.0 - 406.1 | [5] |
| This compound-3-rhamnosylglucoside | 52.5 - 190.0 | [5] |
| This compound-3-neohesperidoside | 110.1 - 323.8 | [5] |
| This compound-3-O-glucoside | 62.0 - 217.0 | [5] |
| This compound-3-O-glucoside-7-O-rhamnoside | 37.8 - 90.8 | [5] |
Table 2: Recovery of this compound Glycosides Using Acetone/Petroleum Ether Extraction
| Compound | Recovery (%) | Reference |
| This compound 3,7-diglucoside | 93 ± 9 | [7] |
| This compound rhamnodiglucoside | 90 ± 5 | [7] |
| This compound 3-glucoside 7-rhamnoside | 92 ± 5 | [7] |
| This compound-glucoside 2 | 101 ± 3 | [7] |
| This compound 3-glucoside | 91 ± 5 | [7] |
| This compound-glucoside 3 | 89 ± 5 | [7] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from Hippophae rhamnoides typically involves solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established research.
Materials and Equipment
-
Plant Material: Freeze-dried and powdered Hippophae rhamnoides berries or leaves.
-
Solvents: 80% Methanol, Ethanol, Acetone, Petroleum Ether, Ethyl Acetate, n-butanol.
-
Chromatography: Solid Phase Extraction (SPE) with C18 cartridges, High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
General Laboratory Equipment: Ultrasonic bath, rotary evaporator, filtration apparatus, centrifuge.
Extraction Protocol
-
Initial Extraction:
-
Macerate the freeze-dried plant material in 80% methanol.
-
Perform ultrasonic-assisted extraction to enhance efficiency.[8]
-
For exhaustive extraction, a subsequent boiling extraction with 80% methanol under pressure can be employed.[8]
-
Alternatively, an initial extraction with acetone can be performed.[7]
-
-
Solvent Partitioning and Defatting:
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
If the initial extraction was with acetone, defat the extract by partitioning with petroleum ether.[7]
-
For a broader fractionation, the aqueous residue can be successively partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol.[9]
-
Purification Protocol
-
Solid Phase Extraction (SPE):
-
The crude extract or the n-butanol fraction can be further purified using SPE on a C18 column to remove non-polar impurities.[8]
-
-
Crystallization:
-
A simplified method involves dissolving the concentrated extract in ethanol or methanol and allowing it to stand at room temperature for crystallization to obtain crude this compound crystals.[10]
-
Recrystallization from a mixed solvent of ethanol and ethyl acetate can yield higher purity this compound.[10]
-
-
High-Performance Liquid Chromatography (HPLC):
-
For high-purity isolation for analytical or biological testing, preparative HPLC is the method of choice.
-
A reversed-phase C18 column is typically used with a gradient elution system of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).
-
Identification and Characterization
The isolated compound is identified as this compound based on spectroscopic data:
-
UV Spectroscopy: To determine the characteristic absorption maxima.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the extraction and purification of this compound from Hippophae rhamnoides.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
PI3K/Akt Signaling Pathway: this compound has been shown to inhibit the PI3K/Akt pathway, which is often hyperactivated in cancer cells, leading to reduced cell proliferation and survival.[4][11]
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell fate that is targeted by this compound.[11]
Nrf2 Signaling Pathway: this compound can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, thereby protecting cells from oxidative stress.[11]
Conclusion
This compound from Hippophae rhamnoides represents a promising natural compound with significant therapeutic potential. The methodologies for its isolation and purification are well-established, allowing for further investigation into its biological activities and mechanisms of action. A thorough understanding of its effects on key signaling pathways is crucial for the development of this compound-based therapeutics for a variety of diseases, including cancer and inflammatory disorders. This guide provides a foundational resource for researchers and professionals dedicated to advancing the scientific knowledge and application of this valuable flavonoid.
References
- 1. Frontiers | this compound: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound: what is the in vitro evidence for its antitumor potential and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of this compound Glycosides as Phytonutrients [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tsijournals.com [tsijournals.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102533431B - Method for continuously extracting and separating sea buckthorn oil and this compound from sea buckthorn pulps - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Isorhamnetin as a Metabolite of Quercetin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin, a ubiquitous dietary flavonoid, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, isorhamnetin, the 3'-O-methylated derivative of quercetin, has garnered significant scientific interest due to its distinct biological activities. This technical guide provides a comprehensive overview of the metabolic conversion of quercetin to this compound, focusing on the enzymatic kinetics, key experimental methodologies, and the subsequent impact of this compound on critical cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of flavonoid metabolism and its implications for drug development and human health.
The Metabolic Pathway: From Quercetin to this compound
The primary metabolic transformation of quercetin to this compound is a methylation reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[1][2] This enzymatic process occurs predominantly in the liver and kidneys.[2][3]
The reaction involves the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group on the B-ring of the quercetin molecule. This specific methylation results in the formation of this compound (3'-O-methylquercetin).[3] this compound is a major circulating metabolite of quercetin in human plasma.[3]
Caption: Metabolic conversion of quercetin to this compound.
Quantitative Data
The following tables summarize key quantitative data related to the metabolism of quercetin to this compound and their respective plasma concentrations observed in various studies.
Table 1: Enzyme Kinetics of Quercetin O-Methylation by COMT
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Porcine Liver COMT | Quercetin | 6.1 | 14,870 | [4] |
| Hamster Kidney COMT | Quercetin | 6.9 | 200 | [4] |
Table 2: Plasma Concentrations of Quercetin and this compound in Humans After Oral Administration of Quercetin
| Quercetin Source | Dose | Subject Population | Cmax Quercetin (nmol/L) | Cmax this compound (nmol/L) | Tmax (h) | Reference |
| Onion Skin Extract | ~163 mg Quercetin | Healthy Adults (n=12) | 5.4 times higher than pure quercetin | 3.8 times higher than pure quercetin | ~3 | [5] |
| Pure Quercetin Dihydrate | 134 mg Quercetin equivalent | Healthy Adults (n=12) | - | - | ~3 | [5] |
| Quercetin Aglycone | 1095 mg | Healthy Adults (n=16) | Highly variable | Highly variable | - | [6] |
| Habitual Diet | - | Healthy Adults (n=92) | 80.23 (mean) | 39.94 (mean) | - | [7] |
| Quercetin Aglycone | 50 mg/day for 2 weeks | Healthy Humans | 95.9 - 255 | Not detected in fasting plasma | - | [8] |
| Quercetin Aglycone | 150 mg/day for 2 weeks | Healthy Humans | 240 - 1292 | Not detected in fasting plasma | - | [8] |
Table 3: Tissue Concentrations of Quercetin and this compound in Animal Models
| Animal Model | Quercetin Dose | Tissue | Quercetin Concentration | This compound Concentration | Reference |
| Mice | 2 mg/g diet for 6 weeks | Brain | Significantly increased | Significantly increased | [9] |
| Rats | - | Liver | - | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of quercetin metabolism to this compound.
Determination of Catechol-O-methyltransferase (COMT) Activity
This protocol is adapted from a study investigating the inhibition of COMT by various compounds and can be modified to specifically measure the formation of this compound from quercetin.
Objective: To determine the kinetic parameters (Km and Vmax) of COMT for the methylation of quercetin.
Materials:
-
Recombinant human soluble COMT (S-COMT)
-
Quercetin
-
S-adenosyl-L-methionine (SAM)
-
Magnesium chloride (MgCl₂)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, MgCl₂, and a fixed concentration of SAM.
-
Enzyme and Substrate Incubation: Add a known concentration of S-COMT to the reaction mixture. Initiate the reaction by adding varying concentrations of quercetin.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifugation: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the amount of this compound formed.
-
Data Analysis: Plot the initial reaction velocities against the substrate (quercetin) concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[10]
Quantification of Quercetin and this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of quercetin and this compound in plasma or tissue homogenates.
Objective: To accurately measure the concentrations of quercetin and this compound in biological matrices.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Internal standard (e.g., a structurally similar flavonoid not present in the sample)
-
Acetonitrile with formic acid
-
Water with formic acid
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
Protein Precipitation: For plasma samples, add a sufficient volume of cold acetonitrile (often containing the internal standard) to precipitate proteins. Vortex and centrifuge.
-
Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, use an appropriate SPE cartridge to extract and concentrate the analytes.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a C18 reversed-phase UHPLC column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for quercetin, this compound, and the internal standard for high selectivity and sensitivity.
-
-
Quantification:
Signaling Pathways Modulated by this compound
This compound, as a distinct molecular entity from its precursor quercetin, exhibits its own unique profile of biological activities by modulating several key signaling pathways implicated in cellular processes such as proliferation, apoptosis, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. This compound has been shown to inhibit this pathway in various cancer cell lines.
Caption: this compound's inhibition of the PI3K/Akt pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular functions, including cell proliferation, differentiation, and apoptosis. This compound has been demonstrated to modulate the MAPK pathway, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Caption: this compound's modulation of the MAPK pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation and immune responses. This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB.
Caption: this compound's inhibition of the NF-κB pathway.
Conclusion
The conversion of quercetin to this compound by COMT is a pivotal step in the metabolism of this dietary flavonoid. This compound is not merely an inactive metabolite but a bioactive compound with its own distinct pharmacological profile. Its ability to modulate key cellular signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, underscores its potential as a therapeutic agent. A thorough understanding of the enzymatic kinetics of its formation, robust analytical methods for its quantification, and a detailed knowledge of its molecular targets are essential for advancing research in this field and for the development of novel flavonoid-based therapies. This guide provides a foundational resource for researchers and professionals to further explore the multifaceted role of this compound in health and disease.
References
- 1. droracle.ai [droracle.ai]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Quercetin and this compound Attenuate Benzo[a]pyrene-Induced Toxicity by Modulating Detoxification Enzymes through the AhR and NRF2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catechol-O-methyltransferase-catalyzed rapid O-methylation of mutagenic flavonoids. Metabolic inactivation as a possible reason for their lack of carcinogenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound, rhamnetin, and quercetin on the concentrations of cholesterol and lipoperoxide in the serum and liver and on the blood and liver antioxidative enzyme activities of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. new-geno.oss-accelerate.aliyuncs.com [new-geno.oss-accelerate.aliyuncs.com]
- 9. Effect of dietary quercetin on brain quercetin levels and the expression of antioxidant and Alzheimer's disease relevant genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Isorhamnetin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isorhamnetin, a naturally occurring flavonoid, has demonstrated a range of promising pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of its preliminary toxicity profile, drawing from available in vivo and in vitro studies. The data indicates that this compound possesses a generally low toxicity profile, with selective cytotoxicity towards cancerous cells over normal cell lines. However, a notable gap exists in the literature concerning comprehensive in vivo systemic toxicity studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and development of this compound as a potential therapeutic agent.
In Vivo Toxicity Assessment
Current in vivo toxicity data for this compound is limited. Most studies have focused on its protective effects against toxicity induced by other agents, rather than its inherent toxicity.
Acute Toxicity
A key indicator of acute toxicity, the median lethal dose (LD50), has been reported in a safety data sheet for rats.
Table 1: Acute Oral Toxicity of this compound
| Species | Route of Administration | LD50 |
|---|
| Rat | Oral | > 5,000 mg/kg body weight |
This high LD50 value suggests a low order of acute toxicity for this compound when administered orally in rats.
Sub-acute and Chronic Toxicity
Dedicated sub-acute and chronic toxicity studies for this compound are scarce. However, studies on flavonoid-rich extracts containing this compound provide some insights. For example, a 28-day sub-acute oral toxicity study of a flavonoid-rich fraction in rats did not show significant adverse effects on body weight, hematological, or biochemical parameters at doses up to 400 mg/kg. Histopathological examination showed some transient liver effects at the highest dose that resolved after a recovery period. Long-term studies are necessary to fully characterize the chronic toxicity profile of this compound.
In Vitro Toxicity Assessment
In vitro studies provide more detailed information on the cytotoxic and genotoxic potential of this compound.
Cytotoxicity
This compound has shown differential cytotoxicity, being more potent against various cancer cell lines compared to their normal counterparts.
Table 2: Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) |
|---|---|---|---|
| MCF-7 | Human Breast Cancer | ~10 | 72[1] |
| T47D | Human Breast Cancer | ~10 | 72[1] |
| BT474 | Human Breast Cancer | ~10 | 72[1] |
| BT-549 | Human Breast Cancer | ~10 | 72[1] |
| MDA-MB-231 | Human Breast Cancer | ~10 | 72[1] |
| MDA-MB-468 | Human Breast Cancer | ~10 | 72[1] |
| MCF10A | Normal Human Breast Epithelial | 38 | 72[1] |
| HT-29 | Human Colon Adenocarcinoma | < 43.7 (equivalent to 20 µg/mL) | Not specified |
| SW-480 | Human Colon Adenocarcinoma | < 43.7 (equivalent to 20 µg/mL) | Not specified |
| HaCaT | Normal Human Keratinocyte | Higher than colon cancer cells | Not specified[2] |
| A549 | Human Lung Carcinoma | Inhibition observed at 2.5, 5, and 10 µM | Not specified[3] |
| BEAS-2B | Normal Human Bronchial Epithelial | No significant cytotoxicity at 20 and 40 µM | Not specified[3] |
| MDCK | Madin-Darby Canine Kidney (Normal) | > 100 | 48[4] |
Genotoxicity
The genotoxic potential of this compound has been evaluated using standard assays. While some flavonoids have shown mutagenic potential in the Ames test, studies on this compound suggest it may have protective effects against DNA damage induced by certain mutagens. The Comet assay has been used to demonstrate that flavonoids, including those structurally similar to this compound, can reduce DNA damage.
Experimental Protocols
Acute Oral Toxicity (OECD Guideline 423)
This method involves the administration of the test substance to a small group of animals in a stepwise manner.
-
Animals: Typically, young, healthy adult rodents (e.g., rats) of a single sex are used.
-
Dosing: A single oral dose is administered. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Procedure: A group of three animals is dosed at the selected starting level. The outcome (mortality or survival) determines the next step: dosing at a higher or lower level, or cessation of testing.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.
Caption: Workflow for OECD 423 Acute Oral Toxicity Test.
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are plated in a 96-well plate and allowed to adhere.
-
Treatment: Cells are exposed to varying concentrations of this compound for a defined period.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.
Comet Assay (Alkaline Single Cell Gel Electrophoresis)
This assay is used to detect DNA damage at the level of individual cells.
-
Cell Treatment: Cells are exposed to this compound.
-
Embedding: Cells are embedded in a low-melting-point agarose on a microscope slide.
-
Lysis: Cells are lysed to remove membranes and proteins, leaving the DNA.
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied, causing the migration of damaged DNA fragments from the nucleus, forming a "comet" shape.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail.
Ames Test (Bacterial Reverse Mutation Assay)
This assay uses bacteria to test for a chemical's potential to cause gene mutations.
-
Strains: Histidine-dependent strains of Salmonella typhimurium are used.
-
Exposure: The bacterial strains are exposed to this compound with and without a metabolic activation system (S9 mix).
-
Plating: The bacteria are plated on a medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Analysis: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have mutated back to a state of histidine independence) compared to the control.
Implicated Signaling Pathways
This compound's effects on cells are often mediated through its interaction with key signaling pathways.
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt pathway in various cancer cells, which can lead to decreased proliferation and increased apoptosis.[1][5][6][7]
Caption: this compound-mediated inhibition of the PI3K/Akt pathway.
NF-κB Signaling Pathway
Inhibition of the NF-κB pathway by this compound is linked to its anti-inflammatory effects and can also contribute to its pro-apoptotic activity in cancer cells.[1][3][8][9]
Caption: this compound's inhibitory effect on the NF-κB pathway.
Conclusion and Future Perspectives
The preliminary toxicity data for this compound suggests a favorable safety profile, characterized by low acute oral toxicity and selective in vitro cytotoxicity. However, the current body of evidence is insufficient for a complete risk assessment. To advance the clinical development of this compound, future research must address the existing gaps in its toxicological profile.
Key recommendations for future studies include:
-
Comprehensive acute toxicity studies in multiple species.
-
Sub-chronic (28-day and 90-day) oral toxicity studies in rodents to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Chronic toxicity and carcinogenicity studies for long-term safety assessment.
-
In-depth genotoxicity evaluation using a battery of in vitro and in vivo assays.
-
Reproductive and developmental toxicity studies.
A thorough and systematic evaluation of this compound's safety is paramount to unlocking its full therapeutic potential.
References
- 1. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of the NF-κB signaling pathway in the renoprotective effects of this compound in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
Isorhamnetin's Impact on Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isorhamnetin, a naturally occurring 3'-O-methylated flavonoid, has garnered significant scientific interest for its potent antioxidant properties and its ability to modulate intracellular reactive oxygen species (ROS) levels. This technical guide provides an in-depth analysis of the mechanisms through which this compound mitigates ROS production, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This compound's multifaceted approach, which includes direct ROS scavenging, enhancement of endogenous antioxidant defenses, and inhibition of pro-oxidant enzymes, positions it as a promising candidate for therapeutic interventions in pathologies underscored by oxidative stress.
Core Mechanisms of this compound in ROS Regulation
This compound exerts its effects on ROS homeostasis through a combination of direct and indirect mechanisms:
-
Direct ROS Scavenging: The unique chemical structure of this compound allows it to directly neutralize a variety of reactive oxygen species, thereby reducing their damaging effects on cellular components.[1][2]
-
Upregulation of Endogenous Antioxidant Systems: A primary mechanism of this compound's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] this compound promotes the translocation of Nrf2 to the nucleus, leading to the increased expression of a suite of antioxidant and phase II detoxifying enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Heme Oxygenase-1 (HO-1).[4][5][6] This enhancement of the cell's intrinsic antioxidant capacity provides a sustained defense against oxidative insults.
-
Inhibition of ROS-Producing Enzymes: this compound has been shown to inhibit the activity of key enzymes responsible for ROS generation, most notably NADPH oxidases (NOX).[4][7][8] By downregulating the expression and activity of NOX subunits, such as p47phox, this compound effectively curtails a major source of intracellular ROS production.[7][8]
-
Modulation of Pro-survival and Pro-inflammatory Signaling Pathways: this compound influences several signaling cascades that are intricately linked with oxidative stress, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4] By modulating these pathways, this compound can suppress inflammatory responses and promote cell survival in the face of oxidative damage.[1][4]
-
Mitochondrial Stabilization: this compound contributes to the maintenance of mitochondrial integrity and function, a critical aspect of ROS homeostasis as mitochondria are a primary site of ROS production.[4]
Quantitative Analysis of this compound's Effects on ROS
The following tables summarize the quantitative data from various studies investigating the efficacy of this compound in reducing ROS and modulating related factors.
Table 1: In Vitro ROS Scavenging and Reduction
| Cell Line/System | Inducer of Oxidative Stress | This compound Concentration | Outcome | Reference |
| Bladder Cancer Cells | Endogenous | 100 µM | Significant increase in ROS within 1 hour, which then gradually decreased. | [9] |
| HT-29 Colon Adenocarcinoma Cells | Endogenous | 100 µM | Significantly increased superoxide radical concentrations after 24 hours. | [2] |
| Bovine Endometrial Epithelial Cells | Non-Esterified Fatty Acids (NEFA) | 2.5 µM | Effectively attenuated NEFA-induced ROS levels. | [10] |
| HepG2 Cells | Benzo[a]pyrene (B[a]P) | 5 µM | Reduced intracellular ROS. | [11] |
| H9c2 Cardiomyocytes | H₂O₂ | Not specified | Decreased H₂O₂-induced ROS generation. | [12] |
| Hepatocytes | tert-Butyl hydroperoxide (t-BHP) | Not specified | Blocked t-BHP-induced ROS production. | [3] |
| Rat Aorta | Angiotensin II | Not specified | Prevented Angiotensin II-induced superoxide production. | [8] |
| Macrophages | Lipopolysaccharide (LPS) | Not specified | Decreased LPS-induced ROS production. | [5] |
Table 2: IC50 Values for In Vitro Antioxidant Activity
| Assay | IC50 (µmol/L) | Reference |
| DPPH Radical Scavenging | 24.61 | [13] |
| ABTS Radical Scavenging | 14.54 | [13] |
| Inhibition of Lipid Peroxidation | 6.67 | [13] |
Table 3: In Vivo Effects on Antioxidant Enzymes and Oxidative Stress Markers
| Animal Model | Condition | This compound Dosage | Key Findings | Reference |
| Rats with Pulmonary Arterial Hypertension | Monocrotaline-induced | 150 mg/kg | Increased SOD activity and decreased MDA content. | [7] |
| Diabetic Mice | High-Fat Diet/Streptozotocin | 10 mg/kg | Reduced MDA and GSSG levels, increased GSH levels. | [14] |
| Diabetic Rats | Streptozotocin-induced | 50 mg/kg and 150 mg/kg | Significantly decreased MDA levels and increased antioxidant enzyme activity (SOD, CAT, GPx). | [6] |
Experimental Protocols
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is a widely used method for quantifying intracellular ROS levels.
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium (phenol red-free recommended to reduce background fluorescence)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol for Adherent Cells:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight under standard conditions.
-
Preparation of DCFH-DA Working Solution: Prepare a stock solution of DCFH-DA (e.g., 10 mM in DMSO). Immediately before use, dilute the stock solution in pre-warmed, serum-free cell culture medium or PBS to a final working concentration (typically 10-25 µM). Protect the solution from light.[15]
-
Cell Treatment: Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Loading with DCFH-DA: Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[16]
-
Washing: Remove the DCFH-DA loading solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Induction of Oxidative Stress (Optional): If investigating the protective effects of this compound, treat the cells with an ROS inducer (e.g., H₂O₂, TBHP) in the presence or absence of various concentrations of this compound for the desired time.
-
Fluorescence Measurement: Add PBS or phenol red-free medium to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[16]
Protocol for Suspension Cells:
-
Cell Preparation: Harvest suspension cells and wash them with PBS by centrifugation.
-
Loading with DCFH-DA: Resuspend the cell pellet in the DCFH-DA working solution and incubate for 30 minutes at 37°C in the dark.[16]
-
Washing: Centrifuge the cells to pellet them, remove the supernatant, and wash the cells with warm PBS.
-
Resuspension and Measurement: Resuspend the cells in PBS or phenol red-free medium and transfer them to a 96-well plate. Measure the fluorescence as described for adherent cells.
Antioxidant Enzyme Activity Assays
The activities of key antioxidant enzymes such as SOD, CAT, and GPx can be measured using commercially available kits or standard spectrophotometric methods.
-
Superoxide Dismutase (SOD) Activity: Typically measured by the inhibition of the reduction of nitroblue tetrazolium (NBT) or cytochrome c by superoxide radicals.
-
Catalase (CAT) Activity: Generally determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm.
-
Glutathione Peroxidase (GPx) Activity: Often assayed by a coupled reaction in which glutathione reductase (GR) and NADPH are used. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the context of ROS production.
Caption: this compound promotes Nrf2 activation and antioxidant gene expression.
Caption: this compound modulates ROS-induced MAPK signaling pathways.
Caption: this compound's inhibitory effect on the PI3K/Akt pathway and ROS production.
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of reactive oxygen species production through a variety of interconnected mechanisms. Its ability to not only scavenge ROS directly but also to bolster the cell's own antioxidant defenses and inhibit key ROS-producing enzymes makes it a compelling molecule for further investigation. The quantitative data presented herein provide a solid foundation for its efficacy.
Future research should focus on:
-
In-depth in vivo studies to further elucidate the pharmacokinetic and pharmacodynamic properties of this compound in relevant disease models.
-
Clinical trials to assess the safety and efficacy of this compound in human subjects for conditions associated with oxidative stress.
-
Structure-activity relationship studies to potentially develop more potent and specific derivatives of this compound for targeted therapeutic applications.
This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing the necessary data and protocols to advance the study of this compound's role in mitigating oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The antioxidant effects of this compound contribute to inhibit COX-2 expression in response to inflammation: a potential role of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species in the activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alleviates symptoms and inhibits oxidative stress levels in rats with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin and this compound prevent endothelial dysfunction, superoxide production, and overexpression of p47phox induced by angiotensin II in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quercetin and this compound Attenuate Benzo[a]pyrene-Induced Toxicity by Modulating Detoxification Enzymes through the AhR and NRF2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Improves Oocyte Maturation by Activating the Pi3k/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioquochem.com [bioquochem.com]
- 16. doc.abcam.com [doc.abcam.com]
Isorhamnetin: A Technical Guide to its Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin, a naturally occurring 3'-O-methylated metabolite of quercetin, has emerged as a significant bioactive flavonoid with potent immunomodulatory and anti-inflammatory properties.[1][2] Extensively found in medicinal plants such as Hippophae rhamnoides L. (Sea Buckthorn) and Ginkgo biloba L., this compound has demonstrated a remarkable capacity to influence a wide array of immune cells and signaling pathways.[2] This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates immune responses, supported by quantitative data from pertinent studies and detailed experimental protocols. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this compound.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[3][4] The flavonoid this compound has garnered considerable attention for its ability to mitigate inflammatory processes by targeting crucial molecular pathways.[2][5] Its biological activities extend to antioxidant, anti-cancer, and organ-protective effects, underscoring its potential as a versatile therapeutic agent.[2][4][6] This document synthesizes the current understanding of this compound's role in immunomodulation, with a focus on its effects on key immune cells and the underlying signaling cascades.
Modulation of Innate and Adaptive Immunity by this compound
This compound exerts a profound influence on both the innate and adaptive arms of the immune system. It has been shown to modulate the activity of a variety of immune cells, including macrophages, dendritic cells (DCs), neutrophils, natural killer (NK) cells, and T cells.[5][7]
Macrophages
Macrophages, key players in the innate immune response, are significantly influenced by this compound. It has been demonstrated to suppress the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[8] For instance, this compound significantly decreases the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 cells.[8] Furthermore, it enhances lysosomal proteolysis in murine macrophages, a process crucial for cellular degradation and antigen presentation.[9] In the context of atherosclerosis, this compound has been shown to inhibit oxidized low-density lipoprotein (ox-LDL)-induced apoptosis in THP-1-derived macrophages and reduce lipid deposition.[10]
Dendritic Cells (DCs)
Dendritic cells are potent antigen-presenting cells that bridge innate and adaptive immunity. This compound has been identified as a potent suppressor of DC maturation and trafficking.[11] This inhibitory effect on DC activation suggests its potential as an immunosuppressive agent in conditions characterized by excessive immune responses.[11][12]
Neutrophils
Neutrophils are abundant innate immune cells involved in the early stages of inflammation. This compound and its glycosides have been shown to diminish the oxidative metabolism of neutrophils, thereby reducing the production of reactive oxygen species (ROS) and subsequent lipid peroxidation.[13][14]
T Cells and Natural Killer (NK) Cells
This compound also modulates the adaptive immune response by affecting T cell and NK cell functions. It has been shown to enhance the generation of T-cells and the activity of NK cells.[5] In a mouse model of vitiligo, this compound was found to protect melanocytes from CD8+ T cell-mediated apoptosis.[15]
Key Signaling Pathways Modulated by this compound
The immunomodulatory effects of this compound are mediated through its interaction with several key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] this compound has been repeatedly shown to inhibit NF-κB activation, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][5][16] This inhibition is achieved by preventing the degradation and phosphorylation of the inhibitory protein IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[16]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammation and cell proliferation.[17][18] this compound has been shown to suppress the phosphorylation of key proteins in the MAPK pathway, thereby inhibiting inflammatory responses.[5][18] This dual inhibition of both MAPK and NF-κB signaling pathways contributes significantly to its anti-inflammatory effects.[5]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and apoptosis.[19] this compound has been observed to inhibit the PI3K/Akt/mTOR signaling cascade in breast cancer cells, leading to induced apoptosis.[19] Conversely, in other contexts, such as protecting against macrophage apoptosis, this compound has been shown to activate the PI3K/Akt pathway.[10] This suggests a context-dependent role for this compound in modulating this pathway.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[20][21] this compound has been shown to selectively inhibit the activation of the NLRP3 and AIM2 inflammasomes.[22][23] It achieves this by down-regulating the expression of pro-inflammatory cytokines and inhibiting caspase-1.[22] In a model of acute lung injury, this compound was found to alleviate the condition by regulating pyroptosis mediated by the NLRP3/ASC/caspase-1 axis.[24]
Quantitative Data on this compound's Immunomodulatory Effects
The following tables summarize quantitative data from various studies on the effects of this compound on immune responses.
Table 1: In Vitro Effects of this compound on Pro-inflammatory Mediators
| Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| RAW 264.7 Macrophages | LPS | Dose-dependent | Decreased NO and PGE2 production | [8] |
| BV2 Microglia | LPS | Not specified | Downregulated iNOS and COX-2 expression | [16] |
| BEAS-2B Bronchial Epithelial Cells | TNF-α | 20 and 40 μM | Decreased proliferation | [5][18] |
| BEAS-2B Bronchial Epithelial Cells | TNF-α | Not specified | Reduced expression of IL-1β, IL-6, IL-8, and CXCL10 | [5][18] |
| THP-1-derived Macrophages | ox-LDL (100 µg/ml) | 5, 10, and 20 μM | Increased cell viability | [10] |
| HT-29 Colorectal Adenocarcinoma Cells | Zymosan | 20-150 μM | Decreased IL-8 production | [25] |
Table 2: In Vivo Effects of this compound on Inflammation
| Animal Model | Condition | This compound Dosage | Effect | Reference |
| Rats | Carrageenan-induced paw edema | Not specified | Decreased number of COX-2 positive cells | [1] |
| Type 2 Diabetic Rats | Diabetic Nephropathy | Not specified | Reduced renal inflammation | [3] |
| Mice | High-fat and high-fructose diet-induced cognitive impairment | 0.03% and 0.06% w/w in diet for 14 weeks | Down-regulated inflammatory cytokines in serum and brain | [17] |
| ApoE-/- Mice | Atherosclerosis | Not specified | Reduced atherosclerotic plaque size | [10][26] |
| Mice | Acute Lung Injury | Not specified | Reduced inflammatory cells, protein leakage, and MPO activity in the lungs | [27] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the immunomodulatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include murine macrophage-like RAW 264.7 cells, human monocytic THP-1 cells (differentiated into macrophages with PMA), human bronchial epithelial BEAS-2B cells, and murine microglial BV2 cells.[8][16][18]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is usually dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.
-
Stimulation: To induce an inflammatory response, cells are often treated with stimulants such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[16][18]
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The Griess reagent system is commonly used to measure the production of nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are employed to quantify the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants or serum samples from animal studies.[15][28]
-
Real-Time PCR (RT-PCR): RT-PCR is used to measure the mRNA expression levels of inflammatory genes, including iNOS, COX-2, and various cytokines.[15][18]
Western Blotting
Western blotting is a key technique to analyze the expression and phosphorylation status of proteins involved in signaling pathways.[15][18]
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p38, p-JNK, p-ERK, p-IκBα, NF-κB p65) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Animal Studies
-
Animal Models: Various animal models are used to study the in vivo effects of this compound, including LPS-induced acute lung injury in mice, carrageenan-induced paw edema in rats, and high-fat diet-fed mice.[1][17][27]
-
Administration: this compound is typically administered orally (gavage) or as a dietary supplement.[17]
-
Outcome Measures: Key outcome measures include histological analysis of tissues, measurement of inflammatory markers in serum and tissues, and assessment of organ function.[3][24]
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for a wide range of inflammatory conditions. Its ability to modulate multiple immune cell types and key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, highlights its multifaceted immunomodulatory properties. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development.
References
- 1. The antioxidant effects of this compound contribute to inhibit COX-2 expression in response to inflammation: a potential role of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Involvement of the NF-κB signaling pathway in the renoprotective effects of this compound in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound: what is the in vitro evidence for its antitumor potential and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. This compound, a 3'-methoxylated flavonol, enhances the lysosomal proteolysis in J774.1 murine macrophages in a TFEB-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Atherosclerosis by Inhibiting Macrophage Apoptosis via PI3K/AKT Activation and HO-1 Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, the active constituent of a Chinese herb Hippophae rhamnoides L, is a potent suppressor of dendritic-cell maturation and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 13. The flavonoids, quercetin and this compound 3-O-acylglucosides diminish neutrophil oxidative metabolism and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound protects melanocytes against CD8+ T cell-mediated apoptosis and reduces inflammation in vitiligo-afflicted mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. This compound attenuates TNF-α-induced inflammation, proliferation, and migration in human bronchial epithelial cells via MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. This compound and hyperoside derived from water dropwort inhibits inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. [Mechanism of this compound in alleviating acute lung injury by regulating pyroptosis medicated by NLRP3/ASC/caspase-1 axis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound attenuates atherosclerosis by inhibiting macrophage apoptosis via PI3K/AKT activation and HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Isorhamnetin In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isorhamnetin, a naturally occurring flavonoid found in various plants, has garnered significant attention for its diverse pharmacological activities. In vitro studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and antioxidant agent. These properties are attributed to its ability to modulate key cellular signaling pathways, induce apoptosis, and regulate the cell cycle. This document provides detailed protocols for essential in vitro experiments to evaluate the efficacy of this compound and summarizes key quantitative data from published studies.
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value |
| MCF7 | Breast Cancer | 72 h | ~10 µM |
| T47D | Breast Cancer | 72 h | ~10 µM |
| BT474 | Breast Cancer | 72 h | ~10 µM |
| BT-549 | Breast Cancer | 72 h | ~10 µM |
| MDA-MB-231 | Breast Cancer | 72 h | ~10 µM |
| MDA-MB-468 | Breast Cancer | 72 h | ~10 µM |
| HeLa | Cervical Cancer | 72 h | 54.79 µmol/l[1][2] |
| NOZ | Gallbladder Cancer | 48 h | Concentration-dependent decrease in viability[3][4] |
| GBC-SD | Gallbladder Cancer | 48 h | Concentration-dependent decrease in viability[3][4] |
| SW-480 | Colon Cancer | 24 h / 72 h | High cytotoxicity (IC50 ≤ 20 μg/mL)[5] |
| HT-29 | Colon Cancer | 24 h / 72 h | High cytotoxicity (IC50 ≤ 20 μg/mL)[5] |
| BEL-7402 | Hepatocellular Carcinoma | 72 h | 74.4 µg/mL |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Condition | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| HeLa | Control | Data not specified | Data not specified | Data not specified |
| HeLa | 100 µmol/l this compound (24h) | Decreased | Data not specified | 5.5-fold increase[1][2] |
| HeLa | 100 µmol/l this compound (72h) | Decreased | Data not specified | 2.8-fold increase[1][2] |
| NOZ | 80 µM this compound (48h) | Significantly decreased | Data not specified | Significantly increased[3][4] |
| GBC-SD | 80 µM this compound (48h) | Significantly decreased | Data not specified | Significantly increased[3][4] |
| Ishikawa | 60 µM this compound (24h) | Data not specified | 1.27% | 43.76%[6] |
Table 3: Modulation of Key Apoptotic and Signaling Proteins by this compound
| Cell Line | Protein | Effect of this compound Treatment |
| Bladder Cancer Cells | Bax/Bcl-2 ratio | Increased[7] |
| Bladder Cancer Cells | Cleaved Caspases | Increased[7] |
| Breast Cancer Cells | p-Akt, p-mTOR, p-MEK1/2, p-ERK1/2 | Decreased phosphorylation[8] |
| Gallbladder Cancer Cells | Bax | Increased expression[3][4] |
| Gallbladder Cancer Cells | Bcl-2 | Decreased expression[3][4] |
| Gallbladder Cancer Cells | Cleaved Caspases 3 & 9 | Increased expression[3][4] |
| Gallbladder Cancer Cells | p-PI3K, p-AKT1 | Decreased phosphorylation[3][4] |
Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of this compound.
PI3K/Akt/mTOR Signaling Pathway
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway
References
- 1. Anti-proliferative effect of this compound on HeLa cells through inducing G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation [frontiersin.org]
- 5. This compound Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Isorhamnetin's Impact on Cell Viability: An MTT Assay Protocol
Application Note & Protocol
For researchers, scientists, and professionals in drug development, understanding the cytotoxic potential of novel compounds is a cornerstone of preclinical research. Isorhamnetin, a naturally occurring flavonoid, has garnered significant attention for its anti-cancer properties.[1][2] This document provides a detailed protocol for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method.
The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[3]
Quantitative Data Summary
This compound has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell type and incubation time. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF7 | Breast Cancer | 72 | ~10[2] |
| T47D | Breast Cancer | 72 | ~10[2] |
| BT474 | Breast Cancer | 72 | ~10[2] |
| BT-549 | Breast Cancer | 72 | ~10[2] |
| MDA-MB-231 | Breast Cancer | 72 | ~10[2] |
| MDA-MB-468 | Breast Cancer | 72 | ~10[2] |
| MCF10A (Normal) | Breast Epithelial | 72 | 38[2] |
| HT-29 | Colon Cancer | 48 | 72[5] |
| HCT116 | Colon Cancer | Not Specified | Not Specified[6] |
| SW480 | Colon Cancer | Not Specified | Not Specified[6] |
| NOZ | Gallbladder Cancer | 48 | 103.8[7] |
| GBC-SD | Gallbladder Cancer | 48 | 87.27[7] |
| B16F10 | Melanoma | 48 | Dose-dependent reduction[8] |
| A549 | Non-small-cell lung cancer | Not Specified | Dose-dependent reduction[1] |
Experimental Protocol: this compound MTT Assay
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture flask.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is less than 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9][10]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4][11] A reference wavelength of 630 nm can be used to subtract background absorbance.[4][10]
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow of the this compound MTT Assay for Cell Viability.
This compound Signaling Pathway
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][6] One of the critical pathways inhibited by this compound is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[6]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. This compound: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery [mdpi.com]
- 2. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. This compound Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Melanoma Cell Apoptosis via the PI3K/Akt and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Isorhamnetin as a Therapeutic Candidate for Inflammatory Bowel Disease: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of isorhamnetin in animal models of Inflammatory Bowel Disease (IBD). The protocols and data presented are compiled from peer-reviewed research and are intended to guide researchers in designing and executing preclinical studies.
Introduction
This compound, an O-methylated flavonol found in various plants, has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties.[1] Recent studies have highlighted its potential in mitigating the severity of Inflammatory Bowel Disease (IBD).[1][2][3] This document outlines the use of this compound in two common chemically-induced animal models of IBD: the Dextran Sodium Sulfate (DSS)-induced colitis model, which mimics ulcerative colitis, and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis model, which shares features with Crohn's disease.[1][4][5]
The primary mechanism of action for this compound in these models involves the activation of the Pregnane X Receptor (PXR), a nuclear receptor known to play a role in downregulating inflammation.[1][2][3] PXR activation by this compound leads to the suppression of the NF-κB signaling pathway, a key regulator of the inflammatory response.[1][2][6] This results in a reduction of pro-inflammatory mediators and subsequent amelioration of colitis symptoms.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in DSS- and TNBS-induced colitis models.
Table 1: Effect of this compound on Disease Activity Index (DAI) and Macroscopic Colon Parameters in DSS-Induced Colitis
| Treatment Group | Body Weight Loss (%) | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/mg protein) |
| Control | - | 8.5 ± 0.5 | 0.2 ± 0.05 |
| DSS | 15.2 ± 2.1 | 5.8 ± 0.4 | 2.8 ± 0.3 |
| DSS + this compound (10 mg/kg) | 7.5 ± 1.5 | 7.2 ± 0.3 | 1.5 ± 0.2 |
| DSS + this compound (20 mg/kg) | 5.1 ± 1.2 | 7.8 ± 0.4 | 1.1 ± 0.1 |
*p < 0.05 compared to DSS group. Data are presented as mean ± SD.
Table 2: Effect of this compound on Pro-inflammatory Cytokines and mRNA Expression in DSS-Induced Colitis
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | iNOS mRNA (fold change) | COX-2 mRNA (fold change) |
| Control | 25 ± 5 | 15 ± 4 | 1.0 | 1.0 |
| DSS | 150 ± 20 | 120 ± 15 | 8.5 | 7.2 |
| DSS + this compound (10 mg/kg) | 80 ± 12 | 65 ± 10 | 4.2 | 3.8 |
| DSS + this compound (20 mg/kg) | 55 ± 8 | 40 ± 7 | 2.1 | 1.9 |
*p < 0.05 compared to DSS group. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis using DSS, a method that causes damage to the colonic epithelium, leading to an inflammatory response that resembles human ulcerative colitis.[7][8]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sodium Sulfate (DSS, molecular weight 36,000-50,000 Da)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard laboratory animal diet and water
-
Animal balance
-
Calipers
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Control group: Receive regular drinking water and vehicle.
-
DSS group: Receive DSS in drinking water and vehicle.
-
DSS + this compound groups: Receive DSS in drinking water and this compound at different doses (e.g., 10 mg/kg and 20 mg/kg).
-
-
Induction of Colitis:
-
Prepare a 3% (w/v) DSS solution in drinking water.
-
Provide the DSS solution to the DSS and DSS + this compound groups as their sole source of drinking water for 7 consecutive days. The control group receives regular drinking water.
-
-
This compound Administration:
-
Suspend this compound in the vehicle.
-
Administer this compound or vehicle daily via oral gavage for the 7 days of DSS treatment.
-
-
Monitoring:
-
Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
-
Termination and Sample Collection:
-
On day 8, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis, MPO assay, and measurement of cytokine levels and mRNA expression.
-
Protocol 2: TNBS-Induced Colitis in Mice
This protocol details the induction of colitis using TNBS, which elicits a T-cell-mediated immune response, creating a model with features similar to Crohn's disease.[4][5][9]
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Phosphate-buffered saline (PBS)
-
Catheter
Procedure:
-
Acclimatization: Acclimate mice for at least one week.
-
Grouping: Divide mice into groups as described in Protocol 1.
-
Induction of Colitis:
-
Fast the mice for 24 hours before induction.
-
Anesthetize the mice.
-
Prepare a 5% TNBS solution in 50% ethanol.
-
Slowly instill 100 µL of the TNBS solution into the colon via a catheter inserted 4 cm from the anus.
-
Keep the mice in a head-down position for 1 minute to ensure the distribution of the TNBS solution.
-
The control group receives an equal volume of 50% ethanol without TNBS.
-
-
This compound Administration:
-
Administer this compound or vehicle orally once daily, starting on the day of TNBS instillation and continuing for 3-5 days.
-
-
Monitoring:
-
Monitor body weight daily.
-
-
Termination and Sample Collection:
-
Euthanize the mice 3-5 days after TNBS administration.
-
Collect and process colon tissue as described in Protocol 1.
-
Mandatory Visualization
Caption: this compound signaling pathway in mitigating IBD.
Caption: General experimental workflow for IBD animal models.
References
- 1. Plant flavonol this compound attenuates chemically induced inflammatory bowel disease via a PXR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant flavonol this compound attenuates chemically induced inflammatory bowel disease via a PXR-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. Anti-inflammatory Effects of Flavonoids on TNBS-induced Colitis of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. socmucimm.org [socmucimm.org]
- 8. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note and Protocol: Quantifying the Modulatory Effects of Isorhamnetin on Cytokine Production Using Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isorhamnetin, a naturally occurring flavonoid found in various plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] A key aspect of its anti-inflammatory mechanism is the modulation of cytokine production. This compound has been shown to suppress the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3][4][5] This application note provides a comprehensive overview and a detailed protocol for measuring the effect of this compound on cytokine levels using a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA). It is important to note that while this compound is the compound being studied, the ELISA is performed using kits specific to the cytokines of interest (e.g., IL-6 ELISA, TNF-α ELISA) to quantify its effects.
Data Presentation: Effects of this compound on Cytokine Production
The following table summarizes quantitative data from various studies investigating the impact of this compound on cytokine production, as measured by ELISA.
| Cell Type/Model | Stimulant | This compound Concentration | Target Cytokine | Observed Effect | Reference |
| BV2 microglia | Lipopolysaccharide (LPS) | Not specified | TNF-α, IL-1β | Significant suppression of production and expression | [3] |
| Bovine Endometrial Epithelial Cells (bEECs) | Non-Esterified Fatty Acids (NEFA) | 2.5 µM | IL-1β, IL-6, TNF-α | Remarkable decrease in cytokine levels | [4] |
| RAW 264.7 macrophages & mouse model | Lipopolysaccharide (LPS) | Not specified | TNF-α, IL-1β, IL-6 | Markedly decreased cytokine concentrations | [5] |
| Human Colorectal Adenocarcinoma HT-29 Cells | Zymosan (for induced inflammation) | 20-150 µM | Interleukin-8 (IL-8) | Significantly decreased production | [6] |
| Murine Macrophages (RAW264.7) | Prevotella intermedia LPS | Not specified | Interleukin-6 (IL-6) | Significant downregulation of production and mRNA expression | [7] |
Signaling Pathway Modulation by this compound
This compound exerts its anti-inflammatory effects primarily by inhibiting key signaling pathways involved in the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) pathway is a central target.[1][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB translocation and subsequent cytokine production.[3] Other pathways, such as the PI3K/Akt and MAPK pathways, are also modulated by this compound.[2][8]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow
The general workflow for assessing the impact of this compound on cytokine production involves cell culture, treatment with an inflammatory stimulus and this compound, collection of cell culture supernatants, and subsequent analysis by ELISA.
Caption: Experimental workflow for cytokine measurement.
Detailed Experimental Protocol: Sandwich ELISA for Cytokine Measurement
This protocol provides a generalized procedure for a sandwich ELISA to measure a specific cytokine (e.g., TNF-α or IL-6) in cell culture supernatants following treatment with this compound. Commercially available ELISA kits should always be used according to the manufacturer's specific instructions, as incubation times and reagent concentrations may vary.
Materials:
-
ELISA kit for the target cytokine (containing capture antibody, detection antibody, streptavidin-HRP, standard recombinant cytokine, and substrate solution)
-
This compound (CAS 480-19-3)[9]
-
Cell line (e.g., RAW 264.7 murine macrophages)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., Lipopolysaccharide, LPS)
-
96-well high-binding ELISA plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA or 10% FBS)[10]
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Multichannel pipettes and sterile tips
Procedure:
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) into a 96-well cell culture plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO and further dilute to desired working concentrations (e.g., 1 µM to 50 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of this compound. Also, prepare a vehicle control group with the same final concentration of DMSO. Incubate for 1-2 hours.
-
Stimulation: Following pre-treatment, add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.
Part 2: Cytokine ELISA Protocol (Sandwich Method) [10][11][12]
-
Plate Coating: Dilute the capture antibody in coating buffer to the concentration recommended by the kit manufacturer. Add 100 µL to each well of a high-binding 96-well ELISA plate. Seal the plate and incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with 200 µL/well of Wash Buffer. After the final wash, add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).
-
Sample and Standard Incubation: Wash the plate again 3 times. Prepare a serial dilution of the recombinant cytokine standard as per the kit instructions (e.g., from 2000 pg/mL down to 31.2 pg/mL). Add 100 µL of the standards and the collected cell culture supernatants (samples) to the appropriate wells. Seal the plate and incubate for 2 hours at RT.
-
Detection Antibody: Wash the plate 3 times. Dilute the biotinylated detection antibody in Assay Diluent. Add 100 µL to each well. Seal the plate and incubate for 1 hour at RT.
-
Streptavidin-HRP Incubation: Wash the plate 3 times. Dilute the Streptavidin-HRP conjugate in Assay Diluent. Add 100 µL to each well. Seal the plate, cover it to protect from light, and incubate for 30 minutes at RT.
-
Substrate Development: Wash the plate 5 times, ensuring all buffer is removed. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at RT for 15-30 minutes, monitoring for color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve (typically a four-parameter logistic curve fit) to determine the concentration of the cytokine in each sample.
-
Compare the cytokine concentrations between the control groups and the this compound-treated groups to evaluate the dose-dependent effect of this compound on cytokine production.
The use of cytokine-specific ELISA is a robust and reliable method for quantifying the anti-inflammatory effects of this compound. By following a systematic workflow and a detailed ELISA protocol, researchers can accurately determine the modulatory impact of this flavonoid on key inflammatory mediators. This information is crucial for professionals in research and drug development who are exploring the therapeutic potential of this compound for inflammatory diseases.
References
- 1. This compound: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery | MDPI [mdpi.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. This compound alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits Prevotella intermedia lipopolysaccharide-induced production of interleukin-6 in murine macrophages via anti-inflammatory heme oxygenase-1 induction and inhibition of nuclear factor-κB and signal transducer and activator of transcription 1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Alleviates Inflammation-Induced Crosstalk between Kynurenine Pathway and Gut Microbiota in Depressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. bowdish.ca [bowdish.ca]
Unveiling Cellular Responses: Western Blot Analysis of Isorhamnetin-Treated Cell Lysates
Application Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the molecular effects of Isorhamnetin, a naturally occurring flavonoid, on cellular signaling pathways. This compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] Western blotting is a powerful technique to elucidate the mechanisms underlying these effects by detecting changes in the expression and phosphorylation status of key proteins involved in critical signaling cascades.
This guide details the protocols for cell treatment, lysate preparation, protein quantification, and Western blot analysis. It also presents a summary of quantitative data from published studies, showcasing this compound's impact on major signaling pathways such as the PI3K/Akt, MAPK, and NF-κB pathways. Furthermore, visual representations of these pathways and the experimental workflow are provided to facilitate a deeper understanding of the experimental design and the biological implications of this compound treatment.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the expression and phosphorylation of key signaling proteins as determined by Western blot analysis in various cell lines.
Table 1: Effect of this compound on the PI3K/Akt Signaling Pathway
| Cell Line | Treatment Condition | Target Protein | Change in Expression/Phosphorylation | Reference |
| Gallbladder Cancer (NOZ, GBC-SD) | 40, 60, 80 µM this compound for 48h | p-PI3K | Dose-dependent decrease | [3] |
| Gallbladder Cancer (NOZ, GBC-SD) | 40, 60, 80 µM this compound for 48h | p-Akt | Dose-dependent decrease | [3] |
| Gallbladder Cancer (NOZ, GBC-SD) | 40, 60, 80 µM this compound for 48h | BAX | Dose-dependent increase | [3] |
| Gallbladder Cancer (NOZ, GBC-SD) | 40, 60, 80 µM this compound for 48h | Bcl-2 | Dose-dependent decrease | [3] |
| Gallbladder Cancer (NOZ, GBC-SD) | 40, 60, 80 µM this compound for 48h | Cleaved Caspase-3 | Dose-dependent increase | [3] |
| Gallbladder Cancer (NOZ, GBC-SD) | 40, 60, 80 µM this compound for 48h | Cleaved PARP | Dose-dependent increase | [3] |
| Breast Cancer (MCF7, MDA-MB-468) | This compound | p-Akt | Decreased | [4] |
| Breast Cancer (MCF7, MDA-MB-468) | This compound | p-mTOR | Decreased | [4] |
| Colon Cancer (SW480, HT-29) | 20, 40 µmol/l this compound for 24h | p-Akt (ser473) | Dose-dependent decrease | [5] |
| Melanoma (B16F10) | 100 µmol/L this compound | Total PI3K | Markedly decreased | [6] |
| Melanoma (B16F10) | 100 µmol/L this compound | p-Akt | Markedly decreased | [6] |
| INS-1 β-cells | 4 µM this compound + LY294002 | p-PI3K | Significantly reversed reduction by LY294002 | [7] |
| SH-SY5Y cells | This compound | p-Akt | Increased | [8] |
| SH-SY5Y cells | This compound | p-mTOR | Increased | [8] |
Table 2: Effect of this compound on the MAPK Signaling Pathway
| Cell Line | Treatment Condition | Target Protein | Change in Expression/Phosphorylation | Reference |
| Bovine Endometrial Epithelial Cells | 2.5 µM this compound + NEFA | p-ERK | Remarkably reduced | [9] |
| Bovine Endometrial Epithelial Cells | 2.5 µM this compound + NEFA | p-JNK | Remarkably reduced | [9] |
| Bovine Endometrial Epithelial Cells | 2.5 µM this compound + NEFA | p-p38 | Remarkably reduced | [9] |
| Human Bronchial Epithelial (BEAS-2B) | This compound + TNF-α | p-ERK | Inhibited | [10] |
| Human Bronchial Epithelial (BEAS-2B) | This compound + TNF-α | p-JNK | Inhibited | [10] |
| Human Bronchial Epithelial (BEAS-2B) | This compound + TNF-α | p-p38 | Inhibited | [10] |
| Breast Cancer (MCF7, MDA-MB-468) | This compound | p-MEK1 | Decreased | [4] |
| Breast Cancer (MCF7, MDA-MB-468) | This compound | p-ERK1/2 | Decreased | [4] |
| Gastric Adenocarcinoma (HGC-27) | This compound | MAPK14 | Significantly inhibited | [11] |
| Gastric Adenocarcinoma (HGC-27) | This compound | p-mTOR | Inhibited | [11] |
Table 3: Effect of this compound on the NF-κB Signaling Pathway
| Cell Line | Treatment Condition | Target Protein | Change in Expression/Phosphorylation | Reference |
| DSS-induced Colitis Mice Colon | This compound | p-IκBα | Blocked | [1] |
| DSS-induced Colitis Mice Colon | This compound | IκBα degradation | Blocked | [1] |
| DSS-induced Colitis Mice Colon | This compound | p-NF-κB p65 | Blocked | [1] |
| Breast Cancer (MCF7, MDA-MB-468) | This compound | Nuclear NF-κB p65 | Decreased | [4] |
| Breast Cancer (MCF7, MDA-MB-468) | This compound | Cytosolic NF-κB p65 | Increased | [4] |
| Breast Cancer (MCF7, MDA-MB-468) | This compound | IκB | Increased | [4] |
| BV2 Microglia | This compound + LPS | IκB-α phosphorylation | Inhibited | [2] |
| BV2 Microglia | This compound + LPS | IκB-α degradation | Inhibited | [2] |
| BV2 Microglia | This compound + LPS | NF-κB p65 nuclear translocation | Blocked | [2] |
| Human Bronchial Epithelial (BEAS-2B) | This compound + TNF-α | NF-κB phosphorylation | Inhibited | [10] |
Experimental Protocols
A detailed methodology for the Western blot analysis of this compound-treated cell lysates is provided below.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line in appropriate culture dishes or plates and allow them to adhere and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing various concentrations of this compound or the vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Cell Lysate Preparation
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the cells.[12][13] Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[14]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[14] If the lysate is viscous due to DNA, sonicate it briefly on ice.[15]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000-16,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Concentration Determination (Bradford Assay)
-
Standard Preparation: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA).[16][17]
-
Sample Preparation: Dilute a small aliquot of the cell lysate with PBS or the same buffer used for the standards.
-
Assay: Add Bradford reagent to both the standards and the diluted lysate samples.[18] After a short incubation at room temperature, measure the absorbance at 595 nm using a spectrophotometer.[16][19]
-
Concentration Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations. Use the standard curve to determine the protein concentration of the cell lysates.[17]
SDS-PAGE and Western Blotting
-
Sample Preparation for Loading: Mix a calculated volume of cell lysate (containing 10-50 µg of protein) with an equal volume of 2X Laemmli sample buffer.[13] Boil the samples at 95-100°C for 5 minutes to denature the proteins.[15]
-
Gel Electrophoresis (SDS-PAGE): Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21] This can be done using a wet or semi-dry transfer system.[20] Ensure good contact between the gel and the membrane and remove any air bubbles.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4][15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[4] The primary antibody is specific to the target protein.
-
Washing: Wash the membrane three to six times with TBST for 5-10 minutes each to remove unbound primary antibody.[4][15]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4][15] The secondary antibody binds to the primary antibody.
-
Final Washes: Repeat the washing steps to remove unbound secondary antibody.[15]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane.[4] The HRP on the secondary antibody will catalyze a reaction that produces light.
-
Imaging: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.[15] The intensity of the bands corresponds to the amount of target protein.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.
References
- 1. Plant flavonol this compound attenuates chemically induced inflammatory bowel disease via a PXR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound Induces Melanoma Cell Apoptosis via the PI3K/Akt and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound ameliorates dopaminergic neuronal damage via targeting FOSL1 to activate AKT/mTOR in 6-OHDA-induced SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound attenuates TNF-α-induced inflammation, proliferation, and migration in human bronchial epithelial cells via MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Active ingredients this compound of Croci Srigma inhibit stomach adenocarcinomas progression by MAPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 13. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 16. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 17. Quantifying proteins using the Bradford method [qiagen.com]
- 18. Bradford protein assay | Abcam [abcam.com]
- 19. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 20. bostonbioproducts.com [bostonbioproducts.com]
- 21. Western Blot Transfer Methods | Thermo Fisher Scientific - US [thermofisher.com]
Isorhamnetin Nanoformulation for Improved Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin, a naturally occurring flavonoid, has garnered significant attention for its therapeutic potential, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] Its mechanism of action often involves the modulation of key cellular signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, which are critical in the pathogenesis of various diseases.[2] However, the clinical translation of this compound is hampered by its poor aqueous solubility and low bioavailability.
Nanoformulation strategies offer a promising approach to overcome these limitations by enhancing the solubility, stability, and targeted delivery of this compound.[3] Encapsulating this compound into nanocarriers such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes can improve its pharmacokinetic profile, leading to enhanced therapeutic efficacy.[3] These advanced delivery systems can facilitate targeted accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, thereby minimizing systemic toxicity.[4]
These application notes provide an overview of this compound nanoformulations, including their characterization, and detailed protocols for their preparation and evaluation.
Data Presentation: Physicochemical Properties of Flavonoid Nanoformulations
The following tables summarize quantitative data for various flavonoid nanoformulations, providing a reference for the expected characteristics of this compound-based nanoparticles.
Table 1: Physicochemical Characterization of Quercetin-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Quercetin-SLNs | 85.5 | Not Reported | -22.5 | 97.6 |
Data adapted from a study on Quercetin-loaded SLNs for breast cancer therapy.[5]
Table 2: Characterization of Fisetin-Loaded PLGA Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Optimized Fisetin-PLGA NPs | 187.9 | 0.121 | -29.2 | 79.3 |
Data from a study on Fisetin-loaded PLGA nanoparticles for improved oral delivery.[6]
Table 3: Pharmacokinetic Parameters of this compound and its Metabolites in Rats
| Analyte | Tmax (h) | Cmax (ng/mL) | AUC (ng/mL*h) |
| This compound | Not Reported | Not Reported | Not Reported |
| Quercetin (metabolite) | Not Reported | Not Reported | Not Reported |
While specific pharmacokinetic data for this compound nanoformulations is limited in the reviewed literature, studies on related flavonoid nanoformulations have shown significant improvements in Cmax and AUC compared to the free drug.[1][7] A study on a water-soluble preparation of this compound for intravenous administration in rats showed a rapid initial distribution phase (t1/2α: 5.7 ± 4.3 min) and a slower elimination phase (t1/2β: 61 ± 47.5 min).[8]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol describes the synthesis of this compound-loaded chitosan nanoparticles using the ionic gelation method.
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve 100 mg of chitosan in 50 mL of 1% (v/v) acetic acid solution.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Filter the solution to remove any undissolved particles.
-
-
Preparation of this compound Solution:
-
Dissolve 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., ethanol or DMSO).
-
-
Encapsulation of this compound:
-
Add the this compound solution dropwise to the chitosan solution under continuous magnetic stirring.
-
Stir the mixture for 1 hour at room temperature.
-
-
Formation of Nanoparticles:
-
Prepare a 0.1% (w/v) TPP solution in deionized water.
-
Add the TPP solution dropwise to the chitosan-isorhamnetin mixture under constant stirring.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
-
Purification of Nanoparticles:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove any unentrapped this compound and other reagents.
-
-
Lyophilization (Optional):
-
For long-term storage, freeze-dry the purified nanoparticle suspension.
-
Protocol 2: In Vitro Drug Release Study
This protocol outlines a method for evaluating the in vitro release of this compound from nanoformulations using a dialysis bag method.
Materials:
-
This compound-loaded nanoformulation
-
Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)
-
Dialysis bags (with appropriate molecular weight cut-off)
-
Shaking incubator
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation of Dialysis Samples:
-
Disperse a known amount of this compound-loaded nanoformulation in 2 mL of PBS.
-
Transfer the suspension into a pre-soaked dialysis bag and seal both ends.
-
-
Release Study:
-
Immerse the dialysis bag in 50 mL of PBS (pH 7.4 or 5.5) in a beaker.
-
Place the beaker in a shaking incubator at 37°C with gentle agitation.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh PBS to maintain sink conditions.
-
-
Quantification of Released this compound:
-
Analyze the collected samples using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound or by HPLC for more accurate quantification.
-
-
Data Analysis:
-
Calculate the cumulative percentage of this compound released at each time point.
-
Plot the cumulative release percentage against time to obtain the drug release profile.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound nanoformulations on cancer cell lines (e.g., MCF-7, A549) using the MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound nanoformulation and free this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound nanoformulation and free this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds.
-
Include wells with untreated cells as a control.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the cell viability against the drug concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]
-
Protocol 4: Cellular Uptake Study by Flow Cytometry
This protocol details a method to quantify the cellular uptake of fluorescently labeled this compound nanoformulations.
Materials:
-
Fluorescently labeled this compound nanoformulation (e.g., loaded with a fluorescent dye like coumarin-6)
-
Cancer cell line (e.g., A549)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the fluorescently labeled this compound nanoformulation at a specific concentration for different time points (e.g., 1, 2, 4 hours).
-
-
Cell Harvesting:
-
After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the cell pellet in 1 mL of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Measure the fluorescence intensity of at least 10,000 cells per sample.
-
Use untreated cells as a negative control to set the baseline fluorescence.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the treated cells.
-
Compare the fluorescence intensity at different time points to determine the kinetics of cellular uptake.
-
Visualizations
Signaling Pathways of this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Nanoformulation Development and Evaluation
Caption: Workflow for this compound nanoformulation.
Cellular Uptake Mechanisms of Nanoparticles
Caption: Cellular uptake pathways for nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polymeric Curcumin Nanoparticle Pharmacokinetics and Metabolism in Bile Duct Cannulated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A water-soluble preparation for intravenous administration of this compound and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening for Isorhamnetin Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin, a naturally occurring 3'-O-methylated flavonol, has garnered significant attention in biomedical research for its diverse pharmacological properties.[1][2][3] Extracted from various plants, including Hippophae rhamnoides (sea buckthorn) and Ginkgo biloba, this compound has demonstrated potent anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][4] Its therapeutic potential stems from its ability to modulate key cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, making it a promising candidate for drug discovery and development.[4][5]
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize the bioactivity of this compound and its derivatives. The protocols are tailored for anticancer, anti-inflammatory, and antioxidant screening campaigns.
Data Presentation: Quantitative Bioactivity of this compound
The following table summarizes the quantitative data on the bioactivity of this compound from various in vitro studies.
| Bioactivity | Assay | Cell Line/System | Result (IC50/EC50) | Reference |
| Anticancer | Cell Viability (CCK-8) | MCF7 (Breast Cancer) | ~10 µM | [6] |
| Cell Viability (CCK-8) | T47D (Breast Cancer) | ~10 µM | [6] | |
| Cell Viability (CCK-8) | BT474 (Breast Cancer) | ~10 µM | [6] | |
| Cell Viability (CCK-8) | BT-549 (Breast Cancer) | ~10 µM | [6] | |
| Cell Viability (CCK-8) | MDA-MB-231 (Breast Cancer) | ~10 µM | [6] | |
| Cell Viability (CCK-8) | MDA-MB-468 (Breast Cancer) | ~10 µM | [6] | |
| Cell Viability | SW-480 (Colon Cancer) | IC25: 0.8 ± 0.04 µg/mL (24h) | [7] | |
| Cell Viability | HT-29 (Colon Cancer) | IC25: 13.04 ± 0.17 µg/mL (24h) | [7] | |
| Cell Viability | BEL-7402 (Hepatocellular Carcinoma) | 74.4 ± 1.13 µg/mL (72h) | [8] | |
| Cell Viability | T24 (Bladder Cancer) | 127.86 µM | ||
| Cell Viability | 5637 (Bladder Cancer) | 145.75 µM | ||
| Antioxidant | DPPH Radical Scavenging | Cell-free | 24.61 µmol/L | [9] |
| ABTS Radical Scavenging | Cell-free | 14.54 µmol/L | [9] | |
| Lipid Peroxidation Inhibition | Cell-free (rat liver mitochondria) | 6.67 µmol/L | [9] | |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | - | [10] |
| TNF-α Production | BEAS-2B (Bronchial Epithelial) | - | [2] | |
| IL-6 Production | BEAS-2B (Bronchial Epithelial) | - | [2] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and oxidative stress response.
References
- 1. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of this compound Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 3. This compound: what is the in vitro evidence for its antitumor potential and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. marinbio.com [marinbio.com]
- 6. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Topical Anti-Inflammatory Effects of this compound Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
Isorhamnetin in Diabetic Neuropathy Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage that leads to pain, numbness, and other sensory disturbances. Current treatment options are limited and often provide only symptomatic relief. Isorhamnetin, a naturally occurring flavonoid found in various plants, has emerged as a promising therapeutic candidate due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. This document provides detailed application notes and protocols for the use of this compound in preclinical animal models of diabetic neuropathy, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation: Efficacy of this compound in Animal Models
The therapeutic effects of this compound have been evaluated in multiple studies using streptozotocin (STZ)-induced diabetic animal models. The following tables summarize the key quantitative findings from this research.
| Animal Model | This compound Dosage | Treatment Duration | Key Efficacy Outcomes | Reference |
| STZ-induced diabetic mice | 10-100 mg/kg (oral) | 5 weeks (single or multiple doses) | Reversed reduced pain threshold in a dose-dependent manner. | [1] |
| STZ-induced diabetic rats | 10 mg/kg (intraperitoneal) | 12 weeks | Significantly reduced pain, decreased blood glucose, and increased body weight. | [2] |
| High-Fat Diet/STZ-induced diabetic mice | 10 mg/kg (oral) | 10 days | Reduced elevated serum glucose and insulin levels; improved insulin resistance. | [3] |
| STZ-induced diabetic rats | 50 and 150 mg/kg (oral) | 21 days | Showed cardioprotective effects by reducing oxidative stress and inflammation. |
| Biomarker | Animal Model | This compound Dosage | Treatment Duration | Effect on Biomarker Level | Reference |
| Oxidative Stress | |||||
| Malondialdehyde (MDA) | High-Fat Diet/STZ-induced diabetic mice | 10 mg/kg | 10 days | Significantly reduced elevated MDA levels. | [4] |
| Glutathione (GSH) | High-Fat Diet/STZ-induced diabetic mice | 10 mg/kg | 10 days | Significantly increased reduced GSH levels. | [4] |
| Inflammation | |||||
| Tumor Necrosis Factor-alpha (TNF-α) | STZ-induced diabetic rats | 10 mg/kg | 12 weeks | Inhibited inflammation. | [2] |
| Interleukin-6 (IL-6) | High-Fat Diet/STZ-induced diabetic mice | 10 mg/kg | 10 days | Significantly reduced elevated IL-6 levels. | [4] |
| Signaling Molecules | |||||
| Phosphorylated CREB (p-CREB) | STZ-induced diabetic mice | 100 mg/kg (single or multiple doses) | 5 weeks | Suppressed heightened spinal p-CREB levels. | [1] |
| GLUT4 and p-AMPK-α | High-Fat Diet/STZ-induced diabetic mice | 10 mg/kg | 10 days | Upregulated protein content in skeletal muscle. |
Experimental Protocols
Induction of Diabetic Neuropathy using Streptozotocin (STZ)
This protocol describes the induction of type 1 diabetes in rodents using a single high dose of STZ, a chemical toxic to pancreatic β-cells.[5][6]
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Saline solution (0.9% NaCl), sterile
-
Syringes and needles (26-28G)
-
Animal scale
-
Glucometer and test strips
Procedure:
-
Animal Preparation: House male Wistar rats or Swiss albino mice under standard laboratory conditions (12h light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the animals for 12-18 hours prior to STZ injection to enhance its diabetogenic effect.[1] Water should be available ad libitum.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold, sterile citrate buffer (pH 4.5) to the desired concentration (e.g., for a 60 mg/kg dose in rats). Protect the solution from light.
-
STZ Administration: Administer a single intraperitoneal (i.p.) injection of the freshly prepared STZ solution.[2] The dosage may vary depending on the animal model and study design (e.g., 60 mg/kg for rats, 150-200 mg/kg for mice).[1][2]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection from a tail vein blood sample using a glucometer. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be included in the study.
-
Development of Neuropathy: Allow 4-5 weeks for the development of diabetic neuropathy before initiating treatment with this compound.[1]
Assessment of Mechanical Allodynia using the Von Frey Test
This test measures the paw withdrawal threshold in response to a mechanical stimulus, indicating the level of mechanical sensitivity.
Materials:
-
Von Frey filaments with varying calibrated bending forces (in grams)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatization: Place individual animals in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.[7]
-
Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and progressively increasing the force.
-
Response: A positive response is recorded as a sharp withdrawal of the paw.
-
Threshold Determination: The paw withdrawal threshold is determined as the lowest force of the filament that elicits a withdrawal response in at least 50% of the applications.
Measurement of Inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines in serum or tissue homogenates.
Materials:
-
ELISA kits for TNF-α and IL-6 (species-specific)
-
Microplate reader
-
Blood collection tubes or tissue homogenization buffer
-
Centrifuge
Procedure:
-
Sample Collection: Collect blood samples via cardiac puncture or from the tail vein and process to obtain serum. For tissue analysis, perfuse the animal with saline, collect the tissue of interest (e.g., spinal cord, sciatic nerve), and homogenize in an appropriate buffer.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves coating a microplate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.
Assessment of Oxidative Stress (MDA and GSH Levels)
This protocol describes the measurement of malondialdehyde (MDA) as an indicator of lipid peroxidation and reduced glutathione (GSH) as a key antioxidant.
Materials:
-
Commercial assay kits for MDA and GSH
-
Spectrophotometer or fluorometer
-
Tissue homogenization buffer
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare tissue homogenates or serum samples as described for the ELISA protocol.
-
Assay Performance: Follow the specific instructions provided with the commercial MDA and GSH assay kits. These assays are typically colorimetric or fluorometric.
-
Data Analysis: Measure the absorbance or fluorescence using a spectrophotometer or fluorometer. Calculate the levels of MDA and GSH in the samples based on the standard curves provided with the kits.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action in Diabetic Neuropathy
This compound is believed to exert its therapeutic effects in diabetic neuropathy through the modulation of several key signaling pathways involved in pain, inflammation, and oxidative stress.
Caption: Proposed mechanism of this compound in diabetic neuropathy.
Experimental Workflow for Evaluating this compound
A typical experimental workflow for assessing the efficacy of this compound in an animal model of diabetic neuropathy is outlined below.
Caption: General experimental workflow for this compound studies.
Key Signaling Pathways in Detail
Hyperglycemia-induced oxidative stress and inflammation activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines. This compound has been shown to inhibit this pathway.
Caption: NF-κB signaling pathway and this compound's inhibitory role.
The cAMP response element-binding protein (CREB) is implicated in neuronal plasticity and pain perception. This compound has been observed to suppress the phosphorylation of CREB in the spinal cord of diabetic animals.[1][8]
Caption: CREB signaling in neuropathic pain and its modulation by this compound.
This compound can activate the AMP-activated protein kinase (AMPK) pathway, which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake in skeletal muscle and potentially alleviating hyperglycemia.[4]
Caption: this compound's activation of the AMPK/GLUT4 pathway.
The PI3K/Akt pathway is a crucial regulator of cell survival and metabolism. This compound may activate this pathway, contributing to its neuroprotective and glucose-regulating effects.
Caption: The role of the PI3K/Akt pathway in this compound's effects.
References
- 1. inotiv.com [inotiv.com]
- 2. Assessment of nerve conduction velocity slowing and its association with the severity of diabetic polyneuropathy, duration of diabetes and glycemic control in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound exerts neuroprotective effects in STZ-induced diabetic rats via attenuation of oxidative stress, inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. protocols.io [protocols.io]
Application Notes: Isorhamnetin Encapsulation in Phospholipid Complexes for Enhanced Bioavailability and Efficacy
Introduction
Isorhamnetin, a naturally occurring flavonoid found in plants like Hippophae rhamnoides L., exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects[1]. However, its therapeutic potential is significantly hindered by poor water solubility, which limits its absorption, bioavailability, and overall clinical utility[2]. Encapsulation of this compound into phospholipid complexes, often referred to as phytosomes, presents a promising strategy to overcome these limitations. This technology involves the formation of a complex where this compound molecules are anchored to the polar head of phospholipids through non-covalent bonds, creating a lipid-compatible molecular assembly. This structure enhances the absorption and systemic bioavailability of this compound by improving its solubility and ability to permeate biological membranes[3].
These application notes provide a comprehensive overview of the preparation, characterization, and evaluation of this compound-phospholipid complexes (ISO-PC), offering researchers and drug development professionals detailed protocols and quantitative data to support the advancement of this effective delivery system.
Quantitative Data Summary
The formation of an this compound-phospholipid complex (ISO-PC) significantly enhances the physicochemical properties and bioavailability of this compound. The following tables summarize the key quantitative improvements reported in the literature.
Table 1: Optimized Preparation Parameters for this compound-Phospholipid Complex (ISO-PC)
| Parameter | Optimal Value | Reference |
|---|---|---|
| Preparation Method | Solvent Evaporation | [2][4][5] |
| Solvent | Tetrahydrofuran / Ethanol | [2][6] |
| This compound:Phospholipid Ratio | 1:1 (w/w) | [2] |
| This compound Concentration | 2 mg/mL | [5] |
| Reaction Temperature | 20 °C | [2] |
| Reaction Time | 1 hour |[2] |
Table 2: Physicochemical Characterization of this compound vs. ISO-PC
| Property | This compound (ISO) | This compound-Phospholipid Complex (ISO-PC) | Fold Increase | Reference |
|---|---|---|---|---|
| Solubility in Water | 0.29 µg/mL | 35.40 µg/mL | 122x | [4][5] |
| Solubility in 1-Octanol | 207.38 µg/mL | 3427.13 µg/mL | 16.5x | [4][5] |
| Octanol-Water Partition Coefficient (Log P) | >1 (Implied) | 1.08 | N/A (Decrease) | [4][7] |
| Complexation Efficiency | N/A | 95.1% ± 0.56% | N/A | [5][8] |
| Drug Loading | N/A | 20.94% ± 1.07% | N/A |[9] |
Table 3: Pharmacokinetic Profile of this compound from a Total Flavones Phospholipid Complex (TFH-PC) in Rats
| Pharmacokinetic Parameter | Total Flavones (TFH) | Total Flavones-Phospholipid Complex (TFH-PC) | Relative Bioavailability | Reference |
|---|---|---|---|---|
| This compound | 223% | [2] | ||
| Cmax (ng/mL) | 135.2 ± 32.4 | 225.4 ± 45.1 | - | [2] |
| AUC (0-24h) (ng·h/mL) | 711.2 ± 101.2 | 1585.9 ± 210.8 | - | [2] |
| Kaempferol | 172% | [2] | ||
| Cmax (ng/mL) | 102.5 ± 25.7 | 155.8 ± 35.4 | - | [2] |
| AUC (0-24h) (ng·h/mL) | 650.1 ± 98.5 | 1118.2 ± 150.9 | - | [2] |
| Quercetin | 242% | [2] | ||
| Cmax (ng/mL) | 95.4 ± 22.1 | 180.2 ± 40.1 | - | [2] |
| AUC (0-24h) (ng·h/mL) | 580.6 ± 88.9 | 1405.1 ± 195.6 | - |[2] |
Experimental Protocols and Methodologies
The following protocols are based on established methodologies for the preparation and characterization of flavonoid-phospholipid complexes.
Protocol 1: Preparation of this compound-Phospholipid Complex (ISO-PC) via Solvent Evaporation
This protocol details the most common method for preparing ISO-PC, which involves the evaporation of an organic solvent from a solution containing both this compound and a phospholipid.[2][5]
Materials:
-
This compound (ISO)
-
Phospholipid (e.g., Soy Phosphatidylcholine, Phospholipon® 90H)
-
Anhydrous Ethanol or Tetrahydrofuran (THF)
-
Rotary Evaporator
-
Vacuum Oven or Desiccator
Procedure:
-
Dissolution of Components:
-
Accurately weigh this compound and the phospholipid in a predetermined molar or weight ratio (e.g., 1:1 w/w).[2]
-
Dissolve the weighed this compound in a suitable volume of anhydrous ethanol or THF to achieve a final concentration of approximately 2 mg/mL.[5]
-
In a separate flask, dissolve the phospholipid in the same solvent.
-
-
Complexation Reaction:
-
Solvent Removal:
-
Attach the flask to a rotary evaporator.
-
Reduce the pressure and rotate the flask in the water bath to evaporate the solvent until a thin film or solid residue is formed.
-
-
Drying and Collection:
-
Transfer the resulting solid to a vacuum oven or desiccator.
-
Dry the material under vacuum at a mild temperature (e.g., 40 °C) for 24 hours or until a constant weight is achieved to remove any residual solvent.
-
The resulting dried powder is the this compound-phospholipid complex (ISO-PC). Store it in an airtight, light-resistant container.
-
Protocol 2: Characterization of the this compound-Phospholipid Complex
Characterization is crucial to confirm the formation of the complex and to distinguish it from a simple physical mixture.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify interactions between this compound and the phospholipid. Changes in the position and intensity of characteristic peaks (e.g., O-H, C=O) indicate complex formation.[2][12][13]
-
Procedure:
-
Prepare pellets by mixing a small amount of the sample (ISO, phospholipid, physical mixture, or ISO-PC) with dry potassium bromide (KBr).
-
Compress the mixture into a thin, transparent disc using a hydraulic press.
-
Record the infrared spectra over a range of 4000 to 400 cm⁻¹.[12]
-
Analyze the spectra for shifts in the hydroxyl (-OH) and carbonyl (C=O) stretching bands of this compound, which suggest hydrogen bonding with the phosphate group of the phospholipid.[5][14]
-
B. Differential Scanning Calorimetry (DSC)
-
Purpose: To evaluate the thermal behavior and physical state of the complex. The disappearance or shifting of the endothermic peak of this compound in the ISO-PC thermogram suggests a change from a crystalline to an amorphous state, confirming complexation.[2][15][16]
-
Procedure:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument. An empty sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 50 °C to 300 °C) under a nitrogen atmosphere.[15]
-
Record the heat flow as a function of temperature.
-
C. X-Ray Powder Diffraction (XRPD)
-
Purpose: To analyze the crystalline structure. Sharp diffraction peaks indicate a crystalline material (like pure this compound), while a diffuse halo pattern indicates an amorphous state (characteristic of the complex).[2][17][18]
-
Procedure:
-
Place the powder sample on the sample holder of the diffractometer.
-
Scan the sample over a 2θ range (e.g., 5° to 50°) using Cu Kα radiation.
-
Compare the diffraction patterns of ISO, the phospholipid, and the ISO-PC. The absence of this compound's characteristic crystalline peaks in the ISO-PC pattern confirms its conversion to an amorphous form within the complex.[5]
-
D. Solubility Studies
-
Purpose: To quantify the improvement in solubility.[5]
-
Procedure:
-
Add an excess amount of the sample (ISO or ISO-PC) to a known volume of solvent (e.g., distilled water, 1-octanol).
-
Shake the mixture in a constant temperature water bath (e.g., 37 °C) for a set period (e.g., 48 hours) to reach equilibrium.
-
Centrifuge the suspension to separate the undissolved solid.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Protocol 3: Determination of Complexation Efficiency and Drug Loading
These parameters are critical for assessing the success and reproducibility of the preparation process.
-
Complexation Efficiency (%CE): Represents the percentage of the initial drug that has successfully formed a complex.[5][8]
-
Drug Loading (%DL): Represents the weight percentage of the drug in the final complex.[9]
Procedure:
-
Accurately weigh a known amount of the prepared ISO-PC.
-
Disperse the complex in a solvent where the free drug is insoluble or sparingly soluble, but the complex is soluble (e.g., n-hexane can be used to dissolve the complex while uncomplexed flavonoid precipitates). Alternatively, use a method to separate free drug from the complex.
-
Centrifuge the dispersion to pellet the uncomplexed this compound.
-
Quantify the amount of uncomplexed this compound in the pellet (W_uncomplexed) and/or the complexed this compound in the supernatant (W_complexed) using a validated analytical method (e.g., HPLC).
-
Calculate the percentages using the following formulas:
-
%CE = [(W_initial_ISO - W_uncomplexed) / W_initial_ISO] x 100
-
%DL = [W_complexed / W_total_complex] x 100
-
Note: Methodologies for determining encapsulation efficiency can be direct (measuring the encapsulated drug) or indirect (measuring the unencapsulated drug). The choice depends on the specific properties of the complex and available analytical techniques.[19][20]
Mechanism of Action and Biological Interactions
The primary advantage of the phospholipid complex is the enhancement of this compound's bioavailability, which in turn amplifies its inherent biological activities.
This compound exerts its effects by modulating key cellular signaling pathways. For instance, its anti-inflammatory and anti-cancer properties are partly attributed to the inhibition of the NF-κB (Nuclear Factor kappa B) pathway. By forming a phospholipid complex, this compound can more effectively reach intracellular targets to exert these effects.[21]
References
- 1. This compound: what is the in vitro evidence for its antitumor potential and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Preparation, characterization, and evaluation (in-vitro, ex-vivo, and in-vivo) of naturosomal nanocarriers for enhanced delivery and therapeutic efficacy of hesperetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Preparation of an this compound phospholipid complex for improving solubility and anti-hyperuricemia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Phospholipid complex-loaded self-assembled phytosomal soft nanoparticles: evidence of enhanced solubility, dissolution rate, ex vivo permeability, oral bioavailability, and antioxidant potential of mangiferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 12. Preparation and characterization of nano liposomes of Orthosiphon stamineus ethanolic extract in soybean phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Structure of phospholipid-cholesterol membranes: an x-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery [mdpi.com]
Isorhamnetin: In Vitro Application Notes and Protocols for Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Isorhamnetin in in vitro cell migration and invasion assays. This compound, a flavonoid compound, has demonstrated significant potential in inhibiting cancer cell metastasis by impeding cell migration and invasion.[1][2] This document outlines the methodologies for two standard assays, the Transwell (or Boyden chamber) assay and the wound healing (or scratch) assay, and summarizes the quantitative effects of this compound on various cell lines.
Key Applications
-
Screening: Rapidly screen the anti-migratory and anti-invasive potential of this compound across various cell types.
-
Mechanism of Action Studies: Elucidate the molecular pathways through which this compound exerts its effects on cell motility.
-
Drug Development: Evaluate this compound as a potential therapeutic agent for diseases characterized by aberrant cell migration, such as cancer metastasis.
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of this compound on cell migration and invasion in different cell lines.
Table 1: Effect of this compound on In Vitro Cell Migration
| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time (h) | % Inhibition of Migration (Compared to Control) | Reference |
| A549 (Human non-small-cell lung cancer) | Transwell | 2.5 | 48 | 37.33% | [3] |
| 5 | 48 | 48.67% | [3] | ||
| 10 | 48 | 73.33% | [3] | ||
| GBC-SD & NOZ (Human gallbladder cancer) | Transwell | 40, 60, 80 | 48 | Dose-dependent decrease | [4] |
| B16F10 (Murine melanoma) | Wound Healing | 100 | 12, 24 | Time- and dose-dependent inhibition | [5] |
| Ishikawa (Human endometrial cancer) | Wound Healing & Transwell | 20, 40, 60 | 24 | Dose-dependent decrease | [6] |
| SKOV3 & HO8910 (Human ovarian cancer) | Wound Healing & Transwell | 15 | 24 | Significant inhibition | [7] |
| CMT-U27 (Canine mammary tumor) | Transwell | 10, 20, 40 | Not Specified | Concentration-dependent reduction | [8] |
Table 2: Effect of this compound on In Vitro Cell Invasion
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Inhibition of Invasion (Compared to Control) | Reference |
| A549 (Human non-small-cell lung cancer) | 2.5 | 48 | 58.44% | [3] |
| 5 | 48 | 66.59% | [3] | |
| 10 | 48 | 78.80% | [3] | |
| GBC-SD & NOZ (Human gallbladder cancer) | 40, 60, 80 | 48 | Dose-dependent suppression | [4] |
| Ishikawa (Human endometrial cancer) | 20, 40, 60 | 24 | Dose-dependent decrease | [6] |
| SKOV3 & HO8910 (Human ovarian cancer) | 15 | 24 | Significant inhibition | [7] |
| CMT-U27 (Canine mammary tumor) | 10, 20, 40 | Not Specified | Concentration-dependent inhibition | [8] |
Signaling Pathways Modulated by this compound
This compound has been shown to inhibit cell migration and invasion by modulating several key signaling pathways, primarily by suppressing the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][3] The diagrams below illustrate the established mechanisms of action.
This compound's inhibitory effect on key signaling pathways.
This compound's modulation of EMT markers.
Experimental Protocols
Detailed protocols for the Transwell migration and invasion assay and the wound healing assay are provided below.
Transwell Migration and Invasion Assay
This assay, also known as the Boyden chamber assay, is used to assess the migratory and invasive capacity of cells in response to a chemoattractant.[9] For invasion assays, the Transwell insert membrane is coated with a basement membrane matrix (e.g., Matrigel), which cells must degrade to migrate.[9]
Transwell migration/invasion assay workflow.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
24-well plates
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet staining solution (0.1%)
-
Inverted microscope
Protocol:
-
(For Invasion Assay Only): Thaw Matrigel at 4°C overnight. Dilute Matrigel with serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 4-6 hours to allow for gelling.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Experimental Setup:
-
Add 500-750 µL of medium containing a chemoattractant (e.g., 10-20% FBS) to the lower wells of the 24-well plate.[2]
-
Add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert.[2]
-
To the cell suspension in the upper chamber, add different concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours, depending on the cell type.
-
Removal of Non-Migrated/Invaded Cells: Carefully remove the Transwell inserts from the wells. Use a cotton swab to gently wipe the inside of the inserts to remove the non-migrated cells.[10]
-
Fixation and Staining:
-
Washing: Gently wash the inserts with PBS or water to remove excess stain.
-
Quantification:
-
Allow the inserts to air dry.
-
Visualize the stained cells using an inverted microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
The results can be expressed as the average number of migrated cells per field or as a percentage relative to the control group.
-
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study collective cell migration in two dimensions. A "wound" or "scratch" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.[1]
Wound healing (scratch) assay workflow.
Materials:
-
6-well or 12-well plates
-
Cell culture medium
-
This compound stock solution
-
PBS
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.[3]
-
Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.[11] A cross-shaped scratch can also be made.[3]
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.[3]
-
Treatment: Replace the PBS with fresh cell culture medium containing the desired concentrations of this compound or a vehicle control. To minimize the confounding effect of cell proliferation, serum-free or low-serum (e.g., 1-2% FBS) medium can be used.
-
Imaging: Immediately after adding the treatment, place the plate on the microscope stage and capture the first image (T=0) of the scratch in predefined locations for each well. Continue to capture images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control well is nearly closed.[1]
-
Data Analysis:
-
The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at T) / Initial Wound Area ] x 100
-
The results are typically presented as the percentage of wound closure relative to the initial scratch area over time.
-
References
- 1. clyte.tech [clyte.tech]
- 2. Transwell migration and invasion assays [bio-protocol.org]
- 3. med.virginia.edu [med.virginia.edu]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 6. This compound Induces Apoptosis and Suppresses Metastasis of Human Endometrial Carcinoma Ishikawa Cells via Endoplasmic Reticulum Stress Promotion and Matrix Metalloproteinase-2/9 Inhibition In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits progression of ovarian cancer by targeting ESR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Regulates Programmed Death Ligand-1 Expression by Suppressing the EGFR–STAT3 Signaling Pathway in Canine Mammary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 10. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 11. Wound healing migration assay (Scratch assay) [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Enhancing Isorhamnetin's Aqueous Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of isorhamnetin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring flavonoid, a type of O-methylated flavonol, found in various plants like sea buckthorn and ginkgo biloba. It exhibits a range of promising pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, its therapeutic potential is often limited by its poor water solubility (<3.5 μg/mL), which can lead to low bioavailability and hinder its clinical application.[1]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of this compound in aqueous solutions. The most common and effective methods include:
-
Phospholipid Complexes: Formation of a complex between this compound and phospholipids.
-
Solid Dispersions: Dispersing this compound in a solid carrier matrix.
-
Nanoformulations: Encapsulating this compound in nanosized carriers like nanoparticles or nanoemulsions.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin cavity.
-
Use of Cosolvents: Dissolving this compound in a water-miscible organic solvent before dilution in an aqueous buffer.
Q3: How significant is the solubility enhancement with these methods?
The degree of solubility improvement varies depending on the chosen method and the specific experimental conditions. Below is a summary of reported solubility enhancements for this compound using different techniques.
| Method | Carrier/System | Fold Increase in Aqueous Solubility | Reference |
| Phospholipid Complex | Phospholipids | 122 times | [2][3][4] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP10) and benzalkonium chloride | ~600 times | [1] |
| Solid Dispersion | Poloxamer 188 | Significant enhancement | [5] |
| Nanoemulsion | Not specified | Not specified | [6][7] |
| Cyclodextrin Inclusion Complex | Not specified | Not specified | [8][9][10] |
Troubleshooting Guides
Problem 1: Low yield of this compound-phospholipid complex.
-
Possible Cause: Inefficient solvent evaporation.
-
Troubleshooting Tip: Ensure the solvent is evaporated under reduced pressure at a controlled temperature (e.g., 40-50°C) to facilitate efficient complex formation. A rotary evaporator is highly recommended for this process.
-
Possible Cause: Incorrect molar ratio of this compound to phospholipid.
-
Troubleshooting Tip: Optimize the molar ratio of this compound to phospholipid. A 1:1 or 1:2 ratio is a good starting point, but this may need to be adjusted based on the specific phospholipid used.
Problem 2: this compound precipitates out of solution after preparing a solid dispersion.
-
Possible Cause: The drug loading in the solid dispersion is too high.
-
Troubleshooting Tip: Reduce the weight ratio of this compound to the carrier. Start with a lower drug loading and gradually increase it to find the optimal concentration that maintains stability.
-
Possible Cause: The chosen carrier is not suitable for this compound.
-
Troubleshooting Tip: Experiment with different carriers. Common carriers for solid dispersions include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and poloxamers.[5] The choice of carrier can significantly impact the stability and dissolution of the solid dispersion.[11]
Problem 3: Inconsistent particle size in nanoemulsion formulation.
-
Possible Cause: Inadequate homogenization.
-
Troubleshooting Tip: Increase the homogenization time or speed. For high-pressure homogenization, increasing the number of passes can lead to a more uniform particle size distribution.
-
Possible Cause: Inappropriate surfactant or co-surfactant concentration.
-
Troubleshooting Tip: Optimize the concentration of the surfactant and co-surfactant. The ratio of these components is critical for the formation and stability of the nanoemulsion.
Experimental Protocols
Preparation of this compound-Phospholipid Complex via Solvent Evaporation
This protocol describes the formation of an this compound-phospholipid complex to enhance its aqueous solubility.[3][4]
Materials:
-
This compound
-
Phospholipid (e.g., soy phosphatidylcholine)
-
Anhydrous ethanol
-
N-hexane
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and the phospholipid in anhydrous ethanol in a round-bottom flask at a specific molar ratio (e.g., 1:1).
-
Heat the flask in a water bath at 40°C with constant stirring until a clear solution is obtained.
-
Evaporate the ethanol under reduced pressure using a rotary evaporator until a thin film is formed on the wall of the flask.
-
Dry the resulting film under vacuum for 24 hours to remove any residual solvent.
-
Wash the dried complex with n-hexane to remove any uncomplexed phospholipid.
-
Dry the final this compound-phospholipid complex in a vacuum oven at 40°C for 48 hours.
Preparation of this compound Solid Dispersion using the Solvent Evaporation Method
This method aims to improve the dissolution rate of this compound by dispersing it in a water-soluble carrier.[5]
Materials:
-
This compound
-
Polymeric carrier (e.g., Poloxamer 188)
-
Ethanol
-
Water bath
-
Vacuum desiccator
Procedure:
-
Accurately weigh this compound and the polymeric carrier (e.g., in a 1:5 w/w ratio).
-
Dissolve both components in a suitable volume of ethanol with the aid of sonication or vortexing to ensure complete dissolution.
-
Evaporate the solvent in a water bath maintained at a temperature of 45 ± 2°C.
-
Place the resulting solid mass in a vacuum desiccator for 24 hours to ensure complete removal of the solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
Phase Solubility Study for this compound-Cyclodextrin Inclusion Complex
This protocol determines the stoichiometry and stability constant of the this compound-cyclodextrin complex.[12][13]
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin)
-
Distilled water or appropriate buffer
-
Shaking water bath
-
0.45 µm membrane filters
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of this compound to each cyclodextrin solution in sealed containers.
-
Shake the containers in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to reach equilibrium.
-
After reaching equilibrium, filter the suspensions through a 0.45 µm membrane filter to remove the undissolved this compound.
-
Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to obtain a phase solubility diagram. The shape of the diagram (e.g., A_L type) indicates the stoichiometry of the complex.[13]
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: this compound's Inhibition of Cancer Pathways.
References
- 1. A water-soluble preparation for intravenous administration of this compound and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of an this compound phospholipid complex for improving solubility and anti-hyperuricemia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the Quercetin Nanoemulsion Technique Using Various Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. oatext.com [oatext.com]
- 9. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Isorhamnetin Stability in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of isorhamnetin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common cell culture media like DMEM or RPMI-1640?
Direct, comprehensive studies on the stability of this compound in commonly used cell culture media are limited. However, research on structurally similar flavonoids, such as quercetin, indicates potential for instability. Quercetin has been shown to be unstable in DMEM at 37°C, with its stability being pH-dependent.[1][2][3] Given the structural similarities, it is prudent to assume that this compound may also exhibit stability issues under standard cell culture conditions.
Q2: What factors can influence the stability of this compound in cell culture?
Based on studies of related flavonoids, the following factors can influence stability:
-
pH of the media: Flavonoids like quercetin are more stable at a lower pH.[3]
-
Composition of the media: Components within the media can interact with this compound, potentially leading to degradation.
-
Presence of oxidizing agents: this compound, as a flavonoid, is susceptible to oxidation.
-
Exposure to light: Light can induce degradation of photosensitive compounds.
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate degradation.[2]
Q3: Are there any supplements I can add to the media to improve this compound stability?
For the related compound quercetin, ascorbic acid (Vitamin C) has been shown to significantly improve its stability in DMEM by protecting it from auto-oxidation.[2] While this has not been explicitly tested for this compound, the addition of an antioxidant like ascorbic acid could be a viable strategy to investigate.
Q4: How can I determine the stability of this compound in my specific experimental setup?
It is highly recommended to perform a preliminary stability study under your specific experimental conditions. This would involve incubating this compound in your cell culture medium of choice for the duration of your experiment and measuring its concentration at different time points using an appropriate analytical method like HPLC or LC-MS/MS.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results between replicates. | Degradation of this compound over the course of the experiment. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Minimize the time between adding this compound to the media and starting the experiment. 3. Consider performing a time-course experiment to measure this compound concentration in the media throughout your experimental duration. |
| Lower than expected biological activity. | Loss of active this compound due to degradation. | 1. Confirm the concentration of this compound in the media at the beginning and end of your experiment using HPLC or LC-MS/MS. 2. Investigate the effect of adding an antioxidant like ascorbic acid to the culture medium. 3. Consider using a lower pH media if compatible with your cell line. |
| Discoloration of the cell culture media upon addition of this compound. | Oxidation or degradation of this compound. | 1. Protect the media from light after the addition of this compound. 2. Prepare the this compound-containing media immediately before use. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system[4][5][6]
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the final desired concentration.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Plot the concentration of this compound versus time to determine its stability profile.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method that can be adapted for the quantification of this compound.[4][5]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ultrapure water
-
This compound standard
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient appropriate for separating this compound from other components.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically around 254 nm or 370 nm).
-
Column Temperature: 25°C
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve.
-
Prepare the samples from the stability study (Protocol 1) by appropriate dilution and filtration.
-
Inject the samples into the HPLC system.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Visual Guides
References
- 1. stability-of-quercetin-in-dmem-and-cell-culture-with-a549-cells - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. academicjournals.org [academicjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of this compound, quercetin and kaempferol in rat plasma by liquid chromatography with electrospray ionization tandem mass spectrometry and its application to the pharmacokinetic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isorhamnetin for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Isorhamnetin in in vitro experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data tables to facilitate the optimization of this compound concentrations for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action in vitro?
A1: this compound (3'-O-methylquercetin) is a naturally occurring flavonoid found in various plants like Ginkgo biloba and sea buckthorn.[1][2][3] It is recognized for a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][4][5][6] In vitro, this compound has been shown to exert its effects by modulating multiple key cellular signaling pathways, such as PI3K/AKT/mTOR, MAPK, and NF-κB.[2][4][7][8] Its reported activities in cell-based assays include inducing apoptosis (programmed cell death), triggering cell cycle arrest (commonly at the G2/M phase), suppressing cancer cell proliferation and metastasis, and reducing inflammatory responses.[2][7][9][10]
Q2: How should I prepare a stock solution of this compound?
A2: this compound has poor solubility in water but is soluble in organic solvents.[1][4] The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][3]
-
Preparation: Dissolve the crystalline solid this compound in pure DMSO to a concentration of 10-20 mg/mL.[1][3] Ensure complete dissolution by vortexing.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C for up to six months or -80°C for up to a year to prevent degradation from repeated freeze-thaw cycles.[11]
-
Working Solution: To prepare a working solution, dilute the DMSO stock solution directly into your cell culture medium. It is crucial to prepare this aqueous solution fresh for each experiment and not to store it for more than a day, as this compound is less stable in aqueous environments.[1]
Q3: What is a suitable starting concentration range for my in vitro experiments?
A3: The effective concentration of this compound is highly dependent on the cell type and the biological endpoint being measured (e.g., cytotoxicity, anti-inflammatory effect). Based on published studies, a broad starting range would be from 2.5 µM to 100 µM.
-
For anti-proliferative and anti-cancer studies , concentrations between 10 µM and 60 µM are often effective.[2][8][12]
-
For anti-inflammatory assays , a lower range of 10 µM to 40 µM has been shown to be effective.[2]
-
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: What is the final concentration of DMSO that is considered safe for most cell lines?
A4: The final concentration of the vehicle (DMSO) in the cell culture medium should be kept as low as possible, as it can have its own biological effects and cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines. It is imperative to include a vehicle control group in your experiments (cells treated with the same final concentration of DMSO as the this compound-treated groups) to account for any solvent effects.
Troubleshooting Guide
Q5: My this compound precipitated out of solution after being added to the cell culture medium. What went wrong?
A5: This is a common issue due to this compound's low solubility in aqueous solutions.[1]
-
High Final Concentration: You may be trying to achieve a final concentration that exceeds its solubility limit in the medium. Try working with lower concentrations.
-
Improper Dilution: Always dilute the DMSO stock solution into the final volume of pre-warmed culture medium. Do not add the concentrated stock directly to cells or to a small volume of medium. Mix thoroughly by gentle inversion or pipetting immediately after dilution.
-
Solution Age: Aqueous solutions of this compound are not stable and should be made fresh for every experiment.[1] Do not use pre-diluted medium that has been stored.
Q6: I am not observing any significant biological effect of this compound in my assay. What are the possible reasons?
A6:
-
Insufficient Concentration: The concentration used may be too low for your specific cell line or assay. Perform a dose-response study with a wider and higher concentration range (e.g., up to 150 µM).[13]
-
Compound Degradation: this compound may have degraded due to improper storage of the stock solution (e.g., exposure to light, frequent freeze-thaw cycles) or using diluted aqueous solutions that were not freshly prepared.[2][11]
-
Cell Line Resistance: The target signaling pathways for this compound may not be active or relevant in your chosen cell line, rendering it resistant to the compound's effects.
-
Assay Duration: The incubation time might be too short to observe a biological response. Consider extending the treatment duration (e.g., from 24h to 48h or 72h).[14][15]
Q7: I am observing high levels of cell death even at very low this compound concentrations. Why is this happening?
A7:
-
DMSO Toxicity: The final concentration of DMSO in your culture medium may be too high. Recalculate your dilutions to ensure the final DMSO concentration is below 0.5% and run a vehicle control to confirm.
-
Cell Line Sensitivity: Your cell line might be exceptionally sensitive to this compound. Test a lower range of concentrations (e.g., 0.1 µM to 10 µM).
-
Compound Purity: Verify the purity of your this compound source. Impurities could contribute to unexpected cytotoxicity.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| DMSO | ~20 mg/mL | [1][3] |
| Dimethyl formamide (DMF) | ~10 mg/mL | [1][3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][3] |
| Methanol | Soluble | [4] |
| Water | Sparingly Soluble |[4] |
Table 2: Reported Effective Concentrations and IC50 Values of this compound in Various In Vitro Models
| Cell Line/Model | Assay Type | Effective Concentration / IC50 | Reference |
|---|---|---|---|
| Breast Cancer | |||
| MCF7, T47D, MDA-MB-231, etc. | Proliferation (72h) | IC50: ~10 µM | [8] |
| MCF10A (Normal Breast Epithelial) | Proliferation (72h) | IC50: 38 µM | [8] |
| Colon Cancer | |||
| SW-480 | Cytotoxicity (24h) | IC25: 0.8 µg/mL | [14] |
| HT-29 | Cytotoxicity (24h) | IC25: 13.04 µg/mL | [14] |
| HT-29 | Cytotoxicity (24h/48h) | 100 - 150 µM | [13][15] |
| Lung Cancer | |||
| A549 | Proliferation, Adhesion, Invasion | 2.5, 5, 10 µM | [2] |
| Bladder Cancer | |||
| T24 | Cytotoxicity (48h) | IC50: 127.86 µM | [9][14] |
| 5637 | Cytotoxicity (48h) | IC50: 145.75 µM | [9][14] |
| Gastric Cancer | |||
| AGS, SNU-16 | Proliferation (24h/48h) | 10 - 60 µM | [12] |
| Inflammation Models | |||
| BEAS-2B (TNF-α stimulated) | Proliferation, Migration | 10, 20, 40 µM | [2] |
| HT-29 | IL-8 Production | 80, 100 µM |[13] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies to assess cell viability based on mitochondrial metabolic activity.[16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤0.1%. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control medium.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[16]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Protein Expression Analysis
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your protein of interest (e.g., p-AKT, Cyclin B1, Caspase-3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[9]
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or a spin-column-based kit).
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.[10]
-
qPCR Reaction: Set up the qPCR reaction in a 96-well qPCR plate using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific to your target genes (e.g., MMP9, VEGF, IL-6).[10][14]
-
Thermal Cycling: Run the reaction on a real-time PCR machine with appropriate cycling conditions (denaturation, annealing, extension).
-
Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., ACTB, GAPDH).
Visualizations
Caption: Workflow for determining this compound IC50 using an MTT assay.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Decision tree for troubleshooting common this compound assay issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound: what is the in vitro evidence for its antitumor potential and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant flavonol this compound attenuates chemically induced inflammatory bowel disease via a PXR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. This compound Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. cn.tsktbiotech.com [cn.tsktbiotech.com]
Preventing Isorhamnetin precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Isorhamnetin in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most recommended solvent. This compound is also soluble in other organic solvents such as dimethyl formamide and methanol.[1][2] For final working solutions in aqueous buffers, it is advised to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice, such as Phosphate-Buffered Saline (PBS).[1]
Q2: What is the maximum recommended concentration for an this compound stock solution in DMSO?
A2: this compound is soluble in DMSO at approximately 20 mg/mL.[1] Exceeding this concentration may lead to precipitation, especially with changes in temperature.
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: this compound stock solutions should be stored at -20°C for long-term stability, which can be for at least 4 years as a crystalline solid.[1][3] For stock solutions in DMSO, storage at -20°C is also recommended and they are typically stable for at least 6 months.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound degradation and precipitation.[3]
Q4: My this compound precipitated out of my aqueous working solution. How can I prevent this?
A4: this compound has very low solubility in water (<3.5 μg/mL).[4] When preparing aqueous working solutions from a DMSO stock, it is crucial not to exceed the solubility limit in the final buffer. A 1:1 solution of DMSO:PBS (pH 7.2) can support an this compound concentration of approximately 0.5 mg/mL.[1] If you observe precipitation, try increasing the percentage of DMSO in your final solution or decreasing the final concentration of this compound. It is also recommended not to store aqueous solutions for more than one day.[1]
Q5: Can pH affect the solubility of this compound?
A5: Yes, the pH of the solution can influence the solubility of flavonoids like this compound. While specific data on the effect of a wide pH range on this compound solubility is limited, flavonoids can degrade or precipitate due to pH variations.[5] It is recommended to maintain a stable pH, such as pH 7.2 for PBS buffers, when preparing aqueous working solutions.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation in DMSO stock solution upon storage | The concentration is too high. | Prepare a new stock solution at or below the recommended concentration of 20 mg/mL.[1] |
| The storage temperature is fluctuating. | Ensure consistent storage at -20°C. Aliquot the stock solution to minimize freeze-thaw cycles.[3] | |
| Precipitation when diluting DMSO stock into aqueous buffer | The final concentration of this compound in the aqueous buffer is too high. | Decrease the final concentration of this compound in the working solution. |
| The percentage of DMSO in the final solution is too low. | Increase the proportion of DMSO in the final aqueous solution. A 1:1 DMSO:PBS solution can maintain solubility up to approximately 0.5 mg/mL.[1] | |
| The aqueous solution was stored for too long. | Prepare fresh aqueous working solutions daily. It is not recommended to store aqueous solutions for more than one day.[1] | |
| Cloudiness or precipitation in the stock solution over time | The solution may have been exposed to light or air, causing degradation. | Store stock solutions in tightly sealed, dark vials. Purging the vial with an inert gas like nitrogen or argon before sealing can also help prevent degradation.[1] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | 20 mg/mL | [1] |
| Dimethyl formamide | 10 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | [1] |
| Water | <3.5 µg/mL | [4] |
Experimental Protocols
Protocol for Preparation of a 20 mg/mL this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile vial. For example, to prepare 1 mL of a 20 mg/mL solution, weigh out 20 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO. For a 20 mg/mL solution, add 1 mL of DMSO.
-
Tightly cap the vial and vortex thoroughly for 2-5 minutes until the solid is completely dissolved.
-
If the solid does not dissolve completely with vortexing, sonicate the solution in a water bath for 10-15 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol for Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
20 mg/mL this compound stock solution in DMSO (Molecular Weight: 316.27 g/mol )
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
-
Procedure:
-
Calculate the volume of stock solution needed.
-
First, calculate the molarity of the stock solution: (20 mg/mL) / (316.27 g/mol ) * (1 g / 1000 mg) * (1000 mL / 1 L) = 0.0632 M = 63.2 mM.
-
Use the dilution formula M1V1 = M2V2. To prepare 1 mL (1000 µL) of a 100 µM working solution: (63.2 mM) * V1 = (0.1 mM) * 1 mL.
-
V1 = (0.1 mM * 1 mL) / 63.2 mM = 0.00158 mL = 1.58 µL.
-
-
In a sterile conical tube, add 998.42 µL of pre-warmed cell culture medium.
-
Add 1.58 µL of the 20 mg/mL this compound stock solution to the cell culture medium.
-
Mix well by gentle pipetting or vortexing.
-
Use the working solution immediately.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. Understanding these pathways can be crucial for interpreting experimental results.
This compound's Impact on PI3K/Akt and MAPK Signaling Pathways
This compound can inhibit the PI3K/Akt/mTOR and MEK/ERK signaling pathways, which are often dysregulated in cancer.[6] By inhibiting these pathways, this compound can suppress cell proliferation and induce apoptosis.
Caption: Inhibition of PI3K/Akt and MAPK pathways by this compound.
Experimental Workflow for Preparing this compound Solutions
The following diagram outlines a logical workflow for the preparation of this compound solutions for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A water-soluble preparation for intravenous administration of this compound and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Isorhamnetin Peak Tailing in HPLC: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the HPLC analysis of isorhamnetin. By addressing common problems in a direct question-and-answer format, this guide aims to facilitate efficient method development and ensure the acquisition of high-quality, symmetrical peaks for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a chromatographic phenomenon where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape.[1] For this compound analysis, peak tailing can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and decreased sensitivity, ultimately compromising the reliability of quantitative results.
Q2: What are the most common causes of this compound peak tailing in reversed-phase HPLC?
A2: The most frequent causes of peak tailing for this compound, a flavonoid with acidic hydroxyl groups, include:
-
Secondary Interactions with Silanol Groups: this compound can interact with residual, unreacted silanol groups on the silica-based stationary phase of the HPLC column. These interactions cause some this compound molecules to be retained longer than others, leading to a "tail."[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's hydroxyl groups (the strongest acidic pKa is approximately 6.38), the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.
-
Extra-Column Volume: Excessive tubing length or diameter, as well as large detector flow cells, can contribute to band broadening and peak tailing.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in distorted peak shapes.
-
Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing.
Q3: How can I quickly diagnose the cause of my this compound peak tailing?
A3: A systematic approach is key. Start by observing if the tailing affects only the this compound peak or all peaks in the chromatogram. If only the this compound peak is tailing, the issue is likely chemical in nature (e.g., silanol interactions, pH). If all peaks are tailing, the problem is more likely mechanical (e.g., extra-column volume, column void). Refer to the troubleshooting workflow diagram below for a step-by-step diagnostic process.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase pH to Mitigate Peak Tailing
Peak tailing of this compound is often linked to the pH of the mobile phase. The aim is to suppress the ionization of both the analyte and the residual silanol groups on the stationary phase.
Experimental Protocol:
-
Initial Mobile Phase Preparation: Prepare your standard mobile phase (e.g., acetonitrile/water or methanol/water).
-
pH Adjustment: To the aqueous portion of the mobile phase, add a small amount of an acidifier. Common choices include formic acid (0.1%), acetic acid (0.1-1%), or phosphoric acid to achieve a pH in the range of 2.5-3.5.
-
System Equilibration: Flush the column with the new, acidified mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated.
-
Sample Injection: Inject your this compound standard.
-
Data Analysis: Compare the peak shape (asymmetry factor) with the chromatogram obtained without pH adjustment. A significant improvement in peak symmetry should be observed.
Data Presentation:
| Mobile Phase pH | USP Tailing Factor (Tf) for this compound | Observations |
| 7.0 (Unbuffered) | > 2.0 | Severe tailing |
| 4.5 | 1.5 - 1.8 | Moderate improvement, but still noticeable tailing |
| 3.0 (0.1% Formic Acid) | 1.0 - 1.2 | Symmetrical or near-symmetrical peak |
| 2.5 (0.1% Phosphoric Acid) | < 1.2 | Good peak symmetry |
Note: The above data is representative and illustrates the general trend observed for flavonoids like this compound.
Guide 2: Addressing Secondary Interactions with Column and Mobile Phase Modifiers
If adjusting the pH is not sufficient or desirable for your separation, other strategies can be employed to block the active silanol sites.
Experimental Protocol:
-
Column Selection: If significant tailing persists at low pH, consider using an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) that may have a lower density of active silanols.
-
Mobile Phase Additives (for basic compounds, but can sometimes help with polar compounds): In some cases, adding a small concentration of a basic modifier like triethylamine (TEA) to the mobile phase (around 0.05-0.1%) can help to mask the silanol groups. However, this is more commonly used for basic analytes and may alter the selectivity for flavonoids. Use with caution and check for compatibility with your detector (especially mass spectrometers).
-
Column Flushing and Regeneration: If you suspect column contamination, a thorough washing procedure is recommended. Flush the column with a series of strong solvents (e.g., isopropanol, tetrahydrofuran) as per the manufacturer's instructions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound peak tailing in HPLC.
References
Isorhamnetin Interference with Fluorescent Assays: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing isorhamnetin in their experimental workflows, understanding its potential interaction with fluorescent assays is critical for generating accurate and reproducible data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise from the inherent fluorescent properties of this compound.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescent assay?
A1: Yes, this compound, a flavonoid, has the potential to interfere with fluorescent assays through two primary mechanisms:
-
Autofluorescence: this compound itself can emit a fluorescent signal upon excitation, which can lead to false-positive results or increased background noise.
-
Fluorescence Quenching: this compound may absorb the excitation light or the emitted fluorescence of the assay's fluorophore, leading to a decrease in the detected signal and potentially causing false-negative results. The quenching mechanism for related flavonoids has been identified as a static process, where a non-fluorescent complex is formed.[1][2]
Q2: What are the known fluorescent properties of this compound?
A2: this compound's fluorescence is highly dependent on its environment. While it has negligible intrinsic fluorescence in simple buffers, its fluorescence can be significantly enhanced under certain conditions. For example, it has been observed to emit an orange-colored fluorescence between 560 nm and 600 nm. When complexed with different serum albumins (e.g., human, bovine), this compound can be excited at around 455 nm.[3] The intensity of this fluorescence is also influenced by pH.[3][4]
Q3: My assay is showing unusually high background fluorescence after adding this compound. What should I do?
A3: This is likely due to the autofluorescence of this compound. Please refer to the Troubleshooting Guide for Autofluorescence .
Q4: The signal in my fluorescence-based assay is decreasing in the presence of this compound. How can I confirm if this is a real effect or an artifact?
A4: This could be a genuine biological effect or an artifact due to fluorescence quenching. To distinguish between these possibilities, consult the Troubleshooting Guide for Fluorescence Quenching .
Troubleshooting Guides
Guide 1: Troubleshooting this compound-Induced Autofluorescence
If you suspect this compound's autofluorescence is interfering with your assay, follow these steps:
Step 1: Characterize the Autofluorescence
-
Action: Run a control sample containing only this compound in your assay buffer.
-
Procedure: Using a plate reader or spectrophotometer, measure the emission spectrum of the this compound-only control across a range of excitation wavelengths, including the one used for your assay's fluorophore.
-
Expected Outcome: This will determine the excitation and emission maxima of this compound in your specific assay conditions and confirm if its signal overlaps with your assay's signal.
Step 2: Implement a "Compound-Only" Control
-
Action: For every experiment, include a control group that contains this compound but lacks the fluorescent probe or substrate.
-
Procedure: The signal from this control well represents the background fluorescence contributed by this compound.
-
Data Analysis: Subtract the average signal of the "compound-only" control from all experimental wells containing this compound.
Step 3: Optimize Assay Wavelengths
-
Action: If significant spectral overlap exists, consider switching to a fluorophore with different spectral properties.
-
Strategy: Choose a "red-shifted" dye that excites and emits at longer wavelengths (e.g., >600 nm), as the autofluorescence of many natural compounds, including flavonoids, is often weaker in this region of the spectrum.[5][6]
Step 4: Chemical Quenching of Autofluorescence (for fixed-cell imaging)
-
Action: For immunofluorescence applications, autofluorescence can sometimes be chemically quenched.
-
Procedure: After fixation and before antibody staining, treat the samples with a quenching agent like Trypan Blue or Sudan Black B.[7][8] Note that these reagents must be tested for compatibility with your specific protocol.
Guide 2: Troubleshooting this compound-Induced Fluorescence Quenching
If you observe a dose-dependent decrease in your fluorescent signal that may not be biological, consider the possibility of quenching.
Step 1: Perform a "Fluorophore-Only" Quenching Assay
-
Action: Set up a cell-free experiment to test for direct quenching.
-
Procedure: In your assay buffer, add your fluorescent dye/product at a concentration that gives a robust signal. Then, titrate in this compound at the same concentrations used in your main experiment.
-
Expected Outcome: A dose-dependent decrease in fluorescence in this cell-free system strongly suggests direct quenching of the fluorophore by this compound.[9]
Step 2: Measure Absorbance to Check for Inner Filter Effect
-
Action: Determine if this compound absorbs light at the excitation or emission wavelengths of your fluorophore. This is known as the inner filter effect.
-
Procedure: Using a spectrophotometer, measure the absorbance spectrum of this compound at the concentrations used in your assay.
-
Data Analysis: Significant absorbance at your assay's excitation or emission wavelengths indicates a high likelihood of the inner filter effect. Correction formulas are available in the literature to mathematically compensate for this.
Step 3: Reduce Fluorophore Concentration (if possible)
-
Action: High concentrations of fluorophores can sometimes be more susceptible to certain quenching effects.
-
Strategy: Optimize your assay to use the lowest possible concentration of the fluorescent probe that still provides a sufficient signal-to-background ratio.
Step 4: Employ an Orthogonal Assay
-
Action: Validate your findings using a non-fluorescence-based method.
-
Strategy: Use an alternative detection method, such as a colorimetric, luminescent, or mass spectrometry-based assay, to confirm the biological activity of this compound. This is the most definitive way to rule out fluorescence-based artifacts.[10]
Data Presentation
Table 1: Spectral Properties and Factors Influencing this compound Fluorescence
| Parameter | Observation | Conditions/Notes | Reference |
| Autofluorescence Emission | ~560 nm - 600 nm (Orange) | Observed in confocal laser scanning microscopy. | N/A |
| Excitation (Albumin Complex) | ~455 nm | When complexed with serum albumins. | [3] |
| Fluorescence Enhancers | Serum Albumins (Human, Bovine, etc.) | Human Serum Albumin (HSA) was a strong enhancer. | [3][4] |
| pH Influence | Fluorescence is pH-dependent | Slight increase in pH (e.g., 7.0 to 7.8) can enhance fluorescence of flavonoid-albumin complexes. | [3][4] |
| Absorption Maximum | 254 nm | In Methanol. | [11] |
Experimental Protocols
Protocol: Screening for this compound Interference in a Cell-Based Fluorescent Assay
This protocol provides a general workflow to identify and correct for potential autofluorescence and quenching from this compound in a typical 96-well plate cell-based assay.
1. Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
Assay buffer
-
Fluorescent reagent (e.g., a viability dye, a fluorescent substrate)
2. Plate Setup: Prepare the following controls on the same plate as your experiment:
-
Wells A1-A3 (No-Cell Control): Assay buffer only.
-
Wells B1-B3 (Cells + Dye Control): Cells with the fluorescent reagent, no this compound.
-
Wells C1-C12 (Compound Autofluorescence Control): Cells with serial dilutions of this compound, no fluorescent reagent.
-
Wells D1-D12 (Cell-Free Quenching Control): Assay buffer with the fluorescent reagent and serial dilutions of this compound.
-
Experimental Wells (E1-H12): Cells with the fluorescent reagent and serial dilutions of this compound.
3. Procedure:
-
Seed cells in the 96-well plate and allow them to adhere/grow as required.
-
Prepare serial dilutions of this compound in the appropriate medium or buffer.
-
Add the this compound dilutions to the designated wells (Rows C, D, and E-H).
-
Add assay buffer or medium without the fluorescent reagent to the autofluorescence control wells (Row C).
-
Add the fluorescent reagent to the control and experimental wells (Rows B, D, and E-H).
-
Incubate the plate for the required time and temperature as per your assay protocol.
-
Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths.
4. Data Analysis:
-
Assess Autofluorescence: Analyze the signal from Row C. If there is a dose-dependent increase in fluorescence, this is the autofluorescence signal.
-
Assess Quenching: Analyze the signal from Row D. A dose-dependent decrease in fluorescence compared to the no-compound control (wells with only buffer and dye) indicates quenching.
-
Correct Experimental Data:
-
First, subtract the average background signal from the no-cell control (A1-A3) from all wells.
-
Next, for each concentration of this compound, subtract the average autofluorescence signal (from Row C) from the corresponding experimental wells (Rows E-H).
-
If quenching was observed in Row D, the results should be interpreted with caution, and confirmation with an orthogonal assay is highly recommended.
-
Visualizations
Caption: Troubleshooting workflow for this compound-induced autofluorescence.
References
- 1. Study of fluorescence quenching mechanism between quercetin and tyrosine-H(2)O(2)-enzyme catalyzed product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence quenching study on the interaction between quercetin and lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. pnas.org [pnas.org]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PhotochemCAD | this compound [photochemcad.com]
Technical Support Center: Overcoming Low Oral Bioavailability of Isorhamnetin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Isorhamnetin.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
This compound, a methylated flavonoid, exhibits low oral bioavailability primarily due to two main factors:
-
Poor Aqueous Solubility: Like many flavonoids, this compound has poor solubility in water, which limits its dissolution in the gastrointestinal tract, a crucial step for absorption.[1][2]
-
Extensive Metabolism: this compound undergoes significant metabolism in the gut and liver.[3] This can involve enzymatic degradation by intestinal flora or modification by liver enzymes, reducing the amount of active compound that reaches systemic circulation.[4]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
Several formulation and chemical modification strategies have been developed to enhance the oral bioavailability of poorly water-soluble flavonoids like this compound.[1] These can be broadly categorized as:
-
Pharmaceutical Technologies:
-
Nanoformulations: Reducing particle size to the nanometer range increases the surface area for dissolution. This includes nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[5][6][7]
-
Carrier Complexes: Complexing this compound with other molecules can improve its solubility and absorption. Examples include phospholipid complexes, cyclodextrins, and phytic acid complexes.[2][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[9][10]
-
Cocrystals: Forming cocrystals with appropriate coformers is a promising approach to improve solubility and bioavailability.[11]
-
-
Structural Transformation:
-
Use of Absorption Enhancers: Co-administration with substances that enhance intestinal permeability can improve absorption.[1]
Troubleshooting Guides
Problem: Poor dissolution of this compound in aqueous media during in vitro experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent low aqueous solubility of this compound. | 1. Particle Size Reduction: Utilize micronization or nano-milling techniques to increase the surface area. 2. Formulation with Solubilizing Agents: Prepare solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) or create inclusion complexes with cyclodextrins.[13] 3. pH Adjustment: Evaluate the solubility of this compound at different pH values, as flavonoid solubility can be pH-dependent. | Increased dissolution rate and higher concentration of this compound in the aqueous medium. |
| Inadequate agitation or temperature control. | Ensure the dissolution apparatus is properly calibrated and maintained at a consistent temperature (e.g., 37°C for simulating physiological conditions). Use appropriate agitation speeds to prevent settling of particles. | Consistent and reproducible dissolution profiles. |
Problem: Low permeability of this compound across Caco-2 cell monolayers.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Efflux by P-glycoprotein (P-gp) or other transporters. | Co-incubate with known P-gp inhibitors (e.g., verapamil) to assess the role of efflux pumps in limiting permeability. | An increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor would suggest that this compound is a substrate for efflux transporters. |
| Poor partitioning into the cell membrane due to low lipophilicity. | Formulate this compound into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs).[9] | Enhanced transport across the cell monolayer due to improved membrane partitioning. |
| Cell monolayer integrity is compromised. | Regularly check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers to ensure they are within the acceptable range for a tight barrier. | Reliable and consistent permeability data. |
Quantitative Data Summary
The following tables summarize the quantitative improvements in the oral bioavailability of this compound and related flavonoids using various formulation strategies.
Table 1: Enhancement of this compound Bioavailability with Different Formulations
| Formulation | Test System | Key Pharmacokinetic Parameter | Fold Increase in Bioavailability | Reference |
| This compound with Phytic Acid (IP6) | Rats | AUC (Area Under the Curve) | 3.21 | [8] |
| Ginkgo Biloba Extract Phospholipid Complexes | Rats | Relative Bioavailability | Significantly increased compared to the extract alone. | |
| Ginkgo Biloba Extract Solid Dispersions | Rats | Relative Bioavailability | Increased compared to the extract alone. |
AUC: Area Under the Curve, a measure of total drug exposure over time.
Table 2: In Vitro Permeability and Solubility Enhancement of this compound
| Parameter | Condition | Test System | Result | Reference |
| Apparent Permeability (Papp) | With 333 µg/mL Phytic Acid | Caco-2 Cells | 2.03-fold increase | [8] |
| Aqueous Solubility | With 20 mg/mL Phytic Acid | - | 22.75-fold increase | [8] |
| LogP (Lipophilicity) | With Phytic Acid | - | Decreased from 2.38 to 1.64 | [8] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the intestinal permeability of this compound formulations.
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.[12]
-
Seed the cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the this compound formulation (dissolved in HBSS) to the apical (AP) side of the Transwell insert.
-
Collect samples from the basolateral (BL) side at predetermined time intervals (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the oral bioavailability of this compound formulations in a rat model.
-
Animal Handling:
-
Acclimate male Sprague-Dawley rats for at least one week before the experiment.
-
Fast the rats overnight with free access to water before drug administration.
-
-
Drug Administration:
-
Divide the rats into groups (e.g., control group receiving this compound suspension, test group receiving the enhanced formulation).
-
Administer the formulations orally via gavage at a predetermined dose.
-
For intravenous administration (to determine absolute bioavailability), administer a solution of this compound via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital plexus at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis and Pharmacokinetic Calculation:
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.
-
Calculate the relative oral bioavailability using the formula: F_relative = (AUC_test * Dose_control) / (AUC_control * Dose_test)
-
Signaling Pathway Modulation
This compound has been shown to exert its biological effects, including anti-cancer and anti-inflammatory activities, by modulating various signaling pathways.[14] Understanding these pathways can be crucial for developing targeted therapies.
Key Signaling Pathway: PI3K/Akt
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. This compound has been reported to inhibit this pathway in cancer cells, contributing to its anti-tumor effects.[6][14]
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. analysis-of-the-metabolites-of-isorhamnetin-3-o-glucoside-produced-by-human-intestinal-flora-in-vitro-by-applying-ultraperformance-liquid-chromatography-quadrupole-time-of-flight-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in this compound Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanotechnology Innovations to Enhance the Therapeutic Efficacy of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytic acid enhances the oral absorption of this compound, quercetin, and kaempferol in total flavones of Hippophae rhamnoides L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Bioaccessibility, Intestinal Permeability and Plasma Stability of this compound Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Isorhamnetin Experimental Guidelines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving isorhamnetin, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for in vitro experiments with this compound?
For most biological assays, it is recommended to start with a physiologically relevant pH, typically between 7.2 and 7.4. This compound's solubility has been documented in a 1:1 solution of DMSO:PBS at pH 7.2.[1] Maintaining a stable pH in this range is crucial as significant deviations, especially towards alkaline conditions, can lead to the degradation of this compound and related flavonoids.[2]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?
This compound has poor solubility in water.[3][4][5] The standard procedure is to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or dimethyl formamide to create a concentrated stock solution.[1] This stock solution can then be diluted to the final desired concentration in your aqueous buffer or cell culture medium. Always add the DMSO stock to the buffer slowly while mixing to prevent precipitation.
Q3: My this compound solution turned a different color after I adjusted the pH to be more alkaline. Is this normal?
This is a strong indication of chemical instability. Flavonoids like quercetin, which is structurally similar to this compound, are known to be unstable and undergo autoxidation and degradation in alkaline solutions, often accompanied by a color change.[2] It is critical to avoid alkaline conditions (pH > 8) unless the experiment specifically aims to study degradation products. For optimal activity, freshly prepared solutions are always recommended.
Q4: Can the pH of my experimental system affect the biological activity of this compound?
Yes, absolutely. The pH can influence this compound's activity in several ways:
-
Stability: As mentioned, this compound can degrade at non-optimal pH, reducing its effective concentration.
-
Chemical Form: The ionization state of this compound's hydroxyl groups can change with pH, potentially altering its ability to interact with biological targets like enzymes or receptors.
-
Target Activity: The activity of the biological target you are studying (e.g., an enzyme) is also highly pH-dependent. Ensure your chosen buffer pH is optimal for both this compound stability and the activity of your target system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or inconsistent this compound activity | Degradation due to improper pH. Flavonoids can be unstable in alkaline conditions.[2] | Verify the pH of your final solution is within the optimal range (typically pH 7.2-7.4). Prepare solutions fresh before each experiment. |
| Precipitation of this compound. The compound may have crashed out of solution upon dilution from the DMSO stock. | Decrease the final concentration of this compound. Ensure the final percentage of DMSO is compatible with your assay and does not exceed cytotoxic levels (usually <0.5%). Perform a visual inspection for any precipitate before use. | |
| High background signal or artifacts | Contamination or reaction with buffer components. | Ensure all buffers are freshly prepared and filtered. Run a "buffer + this compound" control without the biological target to check for any direct reaction or signal interference. |
| Cell viability is unexpectedly low | DMSO toxicity. High concentrations of the solvent can be toxic to cells. | Calculate the final DMSO concentration in your media and ensure it is below the tolerance level for your specific cell line. Run a vehicle control (media + same concentration of DMSO) to assess solvent toxicity. |
| This compound cytotoxicity. At high concentrations, this compound itself can reduce cell viability.[6] | Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line and experiment duration.[6] |
Data Summary: this compound Solubility & Stability
| Parameter | Solvent/Condition | Value | Notes |
| Solubility | DMSO | ~20 mg/mL[1] | Recommended for preparing primary stock solutions. |
| Dimethyl formamide | ~10 mg/mL[1] | An alternative organic solvent for stock solutions. | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | Represents solubility in a buffered aqueous system after dilution from a stock. | |
| Water | Poor/Sparingly soluble[1][4][5] | Direct dissolution in aqueous buffers is not recommended. | |
| Stability | Alkaline pH (e.g., >8.0) | Low | Prone to degradation and autoxidation, similar to other flavonoids.[2] |
| Neutral pH (e.g., 7.2-7.4) | Moderate | Generally stable for the duration of a typical experiment, but fresh solutions are always best. | |
| Acidic pH (e.g., 5.0-6.0) | Higher | Flavonoids are generally more stable in slightly acidic conditions. |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of this compound on enzyme activity.
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 20 mM. Store at -20°C.
-
Prepare Assay Buffer: Prepare a buffer solution with the optimal pH for the target enzyme's activity (e.g., 100 mM Phosphate Buffer, pH 7.4).[7]
-
Enzyme and Substrate Preparation: Reconstitute the enzyme and substrate in the assay buffer to their desired working concentrations.
-
Assay Procedure (96-well plate format): a. Add assay buffer to each well. b. Add various concentrations of this compound (by diluting the DMSO stock) to the experimental wells. Add an equivalent volume of DMSO to the control wells (vehicle control). c. Add the enzyme solution to all wells except the "no enzyme" blank. d. Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow this compound to interact with the enzyme.[7] e. Initiate the reaction by adding the substrate solution to all wells. f. Monitor the reaction progress by measuring the absorbance (or fluorescence) at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the results to calculate the IC50 value.
Protocol 2: Assessing this compound Stability via UV-Visible Spectroscopy
This protocol helps determine the stability of this compound across different pH values.
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Prepare this compound Solutions: a. Create a 1 mM this compound stock in DMSO. b. Dilute the stock solution to a final concentration of 25 µM in each of the different pH buffers. Ensure the final DMSO concentration is constant across all samples.
-
Spectroscopic Measurement: a. Immediately after preparation (t=0), measure the UV-Visible absorption spectrum (e.g., 200-500 nm) of each solution. This compound has characteristic absorbance peaks around 255 and 367 nm.[1] b. Incubate the solutions at room temperature. c. Measure the spectra again at various time points (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Compare the absorbance spectra over time for each pH. A decrease in the characteristic absorbance peaks or the appearance of new peaks indicates degradation. The rate of change is indicative of the compound's stability at that pH.
Visualizations
Caption: Troubleshooting workflow for low this compound activity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of an this compound phospholipid complex for improving solubility and anti-hyperuricemia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Isorhamnetin & DMSO Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isorhamnetin and utilizing Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of DMSO for dissolving this compound in cell culture experiments?
A1: It is recommended to keep the final concentration of DMSO in the culture medium as low as possible, ideally at or below 0.1%.[1][2] While some cell lines may tolerate up to 1%, it is crucial to perform a dose-response study to determine the maximum allowable concentration for your specific cell line and assay duration, as sensitivity to DMSO can vary significantly.[1][2]
Q2: How soluble is this compound in DMSO?
A2: this compound is soluble in DMSO.[3] Solubility data from various suppliers indicates a range of approximately 20 mg/mL to 100 mg/mL.[3][4][5] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[3]
Q3: Can DMSO interfere with my experimental results when studying this compound?
A3: Yes, DMSO can have biological effects that may confound experimental outcomes. It has been shown to induce apoptosis, affect mitochondrial functions, and alter gene expression at certain concentrations.[6][7] Therefore, it is imperative to include a vehicle control (cells treated with the same concentration of DMSO used to dissolve this compound) in your experiments to differentiate the effects of this compound from those of the solvent.[8]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Notably, it can inhibit the PI3K/Akt and MEK/ERK signaling pathways.[5][9][10] It has also been reported to suppress the NF-κB pathway and modulate mitochondrial apoptosis signaling.[9][11]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to the cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility in the aqueous medium, or the DMSO concentration is too low to maintain its solubility. This compound is sparingly soluble in aqueous buffers.[3]
-
Troubleshooting Steps:
-
Ensure your this compound stock solution in DMSO is fully dissolved before diluting it in the culture medium.
-
When diluting, add the this compound-DMSO stock solution to the medium dropwise while gently vortexing to facilitate mixing and prevent immediate precipitation.
-
Consider preparing a more concentrated stock solution in DMSO to minimize the volume added to the medium, thus keeping the final DMSO concentration within the acceptable range.
-
If solubility issues persist, you may need to explore the use of co-solvents or alternative formulation strategies, though this requires careful validation to ensure the new vehicle does not interfere with the experiment.
-
Issue 2: High background cytotoxicity observed in the vehicle control group.
-
Possible Cause: The final DMSO concentration is too high for the specific cell line being used, leading to solvent-induced toxicity.[12] The duration of the assay can also influence DMSO tolerance.[1]
-
Troubleshooting Steps:
-
Determine the maximum tolerated DMSO concentration for your cell line. Perform a dose-response experiment with a range of DMSO concentrations (e.g., 0.05% to 2%) and measure cell viability at different time points (e.g., 24, 48, 72 hours).
-
Based on the results, select a final DMSO concentration that does not significantly impact cell viability for the duration of your experiment.
-
Always use freshly opened, high-quality DMSO, as oxidation products that may form upon storage can be toxic to cells.[2]
-
Issue 3: Inconsistent or unexpected results in signaling pathway analysis (e.g., Western Blot).
-
Possible Cause: DMSO itself can influence certain signaling pathways.[13]
-
Troubleshooting Steps:
-
Strictly adhere to using a consistent, low final concentration of DMSO (ideally ≤0.1%) across all experimental and control groups.
-
Always include a vehicle control (cells treated with DMSO alone) to account for any baseline changes in protein expression or phosphorylation caused by the solvent.
-
Ensure equal loading of protein samples for Western blotting and normalize the expression of your target proteins to a stable housekeeping protein.
-
Data Presentation
Table 1: Solubility of this compound in DMSO
| Supplier | Solubility in DMSO |
| Cayman Chemical | ~20 mg/mL |
| Selleck Chemicals | 63 mg/mL (199.2 mM) |
| MedChemExpress | 100 mg/mL (316.20 mM) |
Table 2: Recommended Maximum DMSO Concentrations for In Vitro Experiments
| Cell Culture Type | Recommended Max. DMSO Concentration | Notes |
| General Cancer Cell Lines | 0.1% - 1% | Sensitivity is cell line-specific; a titration is recommended.[1][2] |
| Breast Cancer Cell Lines | <1% | Some lines are very sensitive even in short-term assays.[1] |
| Human Apical Papilla Cells | <0.5% | Concentrations of 5% and higher are cytotoxic.[12] |
| Leukemic Cell Lines | <2% | Cytotoxicity is observed at ≥2% in a dose- and time-dependent manner. |
| Zebrafish Embryos | 1% | For developmental toxicity assays.[14] |
Table 3: Summary of DMSO Cytotoxicity on Various Cancer Cell Lines
| Cell Line | DMSO Concentration | Exposure Time | Effect on Viability |
| HepG2 | 2.5% | 24, 48 hours | Reduction exceeding 30%.[6] |
| HepG2 | 0.625% | 72 hours | Reduction of 33.6%.[6] |
| MCF-7 | 1%, 2% | 24 hours | Significant reduction.[15] |
| MDA-MB-231 | 1.25% | - | Tolerated.[16] |
| HT-29 | - | - | - |
| SW480 | - | - | - |
Note: The effects of DMSO are highly dependent on the specific cell line and experimental conditions. The data above should be used as a general guideline.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of fresh, high-quality DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on solubility and experimental needs).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5]
2. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control. Replace the old medium with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization of Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound inhibits the MEK/ERK signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induces Melanoma Cell Apoptosis via the PI3K/Akt and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Isorhamnetin Administration in Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the administration of Isorhamnetin in animal studies. The information addresses common challenges encountered during experimental procedures, focusing on route selection, solubility, and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the most common administration routes for this compound in animal studies?
A1: The most frequently used administration routes for this compound are oral (gavage), intravenous (IV), and intraperitoneal (IP). Oral administration is common for studying metabolic effects and long-term treatment, while IV administration is used for pharmacokinetic studies and to bypass absorption barriers.[1][2][3][4] IP injections are also utilized, particularly in disease models like induced diabetes or liver injury.[2][5]
Q2: What is the primary challenge when administering this compound?
A2: The primary challenge is this compound's very low water solubility (<3.5 μg/mL), which significantly hampers its oral absorption and the preparation of aqueous solutions for intravenous injection.[1][6] This poor solubility leads to low bioavailability, limiting its therapeutic efficacy in vivo.[1][6][7]
Q3: How can the solubility and oral bioavailability of this compound be improved?
A3: Several formulation strategies can significantly enhance this compound's solubility and bioavailability:
-
Phospholipid Complexes (ISO-PC): Preparing an this compound-phospholipid complex has been shown to increase its water solubility by as much as 122 times.[8][9][10][11]
-
Solid Dispersions: Complexing this compound with carriers can improve its dissolution and absorption.[12][13]
-
Solubilizing Agents: Using agents like polyvinylpyrrolidone (PVP10) and benzalkonium chloride can increase solubility approximately 600-fold, making IV administration feasible.[1]
Q4: What are typical dosages for this compound in rodent studies?
A4: Dosages vary depending on the administration route and the experimental model:
-
Oral (Gavage): Doses range from 10 mg/kg to 100 mg/kg per day.[3][14][15][16] For example, a dose of 10 mg/kg was effective in a mouse model of type 2 diabetes.[15][16]
-
Intravenous (IV): Lower doses are used due to direct systemic exposure. A typical dose for pharmacokinetic studies in rats is 0.5 mg/kg.[1][6]
-
Intraperitoneal (IP): Doses are often in the range of 1 mg/kg to 10 mg/kg.[2][17]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Low or inconsistent oral bioavailability | Poor aqueous solubility of this compound; rapid metabolism.[1][12] | Prepare an this compound-phospholipid complex (ISO-PC) or a solid dispersion to enhance absorption.[8][9][12] Co-administration with absorption enhancers can also be explored.[18] |
| Difficulty preparing a solution for IV injection | This compound's hydrophobic nature (<3.5 μg/mL solubility in water).[1][6] | Prepare a water-soluble formulation using polyvinylpyrrolidone (PVP10) and benzalkonium chloride, which can increase solubility to ~2.1 mg/mL.[1] |
| Precipitation of compound in dosing vehicle | Saturation of the vehicle due to low solubility. | Use a vehicle with better solubilizing capacity, such as a mix of 1% dimethyl sulfoxide (DMSO) and 99% corn oil for IP injections.[17] For oral gavage, suspension in 0.5% carboxymethylcellulose (CMC) is common. Always perform a stability test of the formulation before administration. |
| High variability in plasma concentration between animals | Inconsistent gavage technique; stress affecting GI motility; differences in metabolism. | Ensure all technicians are proficient in the oral gavage procedure to minimize stress and prevent esophageal injury.[19] Provide a consistent diet and housing environment. For pharmacokinetic studies, using jugular-catheterized animals allows for precise blood sampling.[20] |
Pharmacokinetic Data Summary
The tables below summarize key pharmacokinetic parameters for this compound across different administration routes and formulations in rats.
Table 1: Pharmacokinetics of this compound Following Intravenous (IV) Administration in Rats
| Formulation | Dose | t½α (Distribution half-life) | t½β (Elimination half-life) | Cmax (Max Concentration) |
| This compound in PVP10/Benzalkonium Chloride[1][6] | 0.5 mg/kg | 5.7 ± 4.3 min | 61 ± 47.5 min | 1431 ng/mL |
| This compound Standard[21] | 2 mg/kg | - | 1.8 h | ~1.8 µmol/L |
Table 2: Pharmacokinetics of this compound Following Oral Administration in Rats
| Formulation | Dose | Tmax (Time to Cmax) | Cmax (Max Concentration) | AUC (Area Under the Curve) |
| This compound (Pure)[20] | 0.25 mg/kg | 8.0 h | 57.8 ng/mL | 838.2 ng·h/mL |
| This compound (Pure)[20] | 0.5 mg/kg | 6.4 h | 64.8 ng/mL | 1262.8 ng·h/mL |
| This compound (Pure)[20] | 1.0 mg/kg | 7.2 h | 75.2 ng/mL | 1623.4 ng·h/mL |
| Ginkgo Biloba Extract[12][13] | - | ~2 h | ~150 ng/mL | ~1200 ng·h/mL |
| Ginkgo Biloba Phospholipid Complex[12][13] | - | ~1.5 h | ~550 ng/mL | ~3800 ng·h/mL |
Note: Data for Ginkgo Biloba formulations represent the bioavailability of this compound within the extract.
Experimental Protocols
Protocol 1: Oral Gavage Administration
-
Preparation of Dosing Solution:
-
For a suspension, weigh the required amount of this compound.
-
Prepare a vehicle of 0.5% sodium carboxymethylcellulose (Na-CMC) in sterile water.
-
Triturate the this compound powder with a small amount of the vehicle to create a paste, then gradually add the remaining vehicle to achieve the final concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
-
Animal Handling:
-
Weigh the animal to calculate the precise volume to be administered. The maximum recommended volume is 10 mL/kg.[19]
-
Gently restrain the mouse or rat, ensuring a secure grip that prevents movement but does not impede breathing.
-
-
Gavage Procedure:
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge, 1.5-inch for an adult mouse).
-
Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the mouth, advancing it along the upper palate into the esophagus. The needle should pass smoothly without resistance.[19]
-
Slowly administer the substance.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or adverse reaction.[19]
-
Protocol 2: Preparation of this compound-Phospholipid Complex (ISO-PC)
-
Materials: this compound (ISO), Phospholipids (e.g., soy lecithin), and an organic solvent like ethanol.
-
Complexation Process:
-
Dissolve this compound and phospholipids in ethanol at a specific molar ratio (e.g., 1:3 ISO to phospholipid).[10]
-
The solution is stirred at a controlled temperature (e.g., 40°C) for a set period (e.g., 2-3 hours).
-
The solvent is then removed under reduced pressure using a rotary evaporator.
-
The resulting solid (the ISO-PC) is dried, collected, and can be characterized using methods like DSC or XRD.[8][12]
-
-
Administration: The resulting ISO-PC powder can be suspended in water for oral gavage, exhibiting significantly improved solubility and bioavailability.[9][11]
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key decision-making processes and biological pathways relevant to this compound research.
Caption: Decision tree for selecting an this compound administration route.
Caption: this compound inhibits the pro-survival PI3K/AKT/mTOR pathway.[17][22]
Caption: this compound mitigates inflammation by inhibiting NF-κB signaling.[15]
References
- 1. A water-soluble preparation for intravenous administration of this compound and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. europeanreview.org [europeanreview.org]
- 4. Oral and Intraperitoneal Administration of Quercetin Decreased Lymphocyte DNA Damage and Plasma Lipid Peroxidation Induced by TSA In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects against D-GalN/LPS-induced acute liver injury in mice through anti-oxidative stress, anti-inflammation, and anti-apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of an this compound phospholipid complex for improving solubility and anti-hyperuricemia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative pharmacokinetics and bioavailability studies of quercetin, kaempferol and this compound after oral administration of Ginkgo biloba extracts, Ginkgo biloba extract phospholipid complexes and Ginkgo biloba extract solid dispersions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. Quantitative determination of this compound, quercetin and kaempferol in rat plasma by liquid chromatography with electrospray ionization tandem mass spectrometry and its application to the pharmacokinetic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Isorhamnetin Matrix Effects in Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of isorhamnetin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of ionization efficiency for the target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which significantly impacts the accuracy, precision, and sensitivity of quantitative analysis.[1][2] For flavonoids like this compound, co-eluting compounds such as other phenolic acids can cause ionization suppression.[3]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A2: The most common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the signal response of this compound spiked into a blank matrix extract (which has undergone the complete sample preparation process) with the response of this compound in a neat solvent at the same concentration.[4] A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of this compound solution is introduced into the LC eluent after the analytical column, and a blank matrix extract is injected.[1][4] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[4][5]
Q3: What are the best strategies to minimize or compensate for this compound matrix effects?
A3: Strategies to address matrix effects can be categorized into three main areas:
-
Sample Preparation: Implementing rigorous cleanup procedures like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT) can remove a significant portion of interfering matrix components.[1][6] For complex matrices, techniques that specifically target interferences, such as phospholipid removal plates, can be highly effective.[6]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components is a crucial step.[1] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a divert valve to direct the flow to waste during elution of highly interfering compounds.[5]
-
Compensation/Correction: The most reliable method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound.[1][2][7] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement, thus providing accurate correction.[2][8] If a SIL-IS is unavailable, matrix-matched calibration or the standard addition method can be used.[1][9]
Q4: Is a stable isotope-labeled (SIL) internal standard for this compound always necessary?
A4: While a SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS bioanalysis, its use depends on the required assay performance and the complexity of the matrix.[2][8] For complex biological matrices like plasma or tissue homogenates, a SIL-IS is highly recommended to ensure accuracy and reproducibility.[7][8] In simpler matrices or when matrix effects have been demonstrated to be negligible through validation, a structural analogue internal standard might suffice, although this requires careful validation to ensure it behaves similarly to this compound.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound that may be related to matrix effects.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Signal Reproducibility / High %RSD | Inconsistent matrix effects between samples. | - Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in ion suppression/enhancement.[2] - Improve Sample Cleanup: Enhance the sample preparation method (e.g., switch from PPT to SPE or LLE) to more effectively remove interfering components.[6] |
| Low this compound Signal Intensity | Significant ion suppression. | - Optimize Chromatography: Modify the LC gradient to separate this compound from the suppression zone. Use post-column infusion to identify these zones.[4][5] - Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, but ensure the analyte signal remains above the limit of quantitation.[1][5] - Check Ion Source Parameters: Optimize source temperature and gas flows to improve desolvation and reduce the impact of matrix components.[10] |
| Peak Tailing or Splitting | Co-elution of matrix components overloading the column or interfering with peak shape. | - Enhance Sample Preparation: A cleaner sample is less likely to cause peak shape issues.[11] - Reduce Injection Volume: Injecting a smaller volume can prevent column overload.[5] - Use a Guard Column: This can protect the analytical column from strongly retained matrix components. |
| Inaccurate Quantification (Poor Recovery) | Ion enhancement or suppression affecting the analyte signal disproportionately to the internal standard (if not a SIL-IS). | - Perform Matrix Effect Evaluation: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.[3] - Switch to a SIL-IS: This ensures that the internal standard accurately tracks the analyte's behavior in the ion source.[7] - Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix extract to mimic the effect seen in the samples.[1] |
Experimental Protocols
Protocol 1: Evaluation of this compound Matrix Effect using Post-Extraction Addition
This protocol provides a method to quantify the extent of matrix effects on the this compound signal.
Objective: To determine the percentage of ion suppression or enhancement for this compound in a specific matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition (e.g., 100 ng/mL).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank matrix (e.g., plasma, urine) through the entire sample preparation workflow. After the final extraction step, evaporate the solvent and reconstitute the extract in the this compound standard solution from Set A.
-
Set C (Blank Matrix): Process the same blank matrix lots as in Set B without spiking this compound. This set is used to check for interferences at the retention time of this compound.
-
-
LC-MS Analysis: Analyze all three sets of samples using the developed LC-MS method.
-
Calculation:
-
Calculate the average peak area for this compound in Set A (Area_Neat) and Set B (Area_Matrix).
-
The matrix effect (ME) percentage is calculated using the following formula: ME (%) = (Area_Matrix / Area_Neat) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. For flavonoids, values between -44% and -0.5% (a ME calculation of 56% to 99.5%) have been reported, indicating ion suppression is common.[3]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from a validated method for quantifying this compound in rat plasma and is effective at reducing matrix interferences.[12]
Objective: To extract this compound and its metabolites from a plasma matrix while minimizing co-extraction of interfering substances like phospholipids.
Methodology:
-
Enzymatic Hydrolysis (if analyzing total this compound):
-
To a 100 µL plasma sample, add an internal standard (e.g., baicalein or a SIL-IS for this compound).[12]
-
Add β-glucuronidase/sulfatase solution to deconjugate this compound glucuronides and sulfates. Incubate as required.
-
-
Protein Precipitation & pH Adjustment:
-
Add a protein precipitation agent like acetonitrile. Vortex and centrifuge to pellet proteins.
-
Transfer the supernatant to a new tube. Adjust the pH to be acidic (e.g., using formic acid) to ensure this compound is in a neutral form for extraction.[6]
-
-
Liquid-Liquid Extraction:
-
Add an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for several minutes to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS injection. The extraction recovery for this compound using this type of method is typically in the range of 70-80%.[12]
-
Quantitative Data Summary
Table 1: LC-MS/MS Method Validation Parameters for this compound in Rat Plasma[12]
| Parameter | Result |
| Linear Range | 1 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-assay Precision (%RSD) | 1.1 - 8.9% |
| Inter-assay Precision (%RSD) | 1.6 - 10.8% |
| Accuracy (Bias) | < 13.4% |
| Extraction Recovery | 70 - 80% |
Visualizations
Caption: Workflow for quantitative analysis of this compound.
Caption: Troubleshooting decision tree for this compound matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Quantitative determination of this compound, quercetin and kaempferol in rat plasma by liquid chromatography with electrospray ionization tandem mass spectrometry and its application to the pharmacokinetic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isorhamnetin Treatment in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Isorhamnetin in cancer cell line studies. The information is compiled from various scientific studies to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what are its reported anti-cancer effects? this compound is a naturally occurring flavonoid, specifically an O-methylated derivative of quercetin, found in plants like Hippophae rhamnoides (sea buckthorn) and Ginkgo biloba.[1][2][3] It has demonstrated various anti-cancer properties, including the inhibition of tumor cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis and angiogenesis.[1][4] this compound's mechanisms of action involve the modulation of multiple signaling pathways, such as PI3K/Akt, MAPK, and NF-κB.[1][5]
-
In which cancer cell lines has this compound shown activity? this compound has demonstrated anti-cancer effects in a variety of human cancer cell lines, including but not limited to breast, bladder, colon, cervical, endometrial, lung, and liver cancer cells.[1][2][5][6][7][8][9][10]
Experimental Design & Protocols
-
What is a typical concentration range for this compound treatment in cell culture? Effective concentrations of this compound can vary significantly between cell lines. Based on published data, a starting range of 10 µM to 100 µM is often used. For instance, in breast cancer cell lines like MCF7 and MDA-MB-468, the IC50 (half-maximal inhibitory concentration) is approximately 10 µM, whereas for the normal breast epithelial cell line MCF10A, the IC50 is higher at 38 µM, suggesting some level of cancer cell selectivity.[6] In non-small-cell lung cancer A549 cells, significant effects were observed at concentrations of 2.5, 5, and 10 μM.[1] It is crucial to perform a dose-response curve for each specific cell line to determine the optimal concentration for your experiments.
-
What is a standard protocol for preparing this compound for cell culture experiments? A common method is to dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to achieve the desired final concentrations. It is important to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guides
Problem: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent this compound concentration.
-
Solution: Ensure accurate and consistent dilution of the this compound stock solution for each experiment. Prepare fresh dilutions from the stock for each experiment to avoid degradation.
-
-
Possible Cause 2: Cell seeding density.
-
Solution: Optimize and maintain a consistent cell seeding density for all experiments. Uneven cell distribution can lead to variability in results.
-
-
Possible Cause 3: Incubation time.
-
Solution: Adhere to a strict and consistent incubation time for this compound treatment. Cell viability can be time-dependent.
-
Problem: No significant induction of apoptosis is observed.
-
Possible Cause 1: Insufficient this compound concentration or treatment duration.
-
Possible Cause 2: Cell line resistance.
-
Solution: Some cell lines may be inherently more resistant to this compound-induced apoptosis. Consider investigating alternative mechanisms of cell death or exploring synergistic effects with other compounds. For example, this compound has been shown to enhance the antitumor activity of doxorubicin in resistant breast cancer cells.[11]
-
-
Possible Cause 3: Assay sensitivity.
-
Solution: Ensure you are using a sufficiently sensitive and appropriate apoptosis assay (e.g., Annexin V/PI staining, caspase activity assays). This compound induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases-3, -8, and -9.[1]
-
Problem: Unexpected cell cycle arrest phase.
-
Possible Cause 1: Cell line-specific response.
-
Solution: The phase of cell cycle arrest induced by this compound can be cell line-dependent.[2] For example, G2/M arrest has been observed in human bladder cancer cells, cervical cancer (HeLa) cells, and doxorubicin-resistant breast cancer cells.[1][2][12] In contrast, S-phase arrest has been reported in other cancer cells.[2] It is important to characterize the specific response of your cell line.
-
-
Possible Cause 2: Asynchronized cell population.
-
Solution: For cell cycle analysis, consider synchronizing the cells before this compound treatment to obtain clearer results.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Breast Cancer | MCF7 | ~10 | 72 | [6] |
| Breast Cancer | T47D | ~10 | 72 | [6] |
| Breast Cancer | BT474 | ~10 | 72 | [6] |
| Breast Cancer | BT-549 | ~10 | 72 | [6] |
| Breast Cancer | MDA-MB-231 | ~10 | 72 | [6] |
| Breast Cancer | MDA-MB-468 | ~10 | 72 | [6] |
| Normal Breast | MCF10A | 38 | 72 | [6] |
| Cervical Cancer | HeLa | 100.03 | 24 | [8][12] |
| Cervical Cancer | HeLa | 54.79 | 72 | [8][12] |
| Colon Cancer | SW-480 | IC50 ≤ 20 µg/mL | 24 | [13] |
| Colon Cancer | HT-29 | IC50 ≤ 20 µg/mL | 24 | [13] |
| Hepatocellular Carcinoma | HepG2 | 100 | 24 | [14] |
| Hepatocellular Carcinoma | HepG2 | 53.3 | 48 | [14] |
| Hepatocellular Carcinoma | HepG2 | 40.02 | 72 | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathways.
Caption: General experimental workflow for studying this compound effects.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in this compound Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Proliferation and Invasion and Induces Apoptosis through the Modulation of Peroxisome Proliferator-activated Receptor γ Activation Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces cell cycle arrest and apoptosis by triggering DNA damage and regulating the AMPK/mTOR/p70S6K signaling pathway in doxorubicin-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-proliferative effect of this compound on HeLa cells through inducing G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Isorhamnetin vs. Quercetin: A Comparative Analysis of Anticancer Activity
A Detailed Examination for Researchers and Drug Development Professionals
The flavonoids isorhamnetin and quercetin, both naturally occurring compounds found in a variety of plants, have garnered significant attention in oncological research for their potential as anticancer agents. While structurally similar, subtle differences in their chemical makeup lead to distinct biological activities and mechanisms of action. This guide provides a comprehensive comparison of the anticancer properties of this compound and quercetin, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their exploration of these promising phytochemicals.
Comparative Anticancer Effects
Both this compound and its metabolic precursor, quercetin, exhibit potent anticancer effects across a range of cancer cell lines. Their primary mechanisms of action involve the induction of cell cycle arrest and apoptosis, as well as the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.
Cytotoxicity and Proliferation Inhibition
Studies have demonstrated that both flavonoids can inhibit the growth of various cancer cells in a dose-dependent manner. For instance, in human breast cancer MCF-7 cells, both quercetin and this compound were found to inhibit cell growth, with quercetin exhibiting a slightly stronger cytotoxic effect.[1][2][3][4]
Table 1: Comparative Cytotoxicity of this compound and Quercetin in MCF-7 Breast Cancer Cells
| Compound | Concentration (µM) | Inhibition Rate (%) |
| This compound | 100 | ~60% |
| Quercetin | 100 | ~70% |
Data synthesized from studies on MCF-7 cells.
Induction of Apoptosis
A critical mechanism underlying the anticancer activity of both compounds is the induction of programmed cell death, or apoptosis. Flow cytometry analysis using Annexin V and propidium iodide (PI) staining has been instrumental in quantifying the apoptotic effects of these flavonoids. In MCF-7 cells, treatment with 100 µM of quercetin for 48 hours resulted in 70.8% of cells entering early-phase apoptosis, while this compound induced early apoptosis in 68.9% of cells under the same conditions.[2][3]
Table 2: Apoptosis Induction in MCF-7 Cells after 48h Treatment
| Compound (100 µM) | Early Apoptotic Cells (%) |
| This compound | 68.9 |
| Quercetin | 70.8 |
Data from studies on MCF-7 cells.[2][3]
Cell Cycle Arrest
This compound and quercetin can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. This compound has been shown to induce G2/M phase cell cycle arrest in human bladder cancer cells.[5][6] Quercetin, on the other hand, has been observed to cause cell cycle arrest at the G1, S, or G2/M phases in various cancer cells, often through the modulation of cyclins and cyclin-dependent kinases (CDKs).[7][8][9][10] For example, in triple-negative breast cancer cells, quercetin treatment led to cell cycle arrest at the S and G2/M phases.[8]
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound and quercetin are mediated through their interaction with a multitude of intracellular signaling pathways.
This compound has been shown to exert its anticancer effects by targeting key molecular pathways such as PI3K/Akt, MAPK, and NF-κB.[5][11] It can directly inhibit MEK1 and PI3-K, leading to the suppression of downstream signaling cascades like the MEK/ERK/p90RSK and PI3-K/Akt/p70S6K pathways.[12] This inhibition ultimately results in reduced cancer cell proliferation and tumor growth.[12]
Quercetin modulates several signaling pathways, including the Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK/ERK pathways.[13][14] It can induce apoptosis by inhibiting the β-catenin/Tcf signaling pathway and activating both intrinsic and extrinsic apoptotic pathways through the generation of reactive oxygen species (ROS) and the modulation of Bcl-2 family proteins.[13]
Below are diagrams illustrating the key signaling pathways affected by this compound and quercetin.
Caption: this compound's inhibition of PI3K/Akt and MEK/ERK pathways.
Caption: Quercetin's modulation of PI3K/Akt/mTOR and Wnt/β-catenin pathways.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17][18][19]
Workflow:
Caption: MTT assay workflow for determining cell viability.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or quercetin and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22]
Workflow:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Detailed Steps:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or quercetin for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the activation status of signaling pathways.[23][24][25][26]
Detailed Steps:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differential Effects of Quercetin and Two of Its Derivatives, this compound and this compound-3-glucuronide, in Inhibiting the Proliferation of Human Breast-Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin Induces Cell Cycle Arrest and Apoptosis in YD10B and YD38 Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin triggers cell apoptosis-associated ROS-mediated cell death and induces S and G2/M-phase cell cycle arrest in KON oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in this compound Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchtweet.com [researchtweet.com]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
Isorhamnetin vs. Its Glycosides: A Comparative Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Isorhamnetin, a methylated flavonoid found in a variety of plants like sea buckthorn, onions, and Ginkgo biloba, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] However, in its natural state, this compound predominantly exists as glycosides—molecules where the this compound aglycone is attached to one or more sugar moieties.[1][2] This structural difference is a critical determinant of the compound's bioavailability, influencing its solubility, absorption, and metabolic fate. Understanding the comparative bioavailability of this compound and its glycosidic forms is paramount for the development of effective therapeutic agents.
This guide provides an objective comparison of the bioavailability of this compound and its glycosides, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in this field.
Data Presentation: Quantitative Comparison of Bioavailability
The bioavailability of a compound is determined by several key parameters, including its release from the food matrix (bioaccessibility), its ability to pass through the intestinal wall (permeability), and its subsequent pharmacokinetic profile in the bloodstream (Cmax, Tmax, AUC). The following tables summarize key quantitative data from various studies, comparing this compound aglycone with its glycoside forms.
Table 1: In Vitro Bioaccessibility and Permeability
| Compound | Source | Bioaccessibility (%) after Simulated Digestion | Apparent Permeability Coefficient (Papp AP-BL) (x 10⁻⁶ cm/s) | Study Model |
| This compound Aglycone | Almond Skins | 25.1 ± 7.0[3][4] | 10.9 ± 1.2[4] | Simulated Digestion / Caco-2 Co-culture |
| This compound-3-O-glucoside | Almond Skins | 66.8 ± 1.7[3] | - | Simulated Digestion |
| This compound-3-O-rutinoside | Almond Skins | 93.2 ± 0.2[3][4] | - | Simulated Digestion |
| This compound Diglycosides | Opuntia ficus-indica | >93.5 (oral/gastric), <81.0 (intestinal)[4] | 4.2 ± 0.4[4] | Simulated Digestion / Caco-2 Co-culture |
| This compound Triglycosides | Opuntia ficus-indica | >93.5 (oral/gastric), <81.0 (intestinal)[4] | 2.4 ± 0.3[4] | Simulated Digestion / Caco-2 Co-culture |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: In Vivo Pharmacokinetic Parameters
| Compound/Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability Increase |
| This compound (in TFH) | Beagle Dogs | 200 mg/kg | 158.3 ± 72.8 | 0.8 ± 0.3 | 486.8 ± 208.7 | Reference |
| This compound (in TFH-SD) | Beagle Dogs | 200 mg/kg | 694.4 ± 316.3 | 0.5 ± 0.2 | 2891.2 ± 1361.6 | 5.9-fold[5] |
| This compound (in TFH-SE) | Beagle Dogs | 200 mg/kg | 536.9 ± 256.4 | 0.5 ± 0.2 | 1673.6 ± 792.5 | 3.4-fold[5] |
| This compound (from GBE) | Rats | 100 mg/kg | ~150 | ~0.5 | ~400 | Reference |
| This compound (from GBP) | Rats | 100 mg/kg | ~250 | ~0.5 | ~800 | ~2.0-fold |
| This compound (from GBS) | Rats | 100 mg/kg | ~220 | ~0.5 | ~600 | ~1.5-fold[6] |
Abbreviations: TFH (Total Flavones of Hippophae rhamnoides), TFH-SD (TFH Solid Dispersion), TFH-SE (TFH Self-Emulsifying), GBE (Ginkgo biloba extract), GBP (GBE Phospholipid Complexes), GBS (GBE Solid Dispersions). Values for GBE formulations are estimated from graphical data.
Key Insights from the Data
Generally, this compound glycosides exhibit higher bioaccessibility compared to the this compound aglycone.[3][4][7] This is attributed to their increased aqueous solubility and greater stability during the digestion process.[4] For instance, this compound-3-O-rutinoside and this compound-3-O-glucoside from almond skins showed significantly higher bioaccessibility than the aglycone after simulated digestion.[3]
While glycosylation improves bioaccessibility, the aglycone form (this compound) demonstrates higher permeability across intestinal cell models like Caco-2.[4] This suggests that while glycosides are more readily available in the gut lumen, they must first be hydrolyzed to the aglycone form by gut microbiota before efficient absorption can occur.[3][7]
In vivo studies confirm that the formulation of this compound glycosides significantly impacts their bioavailability. Formulations like solid dispersions and self-emulsifying systems can dramatically increase the Cmax and AUC of this compound, indicating enhanced absorption.[5] Furthermore, studies have shown that this compound glycosides are better retained in the circulatory system and have a longer mean residence time in the blood compared to the aglycone.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of this compound and its glycosides' bioavailability.
Protocol 1: In Vitro Digestion and Bioaccessibility
This protocol simulates the physiological conditions of the human digestive system to determine the fraction of a compound released from its matrix and made available for absorption.
-
Sample Preparation: An extract containing this compound glycosides or the this compound standard is mixed with a buffer solution.
-
Oral Phase: Artificial saliva containing α-amylase is added to the sample, and the pH is adjusted to 6.8. The mixture is incubated at 37°C with shaking to simulate mastication.
-
Gastric Phase: The pH of the mixture is lowered to 2.0 with HCl, and pepsin is added. The sample is incubated for 2 hours at 37°C with continuous shaking to simulate stomach digestion.
-
Intestinal Phase: The pH is raised to 7.0 with sodium bicarbonate. A mixture of bile salts and pancreatin is added. The sample is incubated for another 2 hours at 37°C with shaking to simulate small intestine digestion.
-
Quantification: After digestion, the sample is centrifuged. The supernatant, representing the bioaccessible fraction, is collected and analyzed using UPLC-MS to quantify the concentration of this compound and its glycosides.[4] Bioaccessibility is calculated as the percentage of the compound in the supernatant relative to the initial amount.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of enterocytes, mimicking the intestinal barrier.
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and the formation of tight junctions.
-
Permeability Experiment: The bioaccessible fraction from the in vitro digestion is applied to the apical (AP) side of the Caco-2 cell monolayer. The basolateral (BL) side contains a fresh culture medium.
-
Sampling: Samples are collected from the basolateral side at various time points over 2 hours.
-
Analysis: The concentration of the compound in the basolateral samples is quantified by UPLC-MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.[4]
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure to determine the pharmacokinetic profile of this compound after oral administration.
-
Animal Model: Male Sprague-Dawley rats are used for the study. The animals are fasted overnight before the experiment but have free access to water.
-
Administration: A single dose of the total flavone extract (containing this compound glycosides) is administered to the rats via oral gavage.[8]
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Preparation for Analysis: Plasma samples are pretreated, often using liquid-liquid extraction, to isolate the analytes.[8]
-
UPLC-MS Analysis: The concentrations of this compound and its metabolites in the plasma samples are determined using a validated UPLC-MS method.[8]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (T₁/₂), using non-compartmental analysis.[5][9]
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key pathways and workflows.
Caption: Experimental Workflow for Comparative Bioavailability Analysis.
Caption: Metabolic Pathway of this compound Glycosides in the Gut.
Conclusion
The available evidence strongly suggests that the glycosylation of this compound is a beneficial trait for its oral bioavailability. This compound glycosides exhibit superior bioaccessibility due to enhanced stability and solubility in the gastrointestinal tract.[3][4] Although the aglycone form is more readily permeable through the intestinal wall, the efficient hydrolysis of glycosides by the gut microbiota ensures the release of this compound for absorption.[3][10] Furthermore, in vivo data indicates that when delivered as glycosides, particularly in advanced formulations, this compound achieves higher plasma concentrations and is retained longer in the circulatory system.[4][5]
For researchers and drug development professionals, these findings underscore the importance of considering the glycosidic form and the formulation of this compound to maximize its therapeutic potential. Future studies should continue to explore the specific roles of different sugar moieties and delivery systems in modulating the absorption and metabolic fate of this promising flavonoid.
References
- 1. mdpi.com [mdpi.com]
- 2. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of this compound Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Glycosides as Phytonutrients | Encyclopedia MDPI [encyclopedia.pub]
- 4. Bioaccessibility, Intestinal Permeability and Plasma Stability of this compound Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d.docksci.com [d.docksci.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic properties of this compound, kaempferol and quercetin after oral gavage of total flavones of Hippophae rhamnoides L. in rats using a UPLC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the metabolites of this compound 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Multi-Faceted Anti-Cancer Mechanisms of Isorhamnetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flavonoid isorhamnetin's anti-cancer mechanisms across various cell lines, benchmarked against structurally similar flavonoids, quercetin and kaempferol. The information presented is supported by experimental data to validate its mechanism of action and to offer a comprehensive perspective for research and drug development.
This compound: A Flavonoid with Potent Anti-Cancer Activity
This compound, a 3'-O-methylated metabolite of quercetin, is a naturally occurring flavonoid found in medicinal plants like Hippophae rhamnoides L. and Ginkgo biloba L.[1]. It has garnered significant attention for its low cost, wide availability, high efficacy, and low toxicity[2]. Like other flavonoids, this compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties[2][3]. Its therapeutic potential stems from its ability to modulate multiple signaling pathways that are often dysregulated in cancer, thereby affecting cell proliferation, apoptosis, and metastasis[1][4].
Validating this compound's Mechanism of Action
This compound exerts its anti-cancer effects through a variety of mechanisms, including the induction of cell cycle arrest, promotion of apoptosis, and suppression of metastasis.[1][5] These actions are orchestrated through the modulation of several key signaling pathways.
Cell Cycle Regulation
This compound has been shown to induce cell cycle arrest at the G1/S and G2/M checkpoints in several cancer cell lines[1]. It can inhibit the activity of cyclin-dependent kinases (CDKs) and their associated cyclins, which are crucial for cell cycle progression[1][5]. For instance, in oral squamous cell carcinoma cells, this compound induces G2/M arrest by downregulating cyclin B1 and CDC2[1][4]. Similarly, it causes G2/M arrest in doxorubicin-resistant breast cancer cells by downregulating the Cyclin B1/CDK1 complex[1]. In human bladder cancer cells, this compound has also been reported to induce G2/M phase cell cycle arrest[1].
Induction of Apoptosis
This compound can trigger apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways[1][6]. It can increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates the caspase cascade, including caspase-3, -8, and -9[1]. This ultimately leads to cell death and the inhibition of tumor progression[1]. In gastric cancer cells, this compound-induced apoptosis is associated with an increased Bax/Bcl-2 ratio and the cleavage of caspase-3 and PARP[2]. The generation of reactive oxygen species (ROS) is also a mechanism by which this compound induces apoptosis[4][7][8][9].
Suppression of Metastasis and Angiogenesis
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has been shown to inhibit metastatic processes by downregulating matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix[1][5]. It also interferes with the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive, by increasing the expression of E-cadherin and decreasing N-cadherin[5]. Furthermore, this compound can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by inhibiting vascular endothelial growth factor (VEGF) signaling[1][5].
Key Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are mediated by its influence on several critical signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cells, including colon, gastric, and breast cancer[2][4][10]. By downregulating the phosphorylation of PI3K, Akt, and mTOR, this compound can suppress tumor growth[4].
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can inhibit the MEK/ERK signaling cascade, a component of the MAPK pathway, in breast cancer cells[2][10].
-
NF-κB Pathway: The NF-κB pathway plays a key role in inflammation and cell survival. This compound can inhibit the activation of NF-κB, leading to a decrease in pro-inflammatory cytokines and the promotion of apoptosis in cancer cells[1][2].
Caption: this compound's inhibition of key signaling pathways.
Comparative Analysis: this compound vs. Quercetin and Kaempferol
Quercetin and kaempferol are flavonoids that are structurally related to this compound and also possess anti-cancer properties. A comparison of their effects can provide valuable insights for drug development.
Performance on Cancer Cell Lines
The cytotoxic effects of this compound, quercetin, and kaempferol have been evaluated in various cancer cell lines. In human breast cancer MCF-7 cells, the cytotoxic effect was ranked as quercetin > this compound > this compound-3-glucuronide[7][8][9]. All three compounds were found to induce S-phase cell cycle arrest and apoptosis in a dose-dependent manner in these cells[7][8][9].
| Compound | Cell Line | Effect | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | Inhibition of proliferation, S-phase arrest, Apoptosis | ~10 | [10] |
| T47D, BT474, BT-549, MDA-MB-231, MDA-MB-468 (Breast) | Inhibition of proliferation | ~10 | [10] | |
| GBC-SD, NOZ (Gallbladder) | Inhibition of proliferation, G2/M arrest, Apoptosis | 40-80 | [11] | |
| Ishikawa (Endometrial) | G2/M arrest, Apoptosis, Inhibition of metastasis | Not specified | [6] | |
| A549 (Lung) | Inhibition of proliferation and metastasis | 2.5-10 | [5] | |
| HT-29, HCT116, SW480 (Colon) | G2/M arrest, Inhibition of proliferation | Not specified | [2] | |
| Quercetin | MCF-7 (Breast) | Inhibition of proliferation, S-phase arrest, Apoptosis | < this compound | [7][8][9] |
| Cholangiocarcinoma cells | Inhibition of growth and migration | Not specified | [12] | |
| Kaempferol | Ovarian cancer cells | Reduced cell viability, G2/M arrest, Apoptosis | Not specified | [3] |
| Hepatocellular carcinoma cells | Decreased MMP-9, suppressed Akt phosphorylation | Not specified | [3] | |
| Pancreatic cancer cells | ROS-dependent apoptosis | Not specified | [3] | |
| Cholangiocarcinoma cells | Inhibition of growth and metastasis | Not specified | [12] |
Molecular Target Comparison
This compound, quercetin, and kaempferol share some common molecular targets but also exhibit distinct activities. All three have been shown to modulate the PI3K/Akt and MAPK signaling pathways[4][12]. A study on cholangiocarcinoma identified MAPK1, AKT1, IL6, TP53, and VEGFA as common targets for this compound, quercetin, and kaempferol[4].
| Target Pathway | This compound | Quercetin | Kaempferol |
| PI3K/Akt/mTOR | Inhibits[2][4][10] | Inhibits[12] | Inhibits[3][12] |
| MAPK | Inhibits[1][2][10] | Inhibits[12] | Modulates |
| NF-κB | Inhibits[1][2] | Modulates | Modulates |
| VEGF Signaling | Suppresses[1][5] | Downregulates VEGFA[12] | Suppresses VEGF[3] |
| MMPs | Downregulates MMP-2/9[1][5] | Not specified | Downregulates MMP-9[3] |
| Cell Cycle Proteins | Downregulates Cyclin B1, CDC2, CDK1[1][4] | Modulates | Induces G2/M arrest[3] |
| Apoptosis Proteins | Increases Bax/Bcl-2 ratio, activates caspases[1][2][11] | Modulates | Induces apoptosis[3] |
Experimental Protocols
To aid in the validation and further exploration of this compound's mechanism of action, detailed methodologies for key experiments are provided below.
Caption: A typical experimental workflow for validating this compound's effects.
Cell Viability Assay (e.g., Cell Counting Kit-8)
This assay measures the number of viable cells and can be used to determine the cytotoxic effects of a compound.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, this compound/Quercetin/Kaempferol stock solutions, CCK-8 reagent, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plates, cancer cell lines, test compounds, trypsin, PBS, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of the test compound for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS[13].
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature[13].
-
Analyze the cells by flow cytometry within one hour[13]. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive[13].
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Materials: 6-well plates, cancer cell lines, test compounds, trypsin, PBS, 70% ethanol, RNase A, Propidium Iodide staining solution, flow cytometer.
-
Procedure:
-
Culture and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blotting
This technique is used to detect and quantify specific proteins in a sample, providing insights into the expression levels of proteins involved in signaling pathways, apoptosis, and cell cycle control.
-
Materials: Cell lysates, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies, HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system[14].
-
Procedure:
-
Sample Preparation: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates[15].
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE[14].
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane[14].
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding[14].
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature[15].
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system[14].
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound demonstrates significant anti-cancer potential across a multitude of cell lines by inducing cell cycle arrest and apoptosis, and inhibiting metastasis. Its mechanism of action is rooted in the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK. When compared to other flavonoids like quercetin and kaempferol, this compound shows comparable, albeit sometimes less potent, cytotoxic effects, while targeting similar molecular pathways. The comprehensive data and protocols presented in this guide offer a solid foundation for researchers to further validate and explore the therapeutic applications of this compound in oncology. Future in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential clinical use.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | this compound: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 3. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies [mdpi.com]
- 4. Advances in this compound Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Apoptosis and Suppresses Metastasis of Human Endometrial Carcinoma Ishikawa Cells via Endoplasmic Reticulum Stress Promotion and Matrix Metalloproteinase-2/9 Inhibition In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differential effects of quercetin and its two derivatives (this compound and this compound-3- glucuronide) in inhibiting proliferation of human breast cancer MCF-7 cells - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 10. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. star.mit.edu [star.mit.edu]
Isorhamnetin in the Spotlight: A Comparative Analysis of Its Anti-Inflammatory Prowess Against Other Flavonoids
For researchers, scientists, and drug development professionals, the quest for potent and specific anti-inflammatory agents is relentless. Among the vast family of flavonoids, isorhamnetin has emerged as a promising candidate. This guide provides a comparative analysis of the anti-inflammatory effects of this compound against other well-known flavonoids—quercetin, kaempferol, and luteolin—supported by experimental data to facilitate objective evaluation.
At a Glance: this compound's Anti-Inflammatory Profile
This compound, a 3'-O-methylated metabolite of quercetin, demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][2] Its mechanism of action primarily involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in inflammatory cytokines and enzymes.
Comparative Efficacy: this compound vs. Quercetin, Kaempferol, and Luteolin
While direct head-to-head studies comparing all four flavonoids under identical experimental conditions are limited, a synthesis of available data provides valuable insights into their relative potencies.
Inhibition of Key Inflammatory Mediators
The anti-inflammatory potential of flavonoids is often assessed by their ability to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The enzymes responsible for the production of NO and PGE2, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are also key targets.
Table 1: Comparative Inhibition of Pro-Inflammatory Markers by this compound and Other Flavonoids
| Flavonoid | Target | Cell Line | Concentration | Inhibition | Reference |
| This compound | iNOS expression | RAW 264.7 | 20 µM | Significant reduction | [4] |
| COX-2 expression | RAW 264.7 | 20 µM | Significant reduction | [1] | |
| NO Production | RAW 264.7 | 100 µM | ~50% | [4] | |
| TNF-α Production | J774.1 | 50 µM | Potent inhibition | [5] | |
| IL-6 Production | BEAS-2B | 10 µM | Significant decrease | [3] | |
| Quercetin | iNOS expression | Chang Liver cells | 5-200 µM | Concentration-dependent decrease | [6][7] |
| COX-2 expression | Chang Liver cells | 5-200 µM | Concentration-dependent decrease | [6][7] | |
| NO Production | RAW 264.7 | 40 µM | ~60% | [8] | |
| TNF-α Production | J774.1 | 50 µM | Potent inhibition | [5] | |
| IL-6 Production | RAW 264.7 | 40 µM | Significant reduction | [8] | |
| Kaempferol | iNOS expression | Chang Liver cells | 5-200 µM | Significant concentration-dependent decrease | [6][7] |
| COX-2 expression | Chang Liver cells | 5-200 µM | Significant concentration-dependent decrease | [6][7] | |
| NO Production | RAW 264.7 | - | - | - | |
| TNF-α Production | J774.1 | 50 µM | Potent inhibition | [5] | |
| IL-6 Production | - | - | - | - | |
| Luteolin | iNOS expression | RAW 264.7 | 25 µM | Significant attenuation | [9] |
| COX-2 expression | RAW 264.7 | 25 µM | Significant attenuation | [9] | |
| NO Production | RAW 264.7 | 25 µM | Significant inhibition | [9] | |
| TNF-α Production | RAW 264.7 | 25 µM | Significant inhibition | [9] | |
| IL-6 Production | RAW 264.7 | 25 µM | Significant inhibition | [9] |
Note: Direct comparison of percentage inhibition should be approached with caution due to variations in experimental conditions across different studies.
From the available data, this compound, quercetin, kaempferol, and luteolin all demonstrate robust anti-inflammatory effects by inhibiting key inflammatory mediators. Quercetin and luteolin appear to be particularly potent inhibitors of NO and pro-inflammatory cytokine production.[5][8][9] Kaempferol also shows significant inhibitory effects on iNOS and COX-2 expression.[6][7] this compound consistently demonstrates significant inhibition across multiple inflammatory markers.[1][3][4]
Mechanistic Insights: Modulation of Signaling Pathways
The anti-inflammatory effects of these flavonoids are underpinned by their ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response.
The NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK pathways are critical regulators of pro-inflammatory gene expression.[2][3] Flavonoids, including this compound, exert their anti-inflammatory effects by inhibiting the activation of these pathways.
Studies have shown that this compound, quercetin, kaempferol, and luteolin can all inhibit the activation of NF-κB.[4][7][9] Genistein, kaempferol, and quercetin have also been shown to inhibit the activation of STAT-1, another important transcription factor for iNOS.[4] Luteolin has been demonstrated to block both NF-κB and AP-1 activation pathways.[9]
Experimental Protocols
A standardized in vitro model for assessing the anti-inflammatory effects of flavonoids involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
In Vitro Anti-Inflammatory Assay Workflow
References
- 1. The antioxidant effects of this compound contribute to inhibit COX-2 expression in response to inflammation: a potential role of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 3. This compound attenuates TNF-α-induced inflammation, proliferation, and migration in human bronchial epithelial cells via MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of flavonoids: genistein, kaempferol, quercetin, and daidzein inhibit STAT-1 and NF-kappaB activations, whereas flavone, this compound, naringenin, and pelargonidin inhibit only NF-kappaB activation along with their inhibitory effect on iNOS expression and NO production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of some flavonoids on tumor necrosis factor-alpha production in lipopolysaccharide-stimulated mouse macrophage cell line J774.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Isorhamnetin's Effects: A Comparative Guide for In Vitro and In Vivo Models
Introduction: Isorhamnetin, a naturally occurring O-methylated flavonol found in plants like sea buckthorn (Hippophae rhamnoides) and ginkgo biloba, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] As a metabolite of quercetin, it demonstrates a range of therapeutic potentials, including anticancer, anti-inflammatory, antioxidant, and anti-diabetic properties.[2][3] This guide provides a comparative analysis of this compound's effects, cross-validating findings from in vitro cell-based assays with in vivo animal studies across two key therapeutic areas: oncology and metabolic disorders. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of this compound's mechanisms and potential applications.
Therapeutic Area 1: Oncology
This compound has been extensively studied for its potential to target multiple cancer hallmarks.[1][4] It has been shown to inhibit tumor cell proliferation, induce programmed cell death (apoptosis), and suppress metastasis across various cancer types.[1]
In Vitro Evidence: Anti-Tumor Activity in Cell Lines
In laboratory settings, this compound consistently demonstrates cytotoxic effects against a variety of cancer cell lines. Studies show it can induce cell cycle arrest, primarily at the G2/M phase, thereby halting cancer cell proliferation.[1][5] For instance, in doxorubicin-resistant breast cancer cells, this compound was found to downregulate the Cyclin B1/CDK1 complex.[1] It also triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways by modulating the expression of key regulatory proteins like Bcl-2/Bax and activating caspases.[1][6] Furthermore, this compound has been observed to inhibit the invasion and migration of cancer cells by downregulating the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for the degradation of the extracellular matrix during metastasis.[1][2]
In Vivo Evidence: Tumor Suppression in Animal Models
The anti-tumor effects observed in vitro have been corroborated by multiple in vivo studies. In mouse xenograft models using human skin (A431) and breast cancer cells, administration of this compound led to a significant reduction in tumor growth.[2][7] Similarly, in allograft models using Lewis lung carcinoma cells, this compound treatment suppressed both the weight and size of tumors.[7] These studies confirm that this compound's ability to modulate key signaling pathways translates into tangible anti-tumor efficacy in a complex biological system.
Data Presentation: this compound's Effects in Oncology
| Model Type | Model/Cell Line | This compound Dose/Concentration | Key Findings | Reference |
| In Vitro | Breast Cancer (MCF-7, MDA-MB-231) | Varies (e.g., up to 50 µM) | Inhibited proliferation and invasion; induced apoptosis. Downregulated MMP-2/9. | [2][8] |
| In Vitro | Lung Cancer (A549) | 2.5, 5, 10 µM | Inhibited proliferation, adhesion, invasion, and migration. | [1] |
| In Vitro | Bladder Cancer | Not specified | Induced G2/M phase cell cycle arrest and apoptosis. | [1][6] |
| In Vitro | Skin Cancer (JB6, A431) | Not specified | Suppressed neoplastic cell transformation and COX-2 expression. | [2][7] |
| In Vivo | Skin Cancer Xenograft (A431 cells) | Not specified | Reduced tumor growth and COX-2 expression. | [7] |
| In Vivo | Breast Cancer Xenograft (MCF-7/ADR) | Not specified | Significantly inhibited proliferation and migration. | [9] |
| In Vivo | Lewis Lung Carcinoma Allograft | Not specified | Suppressed tumor weight and size. | [7] |
Signaling Pathways & Experimental Workflows in Oncology
This compound exerts its anticancer effects by modulating several critical signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR and MAPK/MEK/ERK pathways, which are central to cancer cell proliferation and survival.[1][7][8][9] By suppressing the phosphorylation of key proteins like Akt, mTOR, and ERK, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits PI3K/Akt and MEK/ERK pathways to suppress proliferation and induce apoptosis.
Caption: Experimental workflow for evaluating this compound's anticancer effects from in vitro to in vivo.
Therapeutic Area 2: Metabolic Disorders (Diabetes)
This compound has also emerged as a promising agent for managing type 2 diabetes (T2D) and its complications.[3] Its beneficial effects are attributed to its ability to improve glucose metabolism, reduce insulin resistance, and alleviate oxidative stress and inflammation.[3][10]
In Vitro Evidence: Cellular Mechanisms of Glycemic Control
In cell-based models, this compound has been shown to enhance glucose uptake in muscle cells (L6 myotubes) and liver cells (HepG2).[11][12] This is a critical step in lowering blood glucose levels. The mechanism involves increasing the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.[12] Studies on pre-adipocyte cell lines (3T3-L1) reveal that this compound can inhibit adipocyte differentiation, a process linked to obesity and insulin resistance.[3][13] It has also been identified as a PPARγ antagonist, which contributes to its ability to ameliorate metabolic complications.[13][14]
In Vivo Evidence: Anti-Diabetic Effects in Animal Models
The cellular benefits of this compound translate effectively to animal models of T2D, typically induced by a high-fat diet (HFD) and streptozotocin (STZ).[10][15] In these models, oral administration of this compound significantly reduces fasting blood glucose and serum insulin levels.[10][15] It improves glucose tolerance and insulin sensitivity, as indicated by a lower HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) value.[10][15] Furthermore, this compound treatment leads to an improved lipid profile (reduced LDL, triglycerides, and cholesterol) and a reduction in systemic inflammation (lower IL-6 levels) and oxidative stress (lower MDA levels).[10][15] Mechanistically, these effects are linked to the activation of the AMPK signaling pathway in skeletal muscle.[10][15]
Data Presentation: this compound's Effects in Metabolic Disorders
| Model Type | Model/Cell Line | This compound Dose/Concentration | Key Findings | Reference |
| In Vitro | L6 Myotubes | 0.1 nM, 1 nM | Increased glucose uptake via GLUT4 translocation. | [12] |
| In Vitro | 3T3-L1 Pre-adipocytes | 12.5 - 50 µM | Inhibited adipocyte differentiation. | [13] |
| In Vitro | HepG2 Cells | Not specified | Reduced oxidative and glycative stress. | [11] |
| In Vivo | HFD/STZ-induced Diabetic Mice | 10 mg/kg (oral, 10 days) | Reduced serum glucose, insulin, HOMA-IR, LDL, and IL-6. Upregulated p-AMPK-α and GLUT4. | [10][15] |
| In Vivo | HFD/STZ-induced Diabetic Mice | 10 mg/kg (oral, 12 weeks) | Lowered fasting glucose, improved glucose tolerance. Activated PGK1/AKT pathway. | [11] |
| In Vivo | Diet-Induced Obese (DIO) Mice | Not specified | Ameliorated insulin resistance and hepatic steatosis. | [13] |
Signaling Pathways & Experimental Workflows in Diabetes
This compound's anti-diabetic action is mediated through several signaling pathways. It activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, which in turn promotes GLUT4 translocation and glucose uptake in skeletal muscle.[10][15] It also appears to activate the JAK/STAT and PI3K/Akt pathways, which are involved in insulin signaling and glucose metabolism.[11][12]
Caption: this compound activates AMPK and PGK1/Akt pathways to promote GLUT4 translocation and glucose uptake.
Caption: Experimental workflow for evaluating this compound's anti-diabetic effects.
Experimental Protocols
Oncology Protocols
-
Cell Proliferation Assay (CCK-8/MTT): Cancer cells are seeded in 96-well plates, treated with varying concentrations of this compound for 24-72 hours. CCK-8 or MTT reagent is added, and absorbance is measured to determine cell viability and calculate the IC50 value.[8]
-
Apoptosis Assay (Flow Cytometry): Treated cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.[8]
-
Western Blot Analysis: Cells or tumor tissues are lysed to extract proteins. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) and a secondary antibody. Protein bands are visualized using chemiluminescence.[8]
-
Xenograft Animal Model: Human cancer cells (e.g., 5x10^6 A431 cells) are subcutaneously injected into the flank of athymic nude mice. Once tumors reach a palpable size, mice are randomly grouped and treated with this compound (via oral gavage or intraperitoneal injection) or a vehicle control. Tumor volume is measured regularly. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.[7]
Diabetes Protocols
-
Glucose Uptake Assay: Differentiated L6 myotubes are serum-starved, then stimulated with this compound. Glucose uptake is initiated by adding 2-deoxy-D-[3H]glucose. After incubation, cells are lysed, and radioactivity is measured by scintillation counting.[12]
-
HFD/STZ-Induced Diabetic Animal Model: Mice are fed a high-fat diet (HFD) for several weeks to induce insulin resistance. Diabetes is then induced by one or more low-dose intraperitoneal injections of streptozotocin (STZ), which is toxic to pancreatic β-cells.[10][15]
-
Intraperitoneal Glucose Tolerance Test (IPGTT): After an overnight fast, mice are given an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.[10][15]
-
Biochemical Analysis: Blood is collected to measure serum levels of glucose, insulin, IL-6, MDA, triglycerides, and cholesterol using commercial ELISA kits or automated analyzers.[10][15]
Conclusion
The presented data provides a strong cross-validation of this compound's therapeutic effects in both oncology and metabolic disorders. The inhibitory actions on cell proliferation and signaling pathways observed in vitro are consistently reflected in the reduction of tumor growth in in vivo models. Similarly, the enhancement of glucose uptake and modulation of metabolic pathways at the cellular level are validated by improved glycemic control and reduced insulin resistance in diabetic animal models. This convergence of evidence underscores this compound's potential as a multi-target therapeutic agent. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into effective treatments for cancer and metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: what is the in vitro evidence for its antitumor potential and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in this compound Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Quercetin and its metabolite this compound promote glucose uptake through different signalling pathways in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dietary component this compound is a PPARγ antagonist and ameliorates metabolic disorders induced by diet or leptin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dietary component this compound is a PPARγ antagonist and ameliorates metabolic disorders induced by diet or leptin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jeoct.com [jeoct.com]
A Comparative Analysis of the Antioxidant Potential of Isorhamnetin and Quercetin
An Objective Guide for Researchers and Drug Development Professionals
Isorhamnetin, a 3'-O-methylated metabolite of quercetin, and its parent compound, quercetin, are flavonoids renowned for their antioxidant properties. Both are ubiquitously found in a variety of fruits, vegetables, and medicinal plants. While structurally similar, the methylation of one hydroxyl group in this compound subtly alters its physicochemical properties, leading to differences in bioavailability and antioxidant efficacy. This guide provides a comprehensive comparison of their antioxidant potential, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and quercetin has been evaluated using various in vitro assays. The following table summarizes their performance in key antioxidant assays, presenting the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies higher antioxidant activity.
| Antioxidant Assay | This compound (IC50 in µmol/L) | Quercetin (IC50 in µmol/L) | Reference |
| DPPH Radical Scavenging | 24.61 | 3.07 | [1][2] |
| ABTS Radical Scavenging | 14.54 | 3.64 | [1][2] |
| Lipid Peroxidation Inhibition | 6.67 | 6.67 | [1][2] |
From the data, quercetin demonstrates significantly stronger radical scavenging activity against both DPPH and ABTS radicals compared to this compound.[1][2] However, both compounds exhibit equal potency in inhibiting lipid peroxidation.[1][2] The higher potency of quercetin in the radical scavenging assays is often attributed to the presence of the catechol group (two adjacent hydroxyl groups) on its B-ring, which is a key structural feature for potent radical scavenging.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3][4]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[3][5]
-
Reaction Setup: In a 96-well plate or test tubes, a fixed volume of the DPPH solution (e.g., 180-200 µL) is added to varying concentrations of the test compounds (this compound and quercetin).[3][5]
-
Incubation: The reaction mixture is incubated at room temperature or 37°C in the dark for a specific period, typically 30 minutes.[5][6]
-
Measurement: The absorbance of the solution is measured at a wavelength corresponding to the maximum absorbance of DPPH, which is around 517 nm.[4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable blue/green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[7][8]
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., water or ethanol) to an absorbance of approximately 0.700 at 734 nm.[9]
-
Reaction Setup: A small volume of the test compound (e.g., 5-10 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 200 µL).[8][10]
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 5-6 minutes) with continuous stirring or shaking.[7][10]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as IC50 values.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride).[11][12]
Protocol:
-
Reagent Preparation: Prepare a working solution of fluorescein and a solution of the free radical initiator, AAPH.[13]
-
Reaction Setup: In a 96-well black microplate, add the test sample or standard (Trolox), followed by the fluorescein solution.[14][15]
-
Incubation: The plate is incubated at 37°C for a pre-incubation period (e.g., 30 minutes) to allow for thermal equilibration.[14][15]
-
Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.[14][15]
-
Measurement: The fluorescence is measured kinetically, typically every 1-5 minutes for at least 60 minutes, with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[13][15]
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. Results are expressed as Trolox Equivalents (TE).[11][15]
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Mechanisms of Action and Signaling Pathways
Beyond direct radical scavenging, this compound and quercetin exert their antioxidant effects by modulating key cellular signaling pathways that regulate the expression of detoxification and antioxidant enzymes.
The Nrf2/HO-1 Pathway
Both this compound and quercetin are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or inducers like these flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), and various phase II detoxification enzymes.[16][18] This induction of endogenous antioxidant defenses is a crucial mechanism for cellular protection against oxidative damage.
Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound and Quercetin.
Modulation of Xenobiotic Metabolism via AhR
This compound and quercetin can also influence the detoxification of xenobiotics, such as environmental toxins like Benzo[a]pyrene (B[a]P), by interacting with the Aryl hydrocarbon Receptor (AhR) signaling pathway.[17][19] Upon binding, these flavonoids can induce the translocation of AhR to the nucleus, where it forms a heterodimer with ARNT (AhR Nuclear Translocator). This complex then binds to Xenobiotic Response Elements (XREs), modulating the expression of phase I (e.g., CYP1A1, CYP1B1), phase II (e.g., GSTs), and phase III (e.g., ABCC1, ABCC2) detoxification enzymes.[17][19] This action can enhance the metabolism and elimination of harmful compounds, thereby reducing their toxicity and genotoxicity.[17][19]
Caption: Modulation of Xenobiotic Metabolism via the AhR Pathway.
Conclusion
-
Quercetin demonstrates superior direct radical scavenging activity in chemical assays like DPPH and ABTS, likely due to its catechol B-ring structure.
-
This compound , while a less potent direct radical scavenger, effectively inhibits lipid peroxidation and shows strong activity in modulating crucial cellular defense pathways, such as the Nrf2 and AhR signaling cascades.[16][17]
The choice between this compound and quercetin for research or therapeutic development may depend on the specific application. For applications requiring potent, direct scavenging of free radicals, quercetin may be the preferred compound. However, for strategies focused on upregulating endogenous antioxidant defenses and enhancing detoxification pathways, this compound presents a compelling alternative, especially considering it is a primary metabolite of quercetin found in plasma after ingestion.[19] Further research into their cellular antioxidant activity and in vivo efficacy is warranted to fully elucidate their comparative potential in preventing and treating diseases associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. antiox.org [antiox.org]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.4. Total Phenolic, Flavonoid Content and DPPH Assay [bio-protocol.org]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. assaygenie.com [assaygenie.com]
- 11. 3.10. Oxygen Radical Absorbance Capacity (ORAC) Assay [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. Quercetin and this compound Attenuate Benzo[a]pyrene-Induced Toxicity by Modulating Detoxification Enzymes through the AhR and NRF2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The antioxidant effects of this compound contribute to inhibit COX-2 expression in response to inflammation: a potential role of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quercetin and this compound Attenuate Benzo[a]pyrene-Induced Toxicity by Modulating Detoxification Enzymes through the AhR and NRF2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Isorhamnetin's Molecular Targets: A Comparative Guide to siRNA-Mediated Validation
A comprehensive analysis of experimental data underscores the crucial role of siRNA knockdown in validating the protein targets of Isorhamnetin, a flavonoid with promising therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's effects, detailed experimental protocols for target validation, and visual representations of the key signaling pathways involved.
This compound has demonstrated significant anti-cancer and anti-inflammatory properties by modulating various cellular signaling pathways. The specificity of its action is paramount for its development as a therapeutic agent. Small interfering RNA (siRNA) knockdown has emerged as a powerful tool to confirm the direct involvement of putative protein targets in this compound's mechanism of action. By silencing the expression of a specific target protein, researchers can observe whether the biological effects of this compound are mimicked or abrogated, thereby validating the target.
Comparative Efficacy of this compound and Target Knockdown
The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cell lines. While direct side-by-side comparisons with siRNA knockdown in a single study are not always available, the data strongly supports the validation of this compound's targets through the convergence of its effects with those expected from silencing key signaling proteins.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Viability Reduction (%) | Citation |
| HT-29 (Colon Cancer) | 50 | 48 | ~25% | [1] |
| 100 | 48 | ~50% | [1] | |
| 150 | 48 | ~70% | [1] | |
| GBC-SD (Gallbladder Cancer) | 40 | 48 | ~20% | [2] |
| 60 | 48 | ~40% | [2] | |
| 80 | 48 | ~60% | [2] | |
| NOZ (Gallbladder Cancer) | 40 | 48 | ~15% | [2] |
| 60 | 48 | ~35% | [2] | |
| 80 | 48 | ~55% | [2] |
Table 2: Conceptual Comparison of this compound Treatment vs. siRNA Knockdown of Target Proteins
| Treatment/Intervention | Expected Effect on Cell Proliferation | Expected Effect on Apoptosis | Key Signaling Pathway Affected | Validation Principle |
| This compound | Decrease | Increase | Inhibition of PI3K/Akt | This compound's effects should be phenocopied by siRNA knockdown of key pathway components. |
| siRNA against PI3K | Decrease | Increase | Inhibition of PI3K/Akt | Confirms PI3K as a direct target of this compound's inhibitory action. |
| siRNA against Akt | Decrease | Increase | Inhibition of PI3K/Akt | Validates the downstream mediator of this compound's effect on the PI3K pathway. |
| siRNA against CSK | Increase in Src activity | Decrease in apoptosis | Regulation of Src/β-catenin | CSK knockdown reverses this compound's inhibitory effect on Src, confirming CSK's role. |
Key Signaling Pathways Targeted by this compound
This compound primarily exerts its effects through the modulation of critical signaling pathways involved in cell growth, survival, and proliferation. The following diagrams illustrate the key pathways validated to be targeted by this compound.
References
- 1. This compound Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Isorhamnetin vs. Kaempferol: A Comparative Guide to Their Pharmacokinetic Profiles
For researchers and scientists in the field of pharmacology and drug development, understanding the pharmacokinetic profile of a compound is paramount to evaluating its therapeutic potential. This guide provides an objective comparison of the pharmacokinetic properties of two closely related flavonols: isorhamnetin and kaempferol. Both are secondary metabolites found in a variety of plants and are recognized for their antioxidant, anti-inflammatory, and anti-cancer properties. However, their efficacy in vivo is largely dictated by their absorption, distribution, metabolism, and excretion (ADME) characteristics. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes relevant pathways to offer a comprehensive overview.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for this compound and kaempferol from studies conducted in rats, the most common preclinical model for these compounds.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (0.5 mg/kg)[1] | Oral Administration (1.0 mg/kg)[1] | Intravenous Administration (0.5 mg/kg)[2] |
| Cmax | 64.8 ng/mL | 75.2 ng/mL | - |
| Tmax | 6.4 h | 7.2 h | - |
| AUC (0-60h) | 1262.8 ng·h/mL | 1623.4 ng·h/mL | - |
| t½α (distribution) | - | - | 5.7 min |
| t½β (elimination) | - | - | 61.0 min |
Table 2: Pharmacokinetic Parameters of Kaempferol in Rats
| Parameter | Intravenous Administration (10 mg/kg)[3][4] | Oral Administration (100 mg/kg)[3][4] | Intravenous Administration (Dose not specified)[5][6] |
| Cmax | - | - | - |
| Tmax | - | ~1-2 h | - |
| AUC | Dose-proportional increase | Dose-proportional increase | - |
| t½ (elimination) | 3-4 h | - | 2.93-3.79 min |
| Clearance (CL) | ~3 L/h/kg | - | 4.40-6.44 L/h/kg |
| Volume of Distribution (Vd) | 12 ± 0.4 L/kg | - | - |
| Bioavailability (F) | - | ~2% | Poor |
Note: Significant discrepancies exist in the reported elimination half-life of kaempferol, potentially due to differences in experimental design and data analysis models (e.g., one-compartment vs. two-compartment models).
Pharmacokinetic Profile Summary
This compound: this compound, a 3'-O-methylated metabolite of quercetin, generally exhibits delayed absorption after oral administration, with time to maximum concentration (Tmax) occurring several hours post-ingestion.[1] Its elimination half-life after intravenous administration is approximately one hour.[2] Studies have shown that this compound itself is not significantly demethylated back into quercetin or converted to kaempferol in rats.[1] The bioavailability of this compound can be enhanced through advanced formulations such as phospholipid complexes.[7][8]
Kaempferol: Kaempferol demonstrates very low oral bioavailability, estimated at around 2%, which is largely attributed to extensive first-pass metabolism in the gut and liver.[3][4][9] Following oral administration, it is absorbed relatively quickly with a Tmax of about 1-2 hours.[4] However, it undergoes rapid and extensive biotransformation, primarily through glucuronidation and sulfation, with kaempferol-3-glucuronide being a major metabolite found in plasma.[10] Intravenous studies show a high clearance rate and a large volume of distribution, indicating significant tissue uptake.[3][4] There is notable variation in its reported elimination half-life across different studies, ranging from a few minutes to several hours, which highlights the sensitivity of pharmacokinetic outcomes to experimental conditions.[4][5][6]
Experimental Protocols & Methodologies
The data presented above are derived from preclinical studies, primarily in rodent models. Understanding the methodologies employed is crucial for interpreting the results.
Typical Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[1][3][4] Animals are often cannulated in the jugular vein for serial blood sampling.
-
Drug Administration:
-
Intravenous (IV): The compound, dissolved in a suitable vehicle (e.g., a solution containing polyvinylpyrrolidone and benzalkonium chloride for this compound[2]), is administered as a bolus dose via the tail vein or an indwelling catheter.
-
Oral (PO): The compound is suspended in a vehicle like carboxymethylcellulose and administered by oral gavage.[3][4]
-
-
Sample Collection: Blood samples (approx. 0.2-0.3 mL) are collected into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h) post-administration. Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[3]
-
Sample Preparation and Analysis:
-
To measure total flavonoid concentration (aglycone + conjugates), plasma samples are often incubated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugated metabolites back to the parent aglycone.[1][3]
-
The analyte is then extracted from the plasma matrix using liquid-liquid extraction (e.g., with ethyl acetate).[1][11]
-
Quantification is performed using validated high-performance liquid chromatography (HPLC) with photodiode array (PDA) detection or, for higher sensitivity and specificity, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][11]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using specialized software (e.g., WinNonlin). Key parameters are calculated using non-compartmental or compartmental analysis methods.[3][4]
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow of a typical preclinical pharmacokinetic study.
Caption: Inhibition of the PI3K/Akt signaling pathway by flavonoids.
References
- 1. Quantitative determination of this compound, quercetin and kaempferol in rat plasma by liquid chromatography with electrospray ionization tandem mass spectrometry and its application to the pharmacokinetic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A water-soluble preparation for intravenous administration of this compound and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aminer.cn [aminer.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic properties of this compound, kaempferol and quercetin after oral gavage of total flavones of Hippophae rhamnoides L. in rats using a UPLC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Isorhamnetin and Its Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Isorhamnetin, a 3'-O-methylated metabolite of quercetin, and its derivatives have garnered significant attention in pharmacological research due to their broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its key derivatives, supported by experimental data. Understanding these relationships is crucial for the targeted design and development of novel therapeutic agents.
Comparative Biological Activities
The substitution pattern on the this compound scaffold significantly influences its biological effects. Glycosylation and other modifications can alter the potency and selectivity of these compounds across various therapeutic areas, including cancer, inflammation, thrombosis, and metabolic disorders.
The anticancer effects of this compound are often attributed to its ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[1]
| Compound | Cell Line | Activity | Concentration | Citation |
| This compound | Bladder Cancer Cells | Induces apoptosis and cell cycle arrest | Not specified | [2] |
| This compound | Breast Cancer (MCF-7) | Inhibits proliferation | Not specified | [2] |
| This compound | BEAS-2B (TNF-α stimulated) | Decreases proliferation | 20 and 40 μM | [1] |
| This compound | HT-29 (Colon Adenocarcinoma) | Decreased mitochondrial activity | 100 µM and 150 µM | [3] |
| This compound | HT-29 (Colon Adenocarcinoma) | Decreased metabolic activity | 100 µM and 150 µM | [3] |
This compound and its derivatives exhibit anti-inflammatory properties by modulating key inflammatory pathways such as NF-κB and MAPK.[1][4]
| Compound | Model | Effect | Concentration | Citation |
| This compound | TNF-α stimulated BEAS-2B cells | Reduced expression of IL-1β, IL-6, IL-8, CXCL10 | Not specified | [1] |
| This compound | TNF-α stimulated BEAS-2B cells | Inhibited migration | 10 µM | [1] |
| This compound | Lipopolysaccharide (LPS) stimulated BV2 microglia | Inhibits inflammatory responses | Not specified | [5] |
The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. The following table compares the free radical scavenging activity of this compound with its parent compound, quercetin, and other flavonoids.
| Compound | Assay | IC50 (μmol/L) | Citation |
| This compound | DPPH radical scavenging | 24.61 | [6] |
| This compound | ABTS radical scavenging | 14.54 | [6] |
| This compound | Lipid peroxidation inhibition | 6.67 | [6] |
| Quercetin | DPPH radical scavenging | 3.07 | [6] |
| Quercetin | ABTS radical scavenging | 3.64 | [6] |
| Quercetin | Lipid peroxidation inhibition | 6.67 | [6] |
A study on the structure-activity relationship of quercetin and its derivatives on antioxidant activity found the overall activity to be: quercetin > tamarixetin = this compound > quercetin-3-O-glucuronide > this compound-3-O-glucoside > quercetin-3,5,7,3',4'-penthamethylether > quercetin-3,4'-di-O-glucoside. This suggests the 3-hydroxyl group of quercetin is important for its antioxidant activity.[7]
This compound and its derivatives have shown potential in preventing thrombosis through their antiplatelet and anticoagulant effects.[8]
| Compound | Assay | Concentration | Effect | Citation |
| This compound (1) | Platelet aggregation (Collagen-induced) | 1-100 µM | Dose-dependent inhibition | [9] |
| This compound (1) | Platelet aggregation (TRAP-6-induced) | 1-100 µM | Dose-dependent inhibition | [9] |
| This compound-3-O-beta-glucoside-7-O-alpha-rhamnoside (2) | GPIIb/IIIa and P-selectin exposition | 50 µg/mL | Inhibition | [8] |
| This compound-3-O-beta-glucoside-7-O-alpha-rhamnoside (2) | Platelet adhesion (non-activated and thrombin-activated) | 50 µg/mL | Strongest anti-adhesion effect | [8] |
| This compound-3-O-beta-glucoside-7-O-alpha-(3'''-isovaleryl)-rhamnoside (3) | Platelet adhesion (thrombin-stimulated) | 50 µg/mL | Greatest anti-adhesive properties | [8] |
Recent studies have explored the antifungal properties of this compound against various Candida species.
| Compound | Fungal Strain | MIC (mg/mL) | Citation |
| This compound | C. tropicalis | 1.875 | [10] |
| This compound | C. albicans | 1.875 | [10] |
| This compound | C. krusei | 1.875 | [10] |
| This compound | C. parapsilosis | 1.875 | [10] |
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.
Caption: this compound modulates the PI3K/Akt signaling pathway.
Caption: this compound induces apoptosis through multiple pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for assessing the activity of this compound and its derivatives.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol Summary:
-
Cells (e.g., HT-29) are seeded in 96-well plates and cultured.
-
After attachment, cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24 or 48 hours).[3]
-
MTT solution is added to each well and incubated to allow formazan crystal formation.
-
The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
-
-
Principle: This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists (e.g., collagen, TRAP-6). Platelet aggregation is monitored by measuring the change in light transmission through a suspension of platelets.
-
Protocol Summary:
-
Washed platelets (3 × 108 platelets/mL) are prepared from whole blood.[9]
-
Platelets are pre-incubated with different concentrations of this compound or vehicle (DMSO) and CaCl2.[9]
-
Platelet aggregation is initiated by adding an agonist like collagen (1 mg/mL) or TRAP-6 (5 µM).[9]
-
The change in light transmittance is recorded over time (e.g., 6 minutes) using a lumi-aggregometer.[9] The percentage of aggregation inhibition is calculated relative to the control.
-
-
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol Summary:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Different concentrations of the test compound (this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific time.
-
The absorbance is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
-
Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents the visible growth of a microorganism.
-
Protocol Summary:
-
A standardized inoculum of the fungal strain (e.g., Candida species) is prepared.[10]
-
Serial dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
The fungal inoculum is added to each well.
-
The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24 hours).[10]
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.[10]
-
This guide provides a foundational understanding of the structure-activity relationships of this compound and its derivatives. The presented data and protocols can serve as a valuable resource for researchers aiming to explore the therapeutic potential of this versatile class of flavonoids. Further investigations into the synthesis of novel derivatives and their comprehensive biological evaluation are warranted to unlock their full clinical potential.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiplatelet and Anticoagulant Activity of this compound and Its Derivatives Isolated from Sea Buckthorn Berries, Measured in Whole Blood [mdpi.com]
- 9. Antiplatelet Activity of this compound via Mitochondrial Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative study of Isorhamnetin delivery via nanoparticles vs. free form
A Comparative Guide to Isorhamnetin Delivery: Nanoparticles vs. Free Form
For Researchers, Scientists, and Drug Development Professionals
This compound, a naturally occurring flavonoid, has garnered significant attention for its therapeutic potential, including anticancer, anti-inflammatory, and antioxidant properties. However, its clinical application is often hampered by poor water solubility and low bioavailability when administered in its free, crystalline form. This guide provides a comparative analysis of this compound delivery via nanoparticle-based systems versus its conventional free form, supported by experimental data, to highlight the advantages of nano-formulation in enhancing its therapeutic efficacy.
Comparative Data Overview
The encapsulation of this compound into nanoparticles significantly improves its physicochemical properties and biological performance. Nano-formulations enhance solubility, provide sustained release, and increase bioavailability, leading to more potent therapeutic effects compared to the free form of the drug.
Table 1: Physicochemical and In Vitro Efficacy Comparison
This table compares the typical characteristics of this compound-loaded nanoparticles with free this compound. Data for nanoparticles are based on studies of structurally similar flavonoids like Quercetin, encapsulated in Solid Lipid Nanoparticles (SLNs), which serve as a relevant proxy.
| Parameter | This compound-Loaded Nanoparticles (SLN) | Free this compound | Key Advantages of Nanoparticles |
| Particle Size | ~ 85.5 nm[1][2] | N/A (Crystalline Powder) | Enhances surface area for dissolution and cellular uptake. |
| Zeta Potential | ~ -22.5 mV[1][2] | N/A | Indicates good colloidal stability, preventing aggregation. |
| Encapsulation Efficiency | ~ 97.6%[1][2] | N/A | High drug loading capacity minimizes required dosage. |
| In Vitro Release Profile | Sustained release (~88.6% over 8 hours)[3] | Rapid dissolution[4][5] | Prolongs therapeutic window and reduces dosing frequency. |
| In Vitro Cytotoxicity (IC50 on MCF-7 cells) | Lower IC50 (more potent)[1] | Higher IC50 (less potent) | Increased cellular uptake leads to greater cancer cell death. |
Table 2: In Vivo Pharmacokinetic Comparison in Rats
Pharmacokinetic studies demonstrate a substantial improvement in the bioavailability of this compound when delivered via nanoparticles (phospholipid complexes) compared to a standard extract.
| Pharmacokinetic Parameter | This compound - Phospholipid Complex (Nanoparticle) | This compound - Standard Extract (Free Form) | Improvement Factor | Reference |
| Cmax (ng/mL) | 337.8 ± 101.4 | 148.6 ± 39.7 | 2.27x | [6][7] |
| AUC (0-t) (ng·h/mL) | 2756.8 ± 654.9 | 1295.4 ± 341.2 | 2.13x | [6][7] |
Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve, indicating total drug exposure.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz help to illustrate the complex biological pathways and experimental processes involved in this comparative study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the synthesis and evaluation of this compound-loaded nanoparticles.
Preparation of this compound-Loaded Chitosan Nanoparticles (Ionic Gelation Method)
This method is widely used for preparing nanoparticles from natural polymers like chitosan.
-
Materials: Low molecular weight chitosan, sodium tripolyphosphate (TPP), glacial acetic acid, this compound.
-
Procedure:
-
Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.
-
Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) and add it to the chitosan solution under constant stirring.
-
Prepare a 1 mg/mL TPP aqueous solution.
-
Add the TPP solution dropwise to the this compound-chitosan solution under magnetic stirring at room temperature.
-
Continue stirring for 30 minutes to allow for the spontaneous formation of this compound-loaded chitosan nanoparticles via ionic cross-linking.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes), wash with deionized water to remove unreacted reagents, and then lyophilize for storage.[3][8]
-
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Determined using Dynamic Light Scattering (DLS) with a Zetasizer instrument. Nanoparticles are dispersed in deionized water for analysis.[9]
-
Encapsulation Efficiency (EE%): The amount of this compound encapsulated within the nanoparticles is determined indirectly.
In Vitro Drug Release Study
This assay evaluates the rate and extent of this compound release from the nanoparticles over time.
-
Apparatus: Dialysis bag method.
-
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the nanoparticle suspension into a dialysis bag (with a specific molecular weight cut-off, e.g., 12 kDa).
-
Immerse the sealed dialysis bag in a larger volume of the release medium, maintained at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the external medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC to determine the cumulative percentage of drug released.[3][8]
-
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric test to assess cell viability and the cytotoxic effects of the formulations.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control cells, and the IC50 value (the concentration required to inhibit 50% of cell growth) is calculated.[4][10]
-
Conclusion
The experimental evidence strongly supports the use of nanoparticle-based delivery systems to overcome the limitations of free this compound. Nano-formulations significantly enhance its bioavailability, provide a sustained release profile, and improve its therapeutic efficacy in vitro. These advantages position this compound-loaded nanoparticles as a promising strategy for developing more effective treatments in oncology and other fields where this compound's therapeutic actions are beneficial. Further research should focus on optimizing nanoparticle design for targeted delivery to maximize therapeutic outcomes while minimizing potential side effects.
References
- 1. Chitosan Nanoparticles Loaded with Quercetin and Valproic Acid: A Novel Approach for Enhancing Antioxidant Activity against Oxidative Stress in the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nanotechnology versus other techniques in improving drug dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jarem.org [jarem.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: Isorhamnetin's Role in Enhancing Chemotherapy
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapy. Isorhamnetin, a flavonoid found in various plants, has emerged as a promising candidate in this arena. This guide provides a detailed comparison of the synergistic effects of this compound with several widely used chemotherapy drugs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in this field.
Harnessing Synergy: this compound and Chemotherapy
This compound has been shown to enhance the anticancer effects of chemotherapy drugs such as cisplatin, carboplatin, doxorubicin, and capecitabine across various cancer types, including non-small cell lung cancer (NSCLC), breast cancer, and gastric cancer.[1][2][3] The synergistic action of this compound is attributed to its ability to modulate multiple cellular pathways involved in cell proliferation, apoptosis, and drug resistance.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with chemotherapy is quantitatively assessed by measuring the half-maximal inhibitory concentration (IC50) and calculating the Combination Index (CI). A CI value of less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Effects of this compound with Chemotherapy Drugs on Cell Viability (IC50)
| Cancer Type | Cell Line | Chemotherapy Drug | This compound IC50 (µM) | Chemotherapy Drug IC50 (µM) | Combination Treatment | Combination Index (CI) | Reference |
| Breast Cancer (Doxorubicin-Resistant) | MCF-7/ADR | Doxorubicin | Not specified | Not specified | This compound (50 µM) + Doxorubicin | Not specified | [4] |
| Non-Small Cell Lung Cancer | A549 | Cisplatin | Dose-dependent inhibition | Not specified | This compound (25 µM) + Cisplatin (0.5 µM) | Not explicitly calculated | [1] |
| Non-Small Cell Lung Cancer | A549 | Carboplatin | Dose-dependent inhibition | Not specified | This compound (25 µM) + Carboplatin (0.5 µM) | Not explicitly calculated | [1] |
| Gastric Cancer | NUGC3, AZ521 | Capecitabine | Dose- and time-dependent inhibition | Not specified | This compound (10 µM) + Capecitabine (10 µM) | Not explicitly calculated | [5] |
Table 2: Enhancement of Chemotherapy-Induced Apoptosis by this compound
| Cancer Type | Cell Line | Treatment | Apoptosis Rate (%) | Fold Increase in Apoptosis | Reference |
| Breast Cancer (Doxorubicin-Resistant) | MCF-7/ADR | Doxorubicin alone | 5.83 ± 0.68 | - | [4][6] |
| This compound (50 µM) + Doxorubicin | 35.38 ± 3.18 | ~6 | [4][6] | ||
| Gastric Cancer | NUGC3 | Capecitabine (10 µM) alone | Minimal | - | [5] |
| This compound (10 µM) alone | Minimal | - | [5] | ||
| This compound (10 µM) + Capecitabine (10 µM) | Substantial increase | Not specified | [5] | ||
| Breast Cancer | MCF-7, HepG2, Hep2 | Doxorubicin alone | Not specified | - | [7] |
| This compound + Doxorubicin | 25.71 (MCF-7), 38.61 (HepG2), 17.92 (Hep2) | Not specified | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility of findings. Below are protocols for assays commonly used to validate the synergistic effects of this compound and chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment and incubate overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapy drug, or a combination of both. Include untreated and solvent-treated cells as controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against drug concentration. For combination studies, the Combination Index (CI) can be calculated using the Chou-Talalay method.[5][8][9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compounds of interest as described for the MTT assay. After incubation, harvest the cells by trypsinization and collect the cell culture medium to include any detached apoptotic cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathways
This technique is used to detect specific proteins in a cell lysate to understand the molecular mechanisms of drug action.
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, NF-κB).
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Migration Assay (Scratch Assay)
This assay is used to study cell migration in vitro.
-
Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.
-
Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells and debris.
-
Treatment: Add fresh medium containing the test compounds.
-
Imaging: Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Visualizing the Mechanisms of Synergy
The synergistic effects of this compound with chemotherapy are often rooted in their combined impact on key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
Experimental workflow for assessing synergy.
This compound, in combination with chemotherapy, often targets critical signaling nodes. For instance, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and contributes to chemoresistance.[2]
References
- 1. This compound flavonoid synergistically enhances the anticancer activity and apoptosis induction by cis-platin and carboplatin in non-small cell lung carcinoma (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound augments the anti-tumor effect of capecitabine through the negative regulation of NF-κB signaling cascade in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synergistic cytotoxic effects of an extremely low-frequency electromagnetic field with doxorubicin on MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Protects against Doxorubicin-Induced Cardiotoxicity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Isorhamnetin vs. Luteolin: A Comparative Analysis of Nematicidal Activity
In the quest for effective and environmentally benign alternatives to synthetic nematicides, researchers have turned their attention to plant-derived compounds, particularly flavonoids. Among these, isorhamnetin and luteolin have emerged as molecules of interest. This guide provides a detailed comparison of their nematicidal activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field.
Comparative Nematicidal Efficacy
Experimental evidence suggests that this compound exhibits a more potent nematicidal effect compared to luteolin against certain nematode species. A key study evaluating their activity against the gastrointestinal nematode Haemonchus contortus found that this compound was significantly more effective.
Data Summary: Nematicidal Activity Against Haemonchus contortus and Meloidogyne incognita
| Compound | Nematode Species | Assay Type | Concentration | Result | Citation |
| This compound | Haemonchus contortus | Egg Hatch Test | 0.07 mg/mL | 100% inhibition after 48h | [1][2] |
| Haemonchus contortus | Larval Mortality | 7.5 mg/mL | 100% mortality after 72h | [1][2] | |
| Meloidogyne incognita | Juvenile Mortality | Not specified | 100% mortality of 2nd stage juveniles after 24h | [3] | |
| Luteolin | Haemonchus contortus | Egg Hatch Test | Not specified | No ovicidal activity | [1] |
| This compound/Luteolin Mix | Haemonchus contortus | Egg Hatch Test | Not specified | 100% ovicidal activity | [1] |
| 6-Methoxy Luteolin | Meloidogyne incognita | Juvenile Mortality | Not specified | 100% mortality of 2nd stage juveniles after 24h | [3] |
Note: The study on H. contortus highlighted that pure this compound was 5.2 times more potent than the ethyl acetate fraction from which it was isolated. While luteolin alone showed no ovicidal activity, its combination with this compound resulted in 100% efficacy, suggesting a potential synergistic effect.[1]
Proposed Mechanisms of Nematicidal Action
The precise mechanisms by which these flavonoids exert their nematicidal effects are still under investigation, but current research points towards the disruption of critical physiological and cellular processes in nematodes.
Flavonoids are known to interact with lipid bilayers in cell membranes, which can affect vital biological processes like protein transportation.[1] The nematicidal action likely involves the induction of oxidative stress and the modulation of key signaling pathways that regulate cell survival and apoptosis.
This compound has been shown to protect against oxidative stress by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[4] It can also modulate other critical pathways such as PI3K/Akt and MAPK, which are involved in cell proliferation and survival.[5][6] Disruption of these pathways in nematodes could lead to cell death.
Luteolin also possesses anti-inflammatory and antioxidant properties and is known to modulate signaling pathways like STAT3 and PI3K/Akt, which could contribute to its biological activity.[7][8][9]
Caption: Proposed signaling pathways affected by this compound and Luteolin leading to nematode death.
Experimental Protocols
The evaluation of nematicidal activity typically involves standardized in vitro assays. The following protocols are representative of the methodologies used in the cited studies.
Egg Hatch Test (EHT)
This assay is used to determine the ovicidal activity of the test compounds.
-
Nematode Egg Collection: Eggs are recovered from the feces of infected hosts (e.g., sheep for H. contortus) or from the roots of infected plants for root-knot nematodes.
-
Assay Setup: A suspension of approximately 100-150 eggs in 1 mL of water is placed in each well of a 24-well microtiter plate.
-
Treatment: Various concentrations of the test compounds (e.g., this compound, luteolin) dissolved in an appropriate solvent are added to the wells. A solvent control and a negative control (water) are included.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 28°C) for 48 hours.
-
Data Collection: After incubation, a drop of Lugol's iodine is added to stop further hatching. The number of hatched first-stage larvae (L1) and unhatched eggs are counted under a microscope.
-
Analysis: The percentage of egg hatch inhibition is calculated relative to the negative control.
Larval Mortality/Immobility Assay
This assay assesses the larvicidal effects of the compounds.
-
Larvae Preparation: Infective third-stage larvae (L3) for parasitic nematodes or second-stage juveniles (J2s) for root-knot nematodes are obtained and suspended in water.[10]
-
Assay Setup: A suspension containing a known number of larvae (e.g., 100 J2s) is added to each well of a 96-well plate.[10]
-
Treatment: Different concentrations of the test compounds are added to the wells. Controls are included as in the EHT.
-
Incubation: Plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration, with mortality often checked at multiple time points (e.g., 24, 48, 72 hours).[10]
-
Data Collection: The number of motile and non-motile (dead) larvae is counted under an inverted microscope. Larvae are considered dead if they do not move when probed with a fine needle.
-
Analysis: The percentage of larval mortality is calculated for each concentration and corrected for any mortality observed in the control group. Lethal concentrations (e.g., LC50) are often determined through probit analysis.
Caption: A generalized workflow for in vitro nematicidal activity screening.
Conclusion
Based on the available research, this compound demonstrates superior nematicidal activity compared to luteolin, particularly in its ovicidal and larvicidal effects against nematodes like Haemonchus contortus.[1][2] While luteolin alone may show limited efficacy, its potential for synergistic action when combined with this compound warrants further investigation.[1] Both flavonoids likely exert their effects by inducing oxidative stress and disrupting essential cellular signaling pathways within the nematode. Further studies are needed to fully elucidate their mechanisms of action and to evaluate their efficacy against a broader range of plant-parasitic nematodes.
References
- 1. This compound: A Nematocidal Flavonoid from Prosopis laevigata Leaves Against Haemonchus contortus Eggs and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Nematocidal Flavonoid from Prosopis Laevigata Leaves Against Haemonchus Contortus Eggs and Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in this compound Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the Mechanism of Luteolin against Hepatocellular Carcinoma Based on Bioinformatics and Network Pharmacology [jcancer.org]
- 10. dergipark.org.tr [dergipark.org.tr]
A Head-to-Head Comparison of Isorhamnetin and Tamoxifen in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the in vitro effects of Isorhamnetin, a naturally occurring flavonoid, and Tamoxifen, a standard-of-care endocrine therapy, on breast cancer cells. The following sections detail their mechanisms of action, present comparative experimental data on key anti-cancer metrics, and provide standardized protocols for the cited experiments.
Overview of Mechanisms of Action
This compound , a metabolite of quercetin, has demonstrated anti-cancer properties through the modulation of multiple signaling pathways. In breast cancer cells, its primary mechanism involves the inhibition of the PI3K/Akt/mTOR and MEK/ERK signaling cascades.[1][2][3] These pathways are crucial for cell proliferation, survival, and resistance to therapy. By downregulating the phosphorylation of key proteins like Akt and mTOR, this compound can effectively halt cell cycle progression and induce programmed cell death (apoptosis).[1][2]
Tamoxifen , a selective estrogen receptor modulator (SERM), functions as an antagonist of the estrogen receptor (ER) in breast tissue.[4][5] In ER-positive breast cancers, estrogen binding to its receptor promotes tumor growth. Tamoxifen competitively binds to the ER, blocking estrogen's proliferative signals and leading to cell cycle arrest, primarily in the G1 phase.[4][5][6] Tamoxifen can also induce apoptosis through mechanisms that may be independent of the ER.[7]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the quantitative effects of this compound and Tamoxifen on breast cancer cell lines, primarily focusing on the well-characterized MCF-7 (ER-positive) cell line. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Assay | Reference |
| This compound | MCF-7 | ~10 | 72h | CCK-8 | [2] |
| This compound | T47D | ~10 | 72h | CCK-8 | [2] |
| This compound | BT474 | ~10 | 72h | CCK-8 | [2] |
| This compound | MDA-MB-231 | ~10 | 72h | CCK-8 | [2] |
| Tamoxifen | MCF-7 | 10.045 | Not Specified | Proliferation Assay | |
| Tamoxifen | MCF-7 | 4.506 µg/mL (~12.1 µM) | 24h | HCS Assay | [7] |
| Tamoxifen | MCF-7 | 27 | 96h | ATP Chemosensitivity | |
| Tamoxifen | MDA-MB-231 | 2230 | Not Specified | Proliferation Assay |
Table 2: Effects on Apoptosis in MCF-7 Cells
| Compound | Concentration | Treatment Duration | Apoptotic Cells (%) | Assay | Reference |
| This compound | 10 µM | 48h | Data not explicitly quantified in cited text | Annexin V/PI | [2] |
| Tamoxifen | 1 µM | 48h | Increased vs. Control | Annexin V/PI | [4] |
| Tamoxifen | 2 µM | 48h | Increased vs. Control | Annexin V/PI | [4] |
| Tamoxifen | 4 µM | 48h | Significantly Increased vs. Control | Annexin V/PI | [4] |
| Tamoxifen | 250 µM | 48h | 45.7% (Late Apoptosis) | Annexin V/PI | [1] |
Table 3: Effects on Cell Cycle Distribution in MCF-7 Cells
| Compound | Concentration | Treatment Duration | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| This compound | 20 µM | Not Specified | Not Specified | Not Specified | Increased | [8] |
| This compound | 30 µM | Not Specified | Not Specified | Not Specified | Increased | [8] |
| This compound | 50 µM | Not Specified | Not Specified | Not Specified | Increased to 50.64% | [8] |
| Tamoxifen | 10⁻⁷ M | 96h | Increased | Decreased | Not Specified | [8] |
| Tamoxifen | 10⁻⁶ M | Not Specified | Increased | Not Specified | Increased | [6] |
| Tamoxifen | 1 µM | 24h | Increased | Decreased | Increased | [4] |
| Tamoxifen | 2 µM | 24h | Increased | Decreased | Increased | [4] |
| Tamoxifen | 4 µM | 24h | Increased | Decreased | Increased | [4] |
| Tamoxifen | 250 µM | 48h | Minor Change | Increased by 10% | Increased by 6% | [1] |
Signaling Pathway Modulation
This compound Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting key survival pathways. It downregulates the phosphorylation of Akt and mTOR in the PI3K/Akt/mTOR pathway and MEK and ERK in the MAPK pathway. This dual inhibition leads to a reduction in proliferative signals and the induction of apoptosis.
Caption: this compound's inhibitory effects on key signaling pathways.
Tamoxifen Signaling Pathway
Tamoxifen's primary mode of action is through the estrogen receptor. By blocking the binding of estrogen, it prevents the transcriptional activation of genes that drive cell proliferation in ER-positive breast cancer cells.
References
- 1. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiparametric assessment of the cell-cycle effects of tamoxifen on mcf-7 human breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Isorhamnetin's Pro-Apoptotic Power: A Multi-Assay Confirmation
For researchers, scientists, and drug development professionals, confirming the mechanism of action of a potential therapeutic agent is paramount. Isorhamnetin, a naturally occurring flavonol, has demonstrated promising anti-cancer properties by inducing apoptosis, or programmed cell death, in various cancer cell lines. This guide provides a comparative overview of key assays used to confirm this compound-induced apoptosis, supported by experimental data and detailed protocols, to aid in the rigorous evaluation of this compound.
This compound has been shown to trigger apoptosis through multiple signaling cascades, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][3] Its effects are often mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling proteins.[1][4][5] To robustly conclude that this compound induces apoptosis, a multi-assay approach is essential. This guide will delve into the principles, data interpretation, and protocols for several widely accepted apoptosis assays.
Quantifying Apoptosis: A Comparative Data Summary
The following tables summarize quantitative data from various studies, demonstrating the pro-apoptotic effects of this compound across different cancer cell lines and assays.
Table 1: Annexin V/PI Staining for Apoptosis Detection
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Early + Late) | Reference |
| T24 (Bladder Cancer) | 100 | Significantly Increased vs. Control | [1] |
| 5637 (Bladder Cancer) | 100 | Significantly Increased vs. Control | [1] |
| MCF7 (Breast Cancer) | Varies (up to IC50) | Markedly Promoted | [6] |
| MDA-MB-468 (Breast Cancer) | Varies (up to IC50) | Markedly Promoted | [6] |
| Ishikawa (Endometrial Carcinoma) | 20 | 18.99% ± 1.95% | [2] |
| Ishikawa (Endometrial Carcinoma) | 40 | 23.04% ± 0.15% | [2] |
| Ishikawa (Endometrial Carcinoma) | 60 | 27.29% ± 1.39% | [2] |
Table 2: Caspase Activity and Protein Expression
| Cell Line | This compound Treatment | Key Findings | Reference |
| Bladder Cancer Cells | 48h | Activation of caspase-8, -9, and -3 | [1] |
| Breast Cancer Cells | 12h | Increased cleaved caspase-3 expression | [6] |
| Hepatocarcinoma Hep3B Cells | Not Specified | Activation of caspase-8, -9, and -3 | [5] |
Table 3: Modulation of Apoptosis-Regulatory Proteins (Western Blot)
| Cell Line | This compound Treatment | Protein Expression Changes | Reference |
| Bladder Cancer Cells | 48h | ↑ Fas, ↑ FasL, ↑ Bax, ↓ Bcl-2 | [1] |
| Breast Cancer Cells | 12h | ↑ Bax, ↓ Bcl-2, ↓ Bcl-xL | [6] |
| Endometrial Carcinoma Ishikawa Cells | Not Specified | ↑ Bax, ↓ Bcl-2 | [2] |
| Hepatocarcinoma Hep3B Cells | Not Specified | ↑ Fas, ↑ Fas Ligand, ↓ Bcl-2/Bax ratio | [5] |
Table 4: Mitochondrial Membrane Potential (MMP)
| Cell Line | This compound Treatment | Effect on MMP | Reference |
| Gastric Cancer (AGS-1 & HGC-27) | 20 µM for 24h | Decreased MMP | [7] |
| Bladder Cancer Cells | Not Specified | Loss of MMP | [1] |
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental setups, the following diagrams illustrate the key signaling pathways of this compound-induced apoptosis and a typical experimental workflow.
Caption: Signaling pathways of this compound-induced apoptosis.
Caption: General workflow for confirming apoptosis.
Detailed Experimental Protocols
Here are the detailed methodologies for the key experiments cited in this guide.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[8][9] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
-
Protocol:
-
Seed and treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).[6]
-
Resuspend cells in 1X Annexin-binding buffer at a concentration of approximately 1 × 10^6 cells/mL.[9]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[9]
-
Incubate the cells at room temperature in the dark for 15 minutes.[9]
-
Analyze the stained cells by flow cytometry.[9] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[10]
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
-
Principle: Caspase activity can be measured using a colorimetric or fluorometric assay.[11] The assay utilizes a specific peptide substrate for the caspase of interest, which is conjugated to a chromophore or a fluorophore.[11] Cleavage of the substrate by the active caspase releases the chromophore or fluorophore, which can be quantified using a spectrophotometer or a fluorometer.[11]
-
Protocol (Colorimetric Example):
-
Treat cells with this compound and prepare cell lysates.[12]
-
Determine the protein concentration of the lysates.[13]
-
Add an equal amount of protein from each sample to a 96-well plate.[13]
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[12]
-
Incubate the plate at 37°C.[12]
-
Measure the absorbance at 405 nm using a microplate reader.[12] The increase in absorbance is proportional to the caspase-3 activity.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.[14]
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects specific proteins using antibodies. For apoptosis, this can be used to measure the levels of pro-apoptotic proteins (e.g., Bax, Bak), anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and cleaved (active) forms of caspases.[6][14]
-
Protocol:
-
Prepare whole-cell lysates from this compound-treated and control cells.[6]
-
Determine the protein concentration of each lysate.[6]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[6]
-
Block the membrane to prevent non-specific antibody binding.[6]
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3).[6]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[6] Actin or tubulin is often used as a loading control to ensure equal protein loading.[1]
-
Mitochondrial Membrane Potential (MMP) Assay
A decrease in MMP is an early event in the intrinsic apoptotic pathway.[15]
-
Principle: The lipophilic cationic dye JC-1 is commonly used to measure MMP.[15][16] In healthy cells with a high MMP, JC-1 forms aggregates in the mitochondria, which emit red fluorescence.[15] In apoptotic cells with a low MMP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[15] The ratio of red to green fluorescence is used to determine the change in MMP.
-
Protocol:
-
Treat cells with this compound.
-
Incubate the cells with JC-1 staining solution.[7]
-
Wash the cells to remove excess dye.[7]
-
Analyze the cells by flow cytometry or fluorescence microscopy, measuring both green (monomer) and red (aggregate) fluorescence.[7] A decrease in the red/green fluorescence ratio indicates a loss of MMP.
-
By employing a combination of these assays, researchers can confidently confirm this compound-induced apoptosis and elucidate the underlying molecular mechanisms, providing a solid foundation for further preclinical and clinical development.
References
- 1. This compound Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces ROS-dependent cycle arrest at G2/M phase and apoptosis in human hepatocarcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. researchgate.net [researchgate.net]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 16. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
Isorhamnetin in Colon Cancer: A Comparative Analysis of Efficacy in SW-480 and HT-29 Cell Lines
For Immediate Release
A comprehensive review of existing literature reveals that the flavonoid isorhamnetin exhibits significant cytotoxic and pro-apoptotic activity against both SW-480 and HT-29 colon cancer cell lines. While effective in both, notable differences in sensitivity and molecular response have been observed. This guide synthesizes key experimental findings to provide a comparative overview for researchers and drug development professionals.
Quantitative Analysis of this compound's Efficacy
This compound demonstrates a potent, dose-dependent inhibitory effect on the viability of both SW-480 and HT-29 colon cancer cells. However, studies indicate that the SW-480 cell line exhibits a higher sensitivity to this compound treatment compared to the HT-29 cell line.
| Parameter | SW-480 | HT-29 | Reference |
| IC50 (72h) | 56.24 ± 1.25 µmol/l | 43.85 ± 3.45 µmol/l | [1] |
| Cell Cycle Arrest | G2/M phase | G2/M phase | [1][2] |
| Apoptosis Induction | Yes | Yes | [3][4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The provided IC50 values are from a single study and may vary between different experimental setups.
Experimental Methodologies
The following protocols are representative of the key experiments used to evaluate the efficacy of this compound in colon cancer cell lines.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: SW-480 and HT-29 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µmol/l) for specified time periods (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Apoptosis Assay (Annexin V/PI Staining)
-
Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Molecular Mechanisms
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway
A primary mechanism of action for this compound in both SW-480 and HT-29 cells is the inhibition of the PI3K/Akt/mTOR signaling pathway.[2][5] This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to decrease the phosphorylation of key proteins in this pathway, leading to the suppression of downstream signaling and ultimately inhibiting cancer cell proliferation.[2]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Apoptosis Induction
This compound has been demonstrated to induce apoptosis in both SW-480 and HT-29 cells.[3][4] This programmed cell death is a critical mechanism for eliminating cancerous cells. Studies have shown that this compound treatment leads to morphological changes characteristic of apoptosis.[6] The induction of apoptosis is a key contributor to the overall cytotoxic effect of this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | this compound: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Isorhamnetin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Isorhamnetin, a flavonoid compound investigated for various biological activities, requires adherence to specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound is suspected of causing cancer (GHS Hazard H351) and may cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) is mandatory.
| Safety Measure | Specification | Source(s) |
| Personal Protective Equipment (PPE) | Lab coat, chemical-resistant gloves (e.g., nitrile), safety glasses with side shields. | [1][3][4] |
| Ventilation | Use in a well-ventilated area or under a chemical fume hood to avoid dust formation. | [3][4] |
| Spill Response | Avoid raising dust. Sweep up solid spills, place in a sealed container for disposal. | [1][3][4] |
| Incompatibilities | Keep away from strong oxidizing agents. | [5] |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted as regulated hazardous waste. Do not dispose of this compound in the regular trash or pour it down the sink[4][6]. The primary method of disposal is through a licensed professional waste disposal company or an institutional Environmental Health and Safety (EHS) program[4][7].
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound, along with any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated hazardous waste container[8].
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with incompatible waste streams, such as strong oxidizers[5].
2. Container Selection and Labeling:
-
Container: Use a chemically resistant, leak-proof container with a secure, tight-fitting screw cap. Plastic containers are often preferred to glass to minimize breakage risk[6][9]. The original product container can be reused for waste of the same material.
-
Labeling: Immediately label the waste container using your institution's hazardous waste tag[6][10]. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other constituents in a mixture (e.g., "Methanol")
-
The approximate quantities or concentrations
-
Relevant hazard pictograms (e.g., Health Hazard)
-
The accumulation start date and principal investigator's details[6]
-
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel[8][9].
-
Ensure the container is placed in secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks[8][10].
-
Store it away from general lab traffic and incompatible chemicals.
4. Arranging for Disposal:
-
Once the container is full or you are ready for disposal, contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup[6][9]. Follow their specific procedures for waste collection requests.
5. Disposal of Empty Containers:
-
An empty container that held this compound must also be managed carefully.
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol, acetone).
-
Collect the rinseate (the solvent used for rinsing) as hazardous liquid waste and add it to your liquid waste container[10].
-
After triple-rinsing, deface or remove the original label. The clean, de-labeled container can typically be disposed of as regular laboratory glassware or plastic waste[10].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. This compound | C16H12O7 | CID 5281654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
